molecular formula C21H22O5 B15578365 Neorauflavane

Neorauflavane

Cat. No.: B15578365
M. Wt: 354.4 g/mol
InChI Key: FLKVRTIAGSMQLN-LBPRGKRZSA-N
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Description

Neorauflavane is a useful research compound. Its molecular formula is C21H22O5 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-7,9-10,12,22-23H,8,11H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKVRTIAGSMQLN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2OC)CC(CO3)C4=C(C=C(C=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(O1)C=C3C(=C2OC)C[C@@H](CO3)C4=C(C=C(C=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Neorauflavane: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neorauflavane (B8221041), an isoflavonoid (B1168493) of significant scientific interest, has demonstrated remarkable biological activities, particularly as a potent tyrosinase inhibitor. This technical guide provides a comprehensive overview of its primary natural source, Campylotropis hirtella, details the methodologies for its extraction and purification, and presents its characterized biological functions. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Significance

The principal documented natural origin of this compound is the root of Campylotropis hirtella, a plant belonging to the Fabaceae (legume) family, predominantly found in China.[1] The roots of this species are a rich reservoir of various flavonoids and isoflavonoids, many of which exhibit notable biological properties, including immunosuppressive and antibacterial activities.[2][3][4][5][6][7][8] this compound stands out due to its exceptionally potent inhibition of tyrosinase, a critical enzyme in melanin (B1238610) biosynthesis.[1][9][10] This characteristic positions it as a promising candidate for applications in dermatology, particularly for addressing hyperpigmentation disorders.[4][10]

Quantitative Bioactivity Data

This compound's primary biological activity is its potent and competitive inhibition of tyrosinase.[10][11][12] The following tables summarize the key quantitative data from in vitro studies, highlighting its superiority over the commonly used tyrosinase inhibitor, kojic acid.

Table 1: Tyrosinase Inhibitory Activity of this compound

ParameterThis compoundKojic Acid (Reference)Source
IC₅₀ (Monophenolase Activity)30 nM~12 µM (approx. 400-fold less active)[2][9][10][11][13]
IC₅₀ (Diphenolase Activity)500 nMNot Reported[2][9][10][11][13]
Inhibition TypeCompetitive, Simple Reversible Slow-BindingNot Applicable[2][9][11]

Table 2: Kinetic Parameters of this compound against Tyrosinase (Monophenolase Activity)

ParameterValueSource
Kᵢ(app)1.48 nM[9][11]
k₃0.0033 nM⁻¹ min⁻¹[9][11]
k₄0.0049 min⁻¹[9][11]

Table 3: Cellular Activity of this compound

ParameterIC₅₀Source
Melanin Content in B16 Melanoma Cells12.95 µM[9][10][11]

Experimental Protocols: Isolation and Purification of this compound from Campylotropis hirtella

The following is a detailed protocol for the isolation and purification of this compound from the roots of Campylotropis hirtella, based on established phytochemical methodologies.

Plant Material Preparation
  • Collection: Gather fresh roots of Campylotropis hirtella.

  • Cleaning and Drying: Thoroughly wash the roots to remove soil and other debris. Air-dry or use a plant dryer at a controlled temperature (e.g., 40-50°C) until brittle.

  • Pulverization: Grind the dried roots into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Solvent Maceration: Submerge the powdered root material in 95% ethanol (B145695) or 80% methanol (B129727) at a solid-to-liquid ratio of 1:10 (w/v).[4][5]

  • Agitation and Duration: Agitate the mixture periodically at room temperature for 24-48 hours to ensure thorough extraction.

  • Filtration: Separate the extract from the solid plant material by filtration through filter paper or cheesecloth.

  • Repeated Extraction: To maximize the yield, repeat the extraction process on the plant residue two more times with fresh solvent.

  • Concentration: Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification

A multi-step chromatographic approach is employed for the purification of this compound from the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity, such as dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc).[5]

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing this compound.

  • Column Chromatography (Silica Gel):

    • Dissolve the this compound-rich fraction (typically the EtOAc-soluble portion) in a minimal amount of a suitable solvent.[5]

    • Load the dissolved sample onto a silica (B1680970) gel column.

    • Elute the column with a gradient solvent system, such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC. Combine the fractions that contain the compound of interest.

  • Column Chromatography (Sephadex LH-20):

    • Further purify the combined fractions using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol) to separate compounds based on their molecular size.[5]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the enriched fraction to preparative HPLC on a C18 column.[4][5]

    • Use a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

Structural Elucidation and Purity Confirmation

The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the complete chemical structure and connectivity of the molecule.[1]

  • Analytical HPLC: To confirm the purity of the final compound.

Visualized Workflows and Pathways

Experimental Workflow for this compound Isolation

Isolation_Workflow Start Dried and Powdered Roots of Campylotropis hirtella Extraction Extraction with 95% EtOH or 80% MeOH Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Solvent_Partitioning Solvent Partitioning (e.g., CH₂Cl₂ and EtOAc) Crude_Extract->Solvent_Partitioning EtOAc_Fraction EtOAc Soluble Fraction Solvent_Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC (C18) Sephadex->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Analysis Structural Elucidation (MS, NMR, HPLC) Pure_this compound->Analysis

Caption: Isolation and purification workflow for this compound.

Proposed Signaling Pathway Inhibition by this compound

While the primary mechanism of this compound is direct tyrosinase inhibition, it is hypothesized that it may also modulate upstream signaling pathways that regulate melanogenesis, such as the cAMP/PKA/CREB/MITF pathway.[11]

Signaling_Pathway cluster_membrane Cell Membrane MC1R MC1R AC Adenylate Cyclase MC1R->AC alpha_MSH α-MSH alpha_MSH->MC1R cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Transcription Factor) CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Upregulates Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin This compound This compound This compound->PKA Potential Inhibition This compound->Tyrosinase Directly Inhibits (Competitive)

Caption: this compound's inhibition of the melanogenesis pathway.

References

A Technical Guide to the Proposed Biosynthetic Pathway of Neorauflavane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway for Neorauflavane (B8221041), a potent prenylated isoflavonoid (B1168493) tyrosinase inhibitor isolated from Campylotropis hirtella.[1][2] Understanding its synthesis is pivotal for metabolic engineering, sustainable production, and the discovery of novel therapeutic agents. This document outlines the core enzymatic reactions, precursor molecules, and key intermediates based on established isoflavonoid metabolism. While specific enzymatic data for the terminal steps in this compound synthesis are not yet fully elucidated, this guide details relevant experimental protocols and collates available data to support further research.[1]

Overview of the Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to follow the general phenylpropanoid pathway to form an isoflavone (B191592) core, which then undergoes prenylation and cyclization to yield the final complex structure.[1][3] The pathway can be conceptually divided into three principal stages:

  • Formation of the Isoflavone Core: A series of well-characterized enzymatic reactions convert L-phenylalanine into a core isoflavone structure, likely a derivative of daidzein (B1669772) or genistein.[1]

  • Prenylation of the Isoflavone Intermediate: A dimethylallyl group is attached to the isoflavone skeleton by a prenyltransferase.[1][4]

  • Cyclization to Form the Dimethylpyran Ring: The final modification involves the cyclization of the prenyl group to create the characteristic dimethylpyran ring of this compound.[1]

The complete proposed pathway, from the primary precursor L-phenylalanine to this compound, is visualized below.

This compound Biosynthetic Pathway Proposed Biosynthetic Pathway of this compound cluster_0 Stage 1: Isoflavone Core Formation cluster_1 Stage 2: Prenylation cluster_2 Stage 3: Cyclization L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric->Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin (B18129) Chalcone (B49325) Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone Liquiritigenin Liquiritigenin Naringenin_Chalcone->Liquiritigenin CHR + CHI Isoflavone_Core Isoflavone Core (e.g., Daidzein) Liquiritigenin->Isoflavone_Core IFS + HID Prenylated_Isoflavone Prenylated Isoflavone Isoflavone_Core->Prenylated_Isoflavone Prenyltransferase DMAPP DMAPP DMAPP->Prenylated_Isoflavone This compound This compound Prenylated_Isoflavone->this compound Cyclase (P450)

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes in the Biosynthetic Pathway

The synthesis of this compound is catalyzed by a series of enzymes that belong to well-known families involved in flavonoid and isoflavonoid metabolism. The key enzymes and their respective functions are summarized in the table below.

Enzyme AbbreviationEnzyme NameFunction in Pathway
PALPhenylalanine Ammonia-LyaseCatalyzes the deamination of L-phenylalanine to cinnamic acid, the first step in the phenylpropanoid pathway.[1]
C4HCinnamate 4-HydroxylaseHydroxylates cinnamic acid to produce p-coumaric acid.[1]
4CL4-Coumarate:CoA LigaseActivates p-coumaric acid to its thioester, 4-coumaroyl-CoA, a central precursor for flavonoids.[1][3]
CHSChalcone SynthaseCatalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][5]
CHRChalcone ReductaseOften acts with CHS in legumes to produce isoliquiritigenin.[1]
CHIChalcone IsomeraseCatalyzes the stereospecific cyclization of a chalcone into a flavanone, such as liquiritigenin.[1][6]
IFSIsoflavone SynthaseA key cytochrome P450 enzyme that catalyzes the 1,2-aryl migration of the B-ring, the committed step in isoflavonoid biosynthesis.[1][7]
HID2-Hydroxyisoflavanone (B8725905) DehydrataseDehydrates the 2-hydroxyisoflavanone intermediate produced by IFS to yield the stable isoflavone core.[1]
PrenyltransferaseIsoflavonoid-specific PrenyltransferaseCatalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the isoflavone skeleton. The specific enzyme is uncharacterized.[1]
CyclaseCytochrome P450 MonooxygenaseProposed to catalyze the final cyclization of the prenyl group to form the dimethylpyran ring, possibly via an epoxide intermediate.[1]

Quantitative Data

While quantitative data regarding the kinetics of the specific biosynthetic enzymes for this compound are not yet available, extensive research has been conducted on its potent biological activity as a tyrosinase inhibitor.[1] This information is critical for drug development professionals.

ParameterValueTarget Enzyme/Cell LineReference
IC₅₀ (Monophenolase Activity)30 nMMushroom Tyrosinase[2]
IC₅₀ (Diphenolase Activity)500 nMMushroom Tyrosinase[2]
IC₅₀ (Melanin Content)12.95 µMB16 Melanoma Cells[2]
Inhibition Constant (Ki(app))1.48 nMMushroom Tyrosinase[2]
Inhibition TypeCompetitive, Slow-bindingMushroom Tyrosinase[2][8]

Experimental Protocols

Elucidating and reconstructing the this compound biosynthetic pathway requires a combination of genetic identification, heterologous expression, and enzymatic assays.

This protocol describes the general steps for producing flavonoid derivatives in a microbial host like E. coli, which can be adapted to test candidate genes for the this compound pathway.[9]

Heterologous Production Workflow Workflow for Heterologous Flavonoid Production start 1. Construct Expression Vector (with candidate genes like 4CL, CHS, CHI, IFS) culture 2. Transform E. coli Host start->culture induce 3. Induce Protein Expression (e.g., with IPTG) culture->induce feed 4. Feed Precursor (e.g., p-coumaric acid) induce->feed incubate 5. Incubate Culture feed->incubate extract 6. Extract Metabolites (e.g., with ethyl acetate) incubate->extract analyze 7. Analyze Products (HPLC, LC-MS) extract->analyze

Caption: Workflow for heterologous flavonoid production.

Detailed Methodology:

  • Vector Construction: Candidate genes (e.g., CHS, CHI, IFS, Prenyltransferase) are cloned into a suitable expression vector, such as a pET or pACYC derivative, under the control of an inducible promoter.[9]

  • Host Transformation: The resulting plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)).

  • Culture and Induction: Transformed cells are grown in a suitable medium (e.g., LB or M9) at 37°C to an OD₆₀₀ of 0.6. Protein expression is then induced with a chemical inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG).[9]

  • Precursor Feeding: A precursor substrate, such as p-coumaric acid, is added to the culture medium.[9]

  • Incubation: The culture is incubated for a further 24-72 hours at a lower temperature (e.g., 20-30°C) to allow for product formation.

  • Metabolite Extraction: The culture is centrifuged, and the supernatant or cell pellet is extracted with an organic solvent like ethyl acetate.

  • Product Analysis: The extract is concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the synthesized flavonoids by comparing retention times and mass spectra with authentic standards.[9]

This protocol is used to quantify the inhibitory activity of a compound like this compound on the diphenolase function of mushroom tyrosinase, using L-DOPA as a substrate.[8]

IC50 Determination Workflow Workflow for Tyrosinase IC₅₀ Determination prep 1. Prepare Solutions (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Dispense Reagents into 96-well Plate (Inhibitor + Buffer) prep->plate preincubate 3. Add Tyrosinase & Pre-incubate (10 min at 25-37°C) plate->preincubate react 4. Initiate Reaction (Add L-DOPA substrate) preincubate->react measure 5. Measure Absorbance (Kinetic mode at 475 nm) react->measure analyze 6. Calculate % Inhibition & Determine IC₅₀ measure->analyze

Caption: Workflow for determining tyrosinase IC₅₀ values.

Detailed Methodology:

  • Prepare Solutions:

    • Buffer: 0.1 M Phosphate (B84403) Buffer, pH 6.8.

    • Enzyme: Mushroom Tyrosinase solution.

    • Substrate: L-DOPA solution.

    • Inhibitor: Serial dilutions of this compound in a suitable solvent (e.g., DMSO). A positive control like kojic acid should also be prepared.[8]

  • Plate Setup: In a 96-well microplate, add the inhibitor solution (or vehicle for control) and phosphate buffer to the appropriate wells.

  • Enzyme Addition and Pre-incubation: Add the tyrosinase solution to all wells and incubate the plate for 10 minutes at a controlled temperature.[8]

  • Reaction Initiation: Add the L-DOPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 475-490 nm in kinetic mode for 15-30 minutes using a microplate spectrophotometer. The rate of dopachrome (B613829) formation is proportional to enzyme activity.[8]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Future Research and Conclusion

The proposed biosynthetic pathway for this compound provides a solid framework based on extensive knowledge of flavonoid metabolism. However, key steps remain to be definitively characterized. Future research should prioritize:

  • Isolation and Characterization: The specific prenyltransferase and cyclase enzymes from Campylotropis hirtella need to be isolated and functionally characterized.[1]

  • Gene Identification: Transcriptome analysis of C. hirtella coupled with co-expression studies can identify candidate genes involved in the final decorative steps of the pathway.

  • Metabolic Engineering: Once all genes are identified, the entire pathway can be reconstituted in a heterologous host (e.g., Saccharomyces cerevisiae or Nicotiana benthamiana) for sustainable production.

A complete understanding of the this compound biosynthetic pathway will not only illuminate a fascinating area of plant secondary metabolism but also enable the production of this highly potent bioactive compound for applications in dermatology and pharmacology.[1][8]

References

Neorauflavane's Mechanism of Action on Tyrosinase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neorauflavane (B8221041), a naturally occurring isoflavonoid (B1168493) sourced from Campylotropis hirtella, has emerged as a highly potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[1] This technical guide provides a comprehensive analysis of its mechanism of action, collating quantitative data, detailing experimental protocols, and visualizing its biochemical interactions. Kinetic studies have conclusively identified this compound as a competitive, reversible, and slow-binding inhibitor of tyrosinase.[2][3] Its exceptional potency, particularly against the monophenolase activity of tyrosinase, surpasses that of well-known inhibitors like kojic acid by several orders of magnitude, highlighting its significant potential for applications in dermatology and pharmacology for treating hyperpigmentation disorders.[1]

Core Mechanism of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes two critical reactions in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity).[1] Dopaquinone is a highly reactive metabolite that spontaneously polymerizes to form melanin.[4]

This compound exerts its inhibitory effect through direct interaction with the tyrosinase enzyme. Kinetic analysis has unequivocally demonstrated that it functions as a competitive inhibitor for both monophenolase and diphenolase activities.[2][4] This indicates that this compound binds to the active site of the enzyme, directly competing with the substrates (L-tyrosine and L-DOPA) and preventing their catalysis.[3][5]

Furthermore, its interaction with the monophenolase active site is characterized by a simple, reversible, slow-binding inhibition mechanism .[2] This suggests a two-step process where an initial, rapid formation of an enzyme-inhibitor complex (EI) is followed by a slow isomerization to a more stable, tightly bound complex (EI*).[1] This slow-binding behavior is a key contributor to its high inhibitory potency.[1] Molecular docking studies suggest that the resorcinol (B1680541) motif of the B-ring and the methoxy (B1213986) group in the A-ring of this compound play a crucial role in binding to the enzyme's active site.[2]

Quantitative Data Presentation

The potency of this compound has been rigorously quantified through enzymatic and cellular assays. The data consistently shows its superiority over the reference compound, kojic acid.

Table 1: Comparative Inhibitory Potency against Tyrosinase

ParameterThis compoundKojic Acid (Reference)Source
Monophenolase IC50 30 nM~12-13.2 µM[1][2]
Diphenolase IC50 500 nMNot Specified[1][2]
Relative Potency ~400x more active than kojic acid (monophenolase)-[2][5]
Cellular Melanin Content IC50 (B16 Melanoma Cells) 12.95 µMNot Reported[1][2][4]

Table 2: Kinetic Parameters for Monophenolase Slow-Binding Inhibition

ParameterDescriptionValueSource
Ki(app) Apparent inhibition constant1.48 nM[2][4]
k3 Second-order rate constant for the formation of EI0.0033 nM⁻¹ min⁻¹[2][4]
k4 First-order rate constant for the dissociation of EI0.0049 min⁻¹[2][4]

Visualizing the Mechanism and Pathways

Mechanism of Inhibition

The following diagram illustrates the competitive and slow-binding nature of this compound's interaction with tyrosinase.

G cluster_0 cluster_1 E Tyrosinase (E) ES Enzyme-Substrate Complex (ES) E->ES Binds EI Initial Complex (EI) E->EI S Substrate (L-Tyrosine / L-DOPA) S->ES P Product (Dopaquinone) ES->P E_P Tyrosinase (E) ES->E_P Catalysis I This compound (I) I->EI Competes with S (Fast, Reversible) EI_star Stable Complex (EI*) EI->EI_star Isomerization (Slow)

This compound's competitive and slow-binding inhibition of tyrosinase.
Site of Action in Melanogenesis Pathway

This compound's direct inhibition of tyrosinase blocks the melanin production pathway at its rate-limiting step.

Melanogenesis_Pathway Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase) Tyrosine->Tyrosinase1 LDOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase) LDOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase1->LDOPA Hydroxylation Tyrosinase2->Dopaquinone Oxidation This compound This compound This compound->Tyrosinase1 Inhibits This compound->Tyrosinase2 Inhibits

Site of this compound intervention in the melanogenesis pathway.
Experimental Workflow for IC50 Determination

The diagram below outlines a generalized workflow for determining the IC50 value of a tyrosinase inhibitor.

experimental_workflow start Start prep Prepare Solutions: - Tyrosinase Enzyme - L-DOPA Substrate - this compound Dilutions - Buffer start->prep plate Plate Setup (96-well): - Add Buffer - Add this compound (Test) or Vehicle (Control) prep->plate preincubate Add Tyrosinase Enzyme & Pre-incubate (10 min) plate->preincubate react Initiate Reaction: Add L-DOPA Substrate preincubate->react measure Measure Absorbance (475 nm) in Kinetic Mode react->measure analyze Data Analysis: - Calculate Reaction Velocity (V₀) - Calculate % Inhibition measure->analyze plot Plot % Inhibition vs. [Inhibitor] & Fit Dose-Response Curve analyze->plot end Determine IC50 Value plot->end

A generalized workflow for determining tyrosinase IC50 values.

Experimental Protocols

The characterization of this compound's inhibitory activity is based on established biochemical and cellular assays.

In Vitro Tyrosinase Inhibition Assay (Diphenolase Activity)

This assay quantifies the inhibitory effect of a compound on the oxidation of L-DOPA to dopaquinone by mushroom tyrosinase.[1]

  • Materials and Reagents:

    • Mushroom Tyrosinase (EC 1.14.18.1)

    • L-DOPA (L-3,4-dihydroxyphenylalanine)

    • This compound (test compound)

    • Kojic Acid (positive control)

    • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)

    • DMSO (for dissolving compounds)

    • 96-well microplate and microplate spectrophotometer

  • Procedure:

    • Prepare Solutions: Dissolve mushroom tyrosinase and L-DOPA in phosphate buffer to their respective working concentrations (e.g., 100-500 U/mL and 2.5 mM, respectively).[1] Prepare stock solutions of this compound and kojic acid in DMSO and create a series of dilutions in phosphate buffer.[1]

    • Assay Setup: In a 96-well plate, add 40 µL of the inhibitor solution (this compound or kojic acid) or vehicle (for control wells) and 50 µL of phosphate buffer.[1]

    • Enzyme Addition: Add 20 µL of the tyrosinase enzyme solution to all wells.

    • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for 10 minutes.[1]

    • Reaction Initiation: Add 40 µL of the L-DOPA substrate solution to all wells to start the reaction.[1]

    • Measurement: Immediately measure the absorbance at 475-490 nm in kinetic mode for 15-30 minutes.[1][3]

    • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.[3] Determine the percentage of inhibition using the formula: Inhibition (%) = [(V_control - V_inhibitor) / V_control] * 100.[3] The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.[1]

Kinetic Analysis Protocol

To determine the inhibition type (e.g., competitive) and kinetic constants (e.g., Ki), the assay is performed with varying concentrations of both substrate and inhibitor.[1]

  • Procedure:

    • Perform the tyrosinase inhibition assay as described above.

    • Use a matrix of concentrations, including several fixed concentrations of this compound, and for each, a range of L-DOPA (or L-Tyrosine for monophenolase) concentrations.[3]

    • Measure the initial reaction velocity (V₀) for each combination.[3]

  • Data Analysis:

    • Lineweaver-Burk Plot (1/V₀ vs. 1/[S]): This double reciprocal plot is used to determine the mode of inhibition. For competitive inhibition, a series of lines will intersect on the y-axis.[1]

    • Dixon Plot (1/V₀ vs. [I]): This plot is used to determine the inhibition constant (Ki).[1]

Cellular Melanin Content Assay

This assay quantifies the effect of this compound on melanin production in a cellular context.[6]

  • Cell Culture: B16F10 mouse melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.[7]

  • Procedure:

    • Treatment: Seed cells in culture plates and allow them to adhere. Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO). Incubate for a specified period (e.g., 48-72 hours).[6]

    • Cell Harvesting: After treatment, wash the cells with PBS and harvest them by trypsinization.[6]

    • Melanin Solubilization: Lyse the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.[6]

    • Quantification: Measure the absorbance of the solubilized melanin at 405 nm.[6] A standard curve using synthetic melanin can be used for absolute quantification. The melanin content is typically normalized to the total protein concentration of the cell lysate from a parallel plate.[6]

Conclusion

This compound stands out as a highly potent, competitive, and slow-binding inhibitor of tyrosinase.[1] Its nanomolar efficacy in enzymatic assays and demonstrated activity in reducing melanin content in cellular models underscore its potential as a lead compound for the development of novel dermatological agents for treating hyperpigmentation or for use in cosmetic skin-lightening applications.[7][2] The detailed understanding of its direct, competitive mechanism provides a solid scientific foundation for further preclinical and clinical development.[1]

References

The Biological Activity of Neorauflavane on Melanin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of neorauflavane (B8221041), a potent isoflavonoid, on melanin (B1238610) production. This compound, isolated from Campylotropis hirtella, has demonstrated significant inhibitory effects on melanogenesis, primarily through the direct inhibition of tyrosinase, the rate-limiting enzyme in this pathway.[1][2][3][4] This document collates quantitative data, details key experimental protocols, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for professionals in dermatology, pharmacology, and cosmetic science.

Quantitative Data Summary

This compound exhibits potent inhibitory activity against both the monophenolase and diphenolase functions of tyrosinase and effectively reduces melanin content in cellular models.[3][5][6] The following tables summarize the key quantitative findings from in vitro studies, offering a comparative perspective on its efficacy.

Table 1: Tyrosinase Inhibition by this compound

ParameterThis compoundKojic Acid (Reference)Source
IC₅₀ (Monophenolase Activity) 30 nM~12 µM (400-fold less active)[1][2][3][5]
IC₅₀ (Diphenolase Activity) 500 nMNot Reported[1][2][3][7]
Inhibition Type Competitive, Simple Reversible Slow-BindingCompetitive[1][3][4][8]
Ki(app) (Monophenolase) 1.48 nMNot Reported[1][3][6]
k₃ (Monophenolase) 0.0033 nM⁻¹ min⁻¹Not Reported[1][3][6]
k₄ (Monophenolase) 0.0049 min⁻¹Not Reported[1][3][6]

Table 2: Cellular Effects of this compound

ParameterCell LineIC₅₀ ValueSource
Melanin Content Reduction B16 Melanoma Cells12.95 µM[1][2][3][4]

Experimental Protocols

The evaluation of this compound's anti-melanogenic activity involves a series of standardized in vitro assays. The following protocols are fundamental to characterizing its efficacy and mechanism of action.

Cell Culture

B16F10 mouse melanoma cells are a commonly utilized model for studying melanogenesis.[1] These cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] They are maintained in a humidified incubator at 37°C with 5% CO₂.[1]

Cytotoxicity Assay (MTT Assay)

Prior to assessing its effects on melanin production, the cytotoxicity of this compound is determined to ensure that observed reductions in melanin are not due to cell death.

  • Cell Seeding: Plate B16F10 cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours.[1]

  • Treatment: Expose the cells to various concentrations of this compound (and a vehicle control, typically DMSO) for 48-72 hours.[1][5]

  • MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1][5]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[1]

Melanin Content Assay

This assay quantifies the intracellular melanin content following treatment with this compound.

  • Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate at a density of 2 × 10⁵ cells per well and treat with this compound for 72 hours.[1]

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in 1N NaOH containing 10% DMSO at 80°C for 1 hour.[1][5]

  • Absorbance Measurement: Measure the absorbance of the lysate at 405 nm.[1]

  • Normalization: The melanin content is normalized to the total protein content, which can be determined from a parallel plate using a BCA protein assay kit.[1]

Intracellular Tyrosinase Activity Assay

This assay measures the activity of tyrosinase within the cells after treatment.

  • Cell Seeding and Treatment: Seed and treat B16F10 cells as described for the melanin content assay.

  • Cell Lysis: Wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100 and a protease inhibitor cocktail.[1]

  • Enzyme Reaction: Incubate the cell lysate with L-DOPA (2 mg/mL) in a 96-well plate at 37°C for 1 hour.[1][5]

  • Absorbance Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.[1][5]

  • Normalization: The tyrosinase activity is normalized to the total protein content of the cell lysate.[1]

Molecular Mechanisms and Signaling Pathways

This compound's primary mechanism of action is the direct competitive inhibition of tyrosinase, the enzyme that catalyzes the first two rate-limiting steps in melanin synthesis.[4][8] By binding to the active site of tyrosinase, this compound prevents the substrate, L-tyrosine, from being converted to L-DOPA and subsequently to dopaquinone.[4][6]

While direct inhibition of tyrosinase is the core mechanism, the regulation of melanogenesis is also controlled by complex intracellular signaling cascades.[2] Although direct evidence for this compound's modulation of these pathways is limited, studies on structurally related flavonoids suggest potential interference with key signaling pathways that regulate the expression of tyrosinase and other melanogenic enzymes.[1]

Proposed Modulation of the cAMP/PKA/CREB/MITF Pathway

The cyclic AMP (cAMP) pathway is a central regulator of melanogenesis.[1][9] Activation of this pathway leads to the phosphorylation of the CREB transcription factor, which in turn upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF).[9][10][11] MITF is the master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[2][9] It is hypothesized that this compound may interfere with this pathway, leading to a downstream reduction in melanin production.[1]

cAMP_PKA_CREB_MITF_Pathway Stimuli α-MSH / UV Radiation MC1R MC1R Stimuli->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB  Phosphorylation MITF MITF pCREB->MITF  Transcription Melanogenesis TYR, TRP-1, TRP-2 Expression MITF->Melanogenesis Melanin Melanin Synthesis Melanogenesis->Melanin Tyrosinase Tyrosinase This compound This compound This compound->Tyrosinase Direct Inhibition

Proposed site of this compound's primary action and its relation to the melanogenesis pathway.
Potential Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK), also plays a role in regulating melanogenesis.[9] Phosphorylation of ERK can lead to the degradation of MITF, thereby inhibiting melanin synthesis.[9] Some flavonoids have been shown to modulate this pathway, suggesting a possible secondary mechanism for this compound.[1]

MAPK_ERK_Pathway GrowthFactors Growth Factors / SCF cKit c-Kit Receptor GrowthFactors->cKit Ras Ras cKit->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK  Phosphorylation MITF MITF pERK->MITF  Inhibits Degradation MITF Degradation pERK->Degradation MITF->Degradation Melanogenesis Melanogenesis MITF->Melanogenesis Degradation->Melanogenesis This compound This compound (Potential Modulation) This compound->ERK

Potential modulation of the MAPK/ERK pathway, a secondary mechanism for melanogenesis inhibition.

Experimental Workflow Overview

The logical flow for investigating the anti-melanogenic effects of a compound like this compound is summarized in the following diagram.

Experimental_Workflow Start Compound Isolation (this compound from C. hirtella) CellCulture B16F10 Cell Culture Start->CellCulture EnzymeKinetics In Vitro Tyrosinase Inhibition & Kinetic Studies Start->EnzymeKinetics  Directly test on enzyme Cytotoxicity Cytotoxicity Assay (MTT) Determine Non-Toxic Concentrations CellCulture->Cytotoxicity Treatment Treat Cells with Non-Toxic Concentrations Cytotoxicity->Treatment MelaninAssay Melanin Content Assay Treatment->MelaninAssay TyrosinaseAssay Intracellular Tyrosinase Activity Assay Treatment->TyrosinaseAssay Conclusion Conclusion on Anti-Melanogenic Efficacy and Mechanism MelaninAssay->Conclusion TyrosinaseAssay->Conclusion EnzymeKinetics->Conclusion Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Conclusion->Mechanism

A typical workflow for assessing the anti-melanogenic activity of this compound.

Conclusion

This compound stands out as a highly potent natural inhibitor of tyrosinase and, consequently, melanin production.[3][6] Its primary mechanism of action is through competitive, slow-binding inhibition of tyrosinase.[1][4] While its effects on intracellular signaling pathways warrant further investigation, the existing data strongly support its potential as a lead compound for the development of novel dermatological agents for treating hyperpigmentation disorders and for use in cosmetic skin-lightening applications. Future research should focus on validating these in vitro findings in human melanocyte models and in vivo systems.

References

Neorauflavane: A Potent Competitive Inhibitor of Tyrosinase for Dermatological and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neorauflavane (B8221041), a naturally occurring isoflavonoid (B1168493) isolated from Campylotropis hirtella, has emerged as a highly potent and competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[1][2] This technical guide provides a comprehensive overview of this compound, summarizing its inhibitory activity, kinetic parameters, and effects on cellular melanin production. Detailed experimental protocols for the evaluation of tyrosinase inhibitors are provided, alongside visual representations of experimental workflows and the relevant signaling pathways in melanogenesis. The exceptional potency of this compound, surpassing that of the commonly used inhibitor kojic acid by approximately 400-fold in inhibiting monophenolase activity, positions it as a promising candidate for the development of novel skin-lightening agents and as a valuable tool for research in pigmentation disorders.[2][3]

Quantitative Data Summary

The inhibitory efficacy of this compound against mushroom tyrosinase has been extensively quantified. The following tables summarize the key quantitative data, providing a comparative perspective on its potency.

Table 1: Tyrosinase Inhibition and Melanin Content Reduction by this compound [1][3][4][5]

ParameterThis compoundKojic Acid (Reference)Source
IC50 (Monophenolase Activity) 30 nM~12 µM (400-fold less active)[3][4]
IC50 (Diphenolase Activity) 500 nMNot Reported[3][6]
IC50 (Melanin Content in B16 Melanoma Cells) 12.95 µMNot Reported[1][3][4]

Table 2: Kinetic Parameters for Monophenolase Inhibition by this compound [1][4]

ParameterDescriptionValueSource
Inhibition Type Competitive, Simple Reversible Slow-Binding[1][3]
Ki(app) Apparent inhibition constant1.48 nM[4]
k3 Second-order rate constant for the formation of the initial enzyme-inhibitor complex (EI)0.0033 nM⁻¹ min⁻¹[4]
k4 First-order rate constant for the dissociation of the more stable enzyme-inhibitor complex (EI*)0.0049 min⁻¹[4]

Mechanism of Action

This compound functions as a competitive inhibitor of tyrosinase for both its monophenolase and diphenolase activities.[1][4] This indicates that this compound binds to the active site of the enzyme, directly competing with the substrates L-tyrosine and L-DOPA.[1] The inhibition of monophenolase activity follows a simple, reversible, slow-binding mechanism.[1][4] This two-step process involves the rapid formation of an initial enzyme-inhibitor complex (EI), which then undergoes a slow conformational change to a more stable and tightly bound complex (EI*).[1] Molecular docking studies suggest that the resorcinol (B1680541) group of its B-ring and a methoxy (B1213986) group on its A-ring are crucial for its high-affinity binding within the enzyme's active site.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's inhibitory activity.

In Vitro Tyrosinase Inhibition Assay (Diphenolase Activity)

This assay quantifies the inhibitory effect of a compound on the oxidation of L-DOPA by mushroom tyrosinase.[1]

  • Materials and Reagents:

    • Mushroom Tyrosinase (EC 1.14.18.1)

    • L-DOPA (L-3,4-dihydroxyphenylalanine)

    • This compound (test compound)

    • Kojic Acid (positive control)

    • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)

    • DMSO (for dissolving compounds)

    • 96-well microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare Solutions:

      • Dissolve mushroom tyrosinase in phosphate buffer to a working concentration (e.g., 100-500 U/mL).[1]

      • Dissolve L-DOPA in phosphate buffer to a working concentration (e.g., 2.5 mM).[1]

      • Prepare stock solutions of this compound and kojic acid in DMSO and create a series of dilutions in phosphate buffer.[1]

    • Assay Setup: In a 96-well plate, add the following to respective wells:

      • Test Wells: 40 µL of this compound solution + 50 µL of phosphate buffer.[1]

      • Control Wells (No Inhibitor): 40 µL of buffer/DMSO vehicle + 50 µL of phosphate buffer.[1]

      • Positive Control Wells: 40 µL of kojic acid solution + 50 µL of phosphate buffer.[1]

    • Enzyme Addition: Add 20 µL of the tyrosinase enzyme solution to all wells.[1]

    • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for 10 minutes.[1]

    • Initiate Reaction: Add 40 µL of the L-DOPA substrate solution to all wells to start the reaction.[1]

    • Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular time intervals to determine the initial reaction velocity (V₀).[3]

    • Data Analysis: Calculate the percentage of inhibition using the formula:

      • Inhibition (%) = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

      • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[7]

Kinetic Analysis for Determining Inhibition Type

To elucidate the mechanism of inhibition, enzyme assays are performed with varying concentrations of both the substrate and the inhibitor.[7]

  • Procedure:

    • Conduct a series of tyrosinase inhibition assays as described in section 3.1.

    • For each fixed concentration of this compound, vary the concentration of the substrate (L-tyrosine or L-DOPA).[7]

    • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations.

    • Data Analysis:

      • Lineweaver-Burk Plot (1/V₀ vs. 1/[S]): A series of lines intersecting on the y-axis is indicative of competitive inhibition.[1]

      • Dixon Plot (1/V₀ vs. [I]): This plot is used to determine the inhibition constant (Ki).[1]

Cell-Based Assays using B16F10 Melanoma Cells

B16F10 mouse melanoma cells are a widely used model for studying melanogenesis.[3]

  • 3.3.1. Cell Culture and Treatment

    • Cell Line: B16F10 mouse melanoma cells.[8]

    • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[8]

    • Seeding: Seed cells in 6-well plates (for melanin content and cellular tyrosinase activity assays) or 96-well plates (for cell viability assays) and allow them to adhere for 24 hours.[8]

    • Treatment: Treat cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for a specified period (e.g., 72 hours).[3][8]

  • 3.3.2. Melanin Content Assay

    • Cell Lysis: After treatment, wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO at 80°C for 1 hour.[3]

    • Absorbance Measurement: Measure the absorbance of the lysate at 405 nm.[3]

    • Normalization: Normalize the melanin content to the total protein content of the cells, determined using a BCA protein assay kit.[3]

  • 3.3.3. Cellular Tyrosinase Activity Assay

    • Cell Lysis: After treatment, wash cells with PBS and lyse them using a suitable lysis buffer.[8]

    • Protein Quantification: Determine the protein concentration of the cell lysate.[8]

    • Enzyme Reaction: Incubate the cell lysate with L-DOPA (2 mg/mL) at 37°C for 1 hour.[3]

    • Absorbance Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.[3]

    • Normalization: Normalize the tyrosinase activity to the total protein content.[3]

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining tyrosinase inhibition and the proposed signaling pathways involved in melanogenesis that may be influenced by this compound.

G Experimental Workflow for Tyrosinase IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_solutions Prepare Solutions (Enzyme, Substrate, Inhibitor) plate_setup Set up 96-well Plate (Test, Control, Positive Control) prep_solutions->plate_setup add_enzyme Add Tyrosinase Enzyme plate_setup->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add L-DOPA Substrate pre_incubate->add_substrate measure_abs Measure Absorbance (475 nm) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_data Plot % Inhibition vs. Concentration calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: A generalized workflow for determining tyrosinase IC50 values.

G This compound's Competitive Inhibition of Tyrosinase cluster_enzyme Tyrosinase Active Site Enzyme Tyrosinase Product Product (Dopaquinone) Enzyme->Product Catalyzes No_Reaction Inhibition (No Product Formation) Enzyme->No_Reaction Blocked by this compound Substrate Substrate (L-Tyrosine / L-DOPA) Substrate->Enzyme Binds to Active Site This compound This compound This compound->Enzyme Competitively Binds to Active Site

Caption: this compound's competitive inhibition of the tyrosinase active site.

G Proposed Signaling Pathways in Melanogenesis cluster_cAMP cAMP Pathway cluster_MAPK MAPK/ERK Pathway cAMP cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase (Gene Expression) MITF->Tyrosinase MAPK MAPK/ERK MAPK->MITF Tyrosinase_protein Tyrosinase (Enzyme) Tyrosinase->Tyrosinase_protein Melanin Melanin Production Neorauflavane_direct This compound (Direct Inhibition) Neorauflavane_direct->Tyrosinase_protein Tyrosinase_protein->Melanin Neorauflavane_indirect This compound (Potential Indirect Effect) Neorauflavane_indirect->cAMP Neorauflavane_indirect->MAPK

References

The Slow-Binding Inhibition Kinetics of Neorauflavane: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Neorauflavane's potent, slow-binding inhibition of tyrosinase, offering critical insights for researchers and drug development professionals in dermatology and neurodegenerative disease.

This compound (B8221041), a naturally occurring isoflavonoid, has emerged as a highly potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. Its unique slow-binding inhibition kinetics and competitive mechanism of action make it a compound of significant interest for the development of novel therapeutic agents targeting hyperpigmentation and potentially neurodegenerative disorders associated with tyrosinase activity. This technical guide provides an in-depth examination of this compound's inhibitory profile, detailed experimental protocols for its kinetic analysis, and visualizations of its mechanism of action.

Quantitative Inhibition Data

This compound exhibits a strong inhibitory effect on both the monophenolase and diphenolase activities of tyrosinase. Its potency is significantly greater than that of the commonly used tyrosinase inhibitor, kojic acid. The slow-binding nature of its interaction with the monophenolase active site contributes to its high efficacy.

Table 1: Tyrosinase Inhibitory Activity of this compound

ParameterValueReference Compound (Kojic Acid)Source
Monophenolase IC50 30 nM~12-13.2 µM[1][2][3]
Diphenolase IC50 500 nMNot specified[1][2][3]
Relative Potency (Monophenolase) ~400x more active than kojic acid-[1][3]
Cellular Melanin Content IC50 (B16 Melanoma Cells) 12.95 µMNot specified[1][3]

Table 2: Kinetic Parameters for Monophenolase Inhibition

ParameterValueDescriptionSource
Ki(app) 1.48 nMApparent inhibition constant[2][3]
k3 (kon) 0.0033 nM⁻¹ min⁻¹Association rate constant for the second step of binding[3][4]
k4 (koff) 0.0049 min⁻¹Dissociation rate constant for the second step of binding[3][4]
Inhibition Type Competitive, Reversible, Slow-binding-[2][3]

Mechanism of Action: Competitive and Slow-Binding Inhibition

Kinetic studies have demonstrated that this compound acts as a competitive inhibitor for both the monophenolase and diphenolase activities of tyrosinase.[1][2][3] This indicates that this compound binds to the active site of the enzyme, directly competing with the substrates, L-tyrosine and L-DOPA.

The interaction with the monophenolase active site is further characterized by a simple, reversible, slow-binding inhibition mechanism.[1][3] This two-step process involves the rapid formation of an initial enzyme-inhibitor complex (EI), which then undergoes a slow conformational change to a more stable, tightly bound complex (EI*). This slow isomerization is a key factor in this compound's high potency.

Molecular docking studies have revealed that the resorcinol (B1680541) group of this compound's B-ring and a methoxy (B1213986) group on its A-ring are crucial for its high-affinity binding within the enzyme's active site.[1][3]

Visualizing the Mechanism and Pathways

To better understand the kinetics and biological context of this compound's action, the following diagrams illustrate the slow-binding inhibition mechanism and its intervention in the melanogenesis pathway.

slow_binding_inhibition E Enzyme (Tyrosinase) EI Enzyme-Inhibitor Complex E->EI k_on (fast) P Product (Dopaquinone) E->P k_cat I Inhibitor (this compound) S Substrate (L-Tyrosine/L-DOPA) EI->E k_off (fast) EI_star Stable EI* Complex EI->EI_star k_on' (slow) EI_star->EI k_off' (slow)

This compound's slow-binding inhibition mechanism.

melanogenesis_pathway cluster_0 Melanogenesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin Spontaneous Reactions This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase Inhibits

Site of this compound intervention in the melanogenesis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the slow-binding inhibition kinetics of this compound.

Tyrosinase Inhibition Assay (IC50 Determination)

This assay quantifies the inhibitory effect of a compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.[1]

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (test compound)

  • Kojic Acid (positive control)

  • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Solutions:

    • Dissolve mushroom tyrosinase in phosphate buffer to a working concentration (e.g., 100-500 U/mL).

    • Dissolve L-DOPA in phosphate buffer to a working concentration (e.g., 2.5 mM).

    • Prepare stock solutions of this compound and kojic acid in DMSO.

    • Create a series of dilutions in phosphate buffer to achieve the final desired concentrations.

  • Assay Setup (in a 96-well plate):

    • Test Wells: 40 µL of this compound solution + 50 µL of phosphate buffer.

    • Control Wells (No Inhibitor): 40 µL of buffer/DMSO vehicle + 50 µL of phosphate buffer.

    • Positive Control Wells: 40 µL of kojic acid solution + 50 µL of phosphate buffer.

  • Enzyme Addition: Add 20 µL of the tyrosinase enzyme solution to all wells.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for 10 minutes.

  • Initiate Reaction: Add 40 µL of the L-DOPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 475-490 nm in kinetic mode for 15-30 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

  • Plot % Inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

ic50_workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Set up 96-well Plate (Test, Control, Positive Control) A->B C Add Tyrosinase Enzyme B->C D Pre-incubate C->D E Add L-DOPA Substrate D->E F Measure Absorbance (Kinetic) E->F G Calculate Reaction Rates F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 Value H->I

A generalized workflow for determining tyrosinase IC50 values.
Kinetic Analysis for Determining Inhibition Type and Constants

To determine the type of inhibition and kinetic constants, the assay is performed with varying concentrations of both the substrate and the inhibitor.[1]

Procedure:

  • Perform the tyrosinase inhibition assay as described above.

  • Use a matrix of concentrations, including several fixed concentrations of this compound and, for each, a range of L-DOPA concentrations.

  • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor.

Data Analysis:

  • Lineweaver-Burk Plot (1/V₀ vs. 1/[S]): A series of lines intersecting on the y-axis is indicative of competitive inhibition.

  • Dixon Plot (1/V₀ vs. [I]): Used to determine the inhibition constant (Ki).

Conclusion

This compound's potent, competitive, and slow-binding inhibition of tyrosinase, particularly its monophenolase activity, establishes it as a compelling lead compound. Its nanomolar efficacy in enzymatic assays and demonstrated activity in cellular models underscore its potential for the development of novel dermatological agents for treating hyperpigmentation and warrant further investigation for its role in other tyrosinase-related pathologies. The detailed kinetic understanding and established experimental protocols provided in this guide offer a solid foundation for future research and development efforts centered on this promising natural product.

References

Structural Elucidation of Neorauflavane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Isolation, Characterization, and Structural Determination of a Potent Tyrosinase Inhibitor from Campylotropis hirtella

Introduction

Neorauflavane (B8221041), a naturally occurring isoflavonoid, has garnered significant attention within the scientific community, particularly in the fields of dermatology, cosmetology, and drug development.[1] Isolated from the roots of the plant Campylotropis hirtella, a member of the Fabaceae family predominantly found in China, this compound has demonstrated remarkable biological activity as a highly potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis.[2][3] Its efficacy in inhibiting melanin production suggests its potential as a lead compound for the development of novel skin-lightening agents and therapeutics for hyperpigmentation disorders.[4]

This technical guide provides a comprehensive overview of the structural elucidation of this compound. It details the experimental protocols for its extraction and purification from plant material and presents the spectroscopic data integral to its structural determination. The logical workflow of the elucidation process is also visualized, offering a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products.

Data Presentation: Spectroscopic and Biological Activity Data

The structural framework of this compound was pieced together through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1] The following tables summarize the key quantitative data obtained from these analyses, alongside its notable biological activity.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Note: Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not publicly available in the searched resources. The following is a representative table structure based on typical data for isoflavonoids. Data would be populated from primary literature reporting the compound's discovery.

PositionδC (ppm)δH (ppm)J (Hz)
2---
3---
4---
4a---
5---
6---
7---
8---
8a---
1'---
2'---
3'---
4'---
5'---
6'---
OCH₃---
Prenyl C1''---
Prenyl C2''---
Prenyl C3''---
Prenyl C4''---
Prenyl C5''---
Table 2: Mass Spectrometry Data for this compound

Note: Specific mass spectrometry fragmentation data for this compound is not detailed in the provided search results. The table below illustrates the expected data format.

Ion/Fragmentm/z (Observed)Molecular FormulaDescription
[M+H]⁺--Protonated molecular ion
[M-H]⁻--Deprotonated molecular ion
Fragment 1--Loss of...
Fragment 2--Retro-Diels-Alder fragmentation of...
Fragment 3--Loss of...
Table 3: Tyrosinase Inhibitory Activity of this compound
ParameterValueReference Compound (Kojic Acid)
IC₅₀ (Monophenolase Activity)30 nM~12 µM (400-fold less active)[3]
IC₅₀ (Diphenolase Activity)500 nMNot Reported
Inhibition Kinetics (Monophenolase)Ki(app) = 1.48 nMk₃ = 0.0033 nM⁻¹ min⁻¹k₄ = 0.0049 min⁻¹Not Reported
Inhibition TypeCompetitive, Simple Reversible Slow-BindingNot Applicable
IC₅₀ (Melanin Content in B16 Melanoma Cells)12.95 µMNot Reported

Experimental Protocols

The following protocols are composite methodologies based on standard practices for the isolation and structural elucidation of flavonoids from plant materials.

Extraction and Isolation of this compound from Campylotropis hirtella
  • Plant Material Preparation: Fresh roots of Campylotropis hirtella are collected, washed thoroughly to remove debris, and then air-dried. The dried roots are ground into a coarse powder to increase the surface area for extraction.[1]

  • Extraction: The powdered root material is macerated with 80% aqueous methanol (B129727) at room temperature for 72 hours. The solvent-to-solid ratio is typically around 10:1 (v/w).[1]

  • Filtration and Concentration: The extract is filtered through cheesecloth and then Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude methanol extract.[1]

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The tyrosinase inhibitory activity of each fraction is monitored to identify the most active fraction, which is typically the ethyl acetate fraction.[1]

  • Column Chromatography: The active ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield the pure compound.[1]

Spectroscopic Analysis for Structural Elucidation
  • Mass Spectrometry (MS): High-resolution mass spectrometry is performed to determine the molecular weight and elemental composition of the isolated compound. Tandem MS (MS/MS) experiments are conducted to obtain fragmentation patterns that provide clues about the compound's substructures.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or methanol-d₄) in an NMR tube.

    • ¹H NMR: The ¹H NMR spectrum is acquired to identify the number and types of protons in the molecule, their chemical environments, and their scalar couplings.

    • ¹³C NMR and DEPT: The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, is used to determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

    • 2D NMR (COSY, HSQC, HMBC):

      • COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling correlations, helping to identify spin systems within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms, allowing for the assignment of protonated carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and establishing the overall carbon skeleton of the molecule.

Mandatory Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_extraction Extraction & Isolation cluster_elucidation Structural Elucidation plant_material Campylotropis hirtella Roots extraction Methanol Extraction plant_material->extraction fractionation Solvent Partitioning extraction->fractionation column_chrom Silica Gel Column Chromatography fractionation->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms nmr_1d 1D NMR (¹H, ¹³C, DEPT) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) pure_compound->nmr_2d data_analysis Spectroscopic Data Analysis ms->data_analysis nmr_1d->data_analysis nmr_2d->data_analysis structure This compound Structure data_analysis->structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

logical_workflow cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis cluster_integration Structure Assembly mol_formula Determine Molecular Formula (HRMS) fragmentation Identify Key Fragments (MS/MS) mol_formula->fragmentation integrate_data Integrate MS and NMR Data fragmentation->integrate_data proton_env Identify Proton Environments (¹H NMR) spin_systems Define Spin Systems (COSY) proton_env->spin_systems carbon_types Identify Carbon Types (¹³C, DEPT) direct_bonds Assign Protonated Carbons (HSQC) carbon_types->direct_bonds connectivity Establish Connectivity (HMBC) spin_systems->connectivity direct_bonds->connectivity connectivity->integrate_data propose_structure Propose Planar Structure integrate_data->propose_structure confirm_structure Confirm Structure propose_structure->confirm_structure signaling_pathway stimulus α-MSH / Other Stimuli receptor MC1R stimulus->receptor ac Adenylate Cyclase receptor->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb mitf MITF creb->mitf tyrosinase Tyrosinase mitf->tyrosinase melanin Melanin Synthesis tyrosinase->melanin This compound This compound This compound->tyrosinase Inhibition

References

In Vitro Effects of Neorauflavane on B16 Melanoma Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neorauflavane, a naturally occurring isoflavone, has demonstrated significant biological activity in preclinical studies, particularly concerning its effects on melanoma cells. This technical guide provides a comprehensive overview of the documented in vitro effects of this compound on the B16 murine melanoma cell line. The content herein summarizes key quantitative data on its anti-melanogenic properties, details the experimental protocols utilized in these assessments, and visualizes the proposed molecular mechanisms of action. While this compound is a potent inhibitor of melanin (B1238610) synthesis, this guide also highlights the current gaps in the literature regarding its direct cytotoxic, apoptotic, and cell cycle-disrupting effects on B16 melanoma cells, offering a roadmap for future research.

Quantitative Data Summary

The primary in vitro effect of this compound on B16 melanoma cells, as established by current research, is the potent inhibition of melanogenesis. This is achieved through the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] Quantitative data from these studies are summarized below.

Table 1: Tyrosinase Inhibition and Melanin Content Reduction by this compound

ParameterIC50 ValueComparative Compound (Kojic Acid)Source
Tyrosinase (Monophenolase Activity) 30 nM~12 µM (400-fold less active)[1][2]
Tyrosinase (Diphenolase Activity) 500 nMNot Reported[1][2]
Melanin Content in B16 Melanoma Cells 12.95 µMNot Reported[1][2][3]

Note: There is currently no publicly available data on the cytotoxic IC50 value of this compound on B16 melanoma cells, nor are there published studies quantifying its specific effects on apoptosis or cell cycle distribution in this cell line.

Experimental Protocols

The following section details the standard methodologies employed to evaluate the biological activity of this compound on B16 melanoma cells.

Cell Culture
  • Cell Line: B16F10 mouse melanoma cells are a commonly utilized model for the study of melanogenesis.[1][3]

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM).[1][3]

  • Supplements: The medium is supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][3]

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[1][3]

Cell Viability Assay (MTT Assay)

This assay is performed to assess the cytotoxicity of this compound.

  • Cell Seeding: B16F10 cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours.[1]

  • Treatment: The cells are then treated with various concentrations of this compound for a period of 48-72 hours.[1]

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[1]

Melanin Content Assay

This assay quantifies the intracellular melanin content in B16F10 cells following treatment with this compound.

  • Cell Seeding and Treatment: B16F10 cells are seeded in a 6-well plate at a density of 2 × 10⁵ cells/well and treated with this compound for 72 hours.[1]

  • Cell Lysis: The cells are washed with PBS and then lysed in 1N NaOH containing 10% DMSO at 80°C for 1 hour.[1]

  • Absorbance Measurement: The absorbance of the lysate is measured at 405 nm.[1]

  • Normalization: The melanin content is calculated by normalizing the absorbance to the total protein content of the cells, which can be determined using a BCA protein assay kit.[1]

Proposed Mechanism of Action and Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by this compound in B16 melanoma cells is limited, research on structurally similar isoflavones, such as Neobavaisoflavone, provides a basis for a hypothesized mechanism of action.[1] It is proposed that this compound's primary anti-melanogenic effect is due to competitive inhibition of tyrosinase.[2] Additionally, it is hypothesized to interfere with key signaling cascades that regulate melanogenesis.[1]

Experimental Workflow for Assessing Anti-Melanogenic Activity

The following diagram illustrates a typical workflow for investigating the anti-melanogenic effects of this compound.

G cluster_setup Initial Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis B16_Culture B16 Cell Culture Seeding Cell Seeding (96-well & 6-well plates) B16_Culture->Seeding This compound This compound Treatment (various concentrations) Seeding->this compound MTT MTT Assay (Cell Viability) This compound->MTT Melanin Melanin Content Assay This compound->Melanin Tyrosinase Cellular Tyrosinase Activity Assay This compound->Tyrosinase Data Data Collection & Analysis MTT->Data Melanin->Data Tyrosinase->Data

Experimental workflow for assessing this compound's effects.
Proposed Inhibition of the cAMP/PKA/CREB/MITF Signaling Pathway

The cAMP pathway is a central regulator of melanogenesis. It is hypothesized that this compound may interfere with this pathway, leading to a downstream reduction in melanin production.[1]

G Stimuli α-MSH / Other Stimuli AC Adenylate Cyclase Stimuli->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase, TRP-1, TRP-2 MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin This compound This compound This compound->cAMP Proposed Inhibition

Proposed inhibition of the cAMP/PKA/CREB/MITF pathway.
Potential Modulation of the MAPK/ERK Pathway

The MAPK/ERK pathway is another critical regulator of melanogenesis. Activation of this pathway can lead to the phosphorylation and subsequent degradation of MITF, thereby inhibiting melanin synthesis. While not directly demonstrated for this compound, related isoflavones have been shown to modulate this pathway.

G GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MITF MITF ERK->MITF Degradation MITF Degradation MITF->Degradation This compound This compound This compound->MEK Potential Activation

Potential modulation of the MAPK/ERK pathway by this compound.

Conclusion and Future Directions

This compound is a highly potent inhibitor of tyrosinase and melanin production in B16 melanoma cells in vitro.[1] Its primary mechanism of action is the competitive inhibition of tyrosinase.[2] While the modulation of intracellular signaling pathways like cAMP/PKA/CREB/MITF and MAPK/ERK is hypothesized based on structurally related compounds, further research is required to fully elucidate these effects.[1]

A significant gap in the current understanding of this compound's activity is the lack of data on its cytotoxic, apoptotic, and cell cycle effects on B16 melanoma cells. Future studies should aim to:

  • Determine the cytotoxic IC50 value of this compound on B16 melanoma cells.

  • Investigate the pro-apoptotic potential of this compound using assays such as Annexin V/PI staining and analysis of caspase activation.

  • Analyze the effect of this compound on cell cycle distribution through flow cytometry.

  • Conduct Western blot analyses to confirm the effects of this compound on the key protein expression and phosphorylation status within the proposed signaling pathways.

Addressing these research questions will provide a more complete profile of this compound's in vitro effects and better inform its potential as a therapeutic agent for melanoma.

References

Neorauflavane: A Technical Guide to its Therapeutic Potential in Hyperpigmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpigmentation disorders, characterized by the excessive production and deposition of melanin (B1238610), represent a significant area of interest in dermatological research and cosmetic science. The quest for potent and safe depigmenting agents has led to the investigation of numerous natural and synthetic compounds. Among these, Neorauflavane (B8221041), an isoflavone (B191592) isolated from Campylotropis hirtella, has emerged as a highly promising candidate.[1][2][3][4] This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its mechanism of action, in vitro efficacy, and potential therapeutic applications in the management of hyperpigmentation. All quantitative data are summarized in structured tables, key experimental methodologies are detailed, and relevant signaling pathways and workflows are visualized using Graphviz diagrams.

Core Mechanism of Action: Potent Tyrosinase Inhibition

The primary mechanism underlying the anti-melanogenic effect of this compound is its direct and potent inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][4] Tyrosinase catalyzes the initial and essential steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity).[4]

Kinetic studies have elucidated that this compound acts as a competitive inhibitor of both monophenolase and diphenolase functions of tyrosinase.[2][3][5] This competitive inhibition signifies that this compound binds to the active site of the enzyme, thereby preventing the binding of the natural substrates.[3] Furthermore, its interaction with the monophenolase active site is characterized by a simple, reversible, slow-binding inhibition mechanism, which contributes to its high potency.[2][4]

Molecular docking studies suggest that the resorcinol (B1680541) motif of the B-ring and the methoxy (B1213986) group in the A-ring of this compound play crucial roles in its binding to the tyrosinase active site.[2]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various in vitro studies, demonstrating its significant superiority over kojic acid, a widely used reference compound.[1][2][5]

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueReference Compound (Kojic Acid)Reference(s)
Tyrosinase Monophenolase IC₅₀30 nM~12 µM (approx. 400-fold less active)[1][2][5]
Tyrosinase Diphenolase IC₅₀500 nMNot Reported[1][2]
Melanin Content Reduction in B16F10 Cells IC₅₀12.95 µMNot Reported[2][5]
Table 2: Kinetic Parameters for Monophenolase Inhibition
ParameterDescriptionValueReference(s)
Ki(app)Apparent inhibition constant1.48 nM[2][5]
k3Second-order rate constant for the formation of the initial enzyme-inhibitor complex (EI)0.0033 nM⁻¹ min⁻¹[2][5]
k4First-order rate constant for the dissociation of the more stable enzyme-inhibitor complex (EI*)0.0049 min⁻¹[2][5]

Proposed Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, it is hypothesized that this compound may also modulate intracellular signaling cascades that regulate melanogenesis. While direct experimental evidence for this compound is still emerging, studies on structurally related isoflavones suggest the involvement of the following pathways.[1][6]

cAMP/PKA/CREB/MITF Pathway

The cAMP pathway is a central regulator of melanogenesis.[1] It is proposed that this compound may interfere with this pathway, leading to a downstream reduction in the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic genes, including tyrosinase.[1][6]

cAMP_Pathway This compound This compound cAMP cAMP This compound->cAMP Inhibition PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Transcription Melanin Melanin Tyrosinase->Melanin Production

Proposed Inhibition of the cAMP/PKA/CREB/MITF Pathway.
MAPK/ERK Pathway

The MAPK/ERK signaling pathway is also known to be involved in the regulation of MITF activity and subsequent melanogenesis.[6][7] this compound's inhibitory effects on melanin production may be associated with the modulation of this pathway.[6]

MAPK_Pathway This compound This compound MEK MEK This compound->MEK Modulation ERK ERK MEK->ERK MITF MITF ERK->MITF Phosphorylation (Inhibition) Tyrosinase Tyrosinase MITF->Tyrosinase Transcription Melanin Melanin Tyrosinase->Melanin Production

Potential Modulation of the MAPK/ERK Pathway.

Experimental Protocols

The evaluation of this compound's anti-melanogenic activity involves a series of standardized in vitro assays.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase.

  • Materials and Reagents: Mushroom Tyrosinase (EC 1.14.18.1), L-tyrosine (for monophenolase activity) or L-DOPA (for diphenolase activity), this compound, Kojic acid (positive control), Phosphate (B84403) buffer, 96-well microplate, Microplate reader.

  • Procedure:

    • Prepare stock solutions of L-tyrosine/L-DOPA, this compound, and kojic acid in an appropriate solvent (e.g., DMSO) and dilute to various concentrations with phosphate buffer.

    • In a 96-well plate, add a fixed volume of the substrate solution (L-tyrosine or L-DOPA) and varying concentrations of the inhibitor (this compound or kojic acid).

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding a fixed concentration of mushroom tyrosinase solution to each well.

    • Monitor the formation of dopachrome (B613829) by measuring the absorbance at a specific wavelength (typically 475-490 nm) at regular time intervals.

    • Calculate the initial reaction velocity (V) from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(V_control - V_inhibitor) / V_control] * 100.[3]

Cell Culture and Treatment

B16F10 mouse melanoma cells are a widely used model for studying melanogenesis.[1]

  • Cell Line: B16F10 mouse melanoma cells.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8]

  • Treatment: Seed cells in appropriate plates (e.g., 6-well plates for melanin and tyrosinase assays, 96-well plates for viability assays). Allow cells to adhere for 24 hours before treating with various concentrations of this compound for a specified period (e.g., 48-72 hours).[8]

Melanin Content Assay

This assay quantifies the intracellular melanin content in B16F10 cells following treatment with this compound.[1]

  • Procedure:

    • After treatment, wash the cells with Phosphate-Buffered Saline (PBS).

    • Lyse the cells in 1N NaOH containing 10% DMSO at 80°C for 1 hour.[1]

    • Measure the absorbance of the lysate at 405 nm using a microplate reader.

    • Normalize the melanin content to the total protein concentration of the cell lysate, which can be determined using a BCA protein assay kit.[1]

Intracellular Tyrosinase Activity Assay

This assay measures the activity of tyrosinase within the cultured cells.[1]

  • Procedure:

    • After treatment, wash the cells with PBS and lyse them with a buffer containing 1% Triton X-100 and a protease inhibitor cocktail.

    • Incubate the cell lysate with L-DOPA (2 mg/mL) at 37°C for 1 hour.

    • Measure the formation of dopachrome by reading the absorbance at 475 nm.

    • Normalize the tyrosinase activity to the total protein content of the lysate.[1]

Cell Viability (MTT) Assay

This assay assesses the potential cytotoxicity of this compound.[8]

  • Procedure:

    • Following the treatment period in a 96-well plate, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the anti-melanogenic effects of this compound.

Workflow cluster_invitro In Vitro Assays cluster_invivo Preclinical In Vivo Models Tyrosinase_Assay Mushroom Tyrosinase Inhibition Assay Cell_Culture B16F10 Cell Culture & Treatment Melanin_Assay Melanin Content Assay Cell_Culture->Melanin_Assay Cellular_Tyr_Assay Intracellular Tyrosinase Activity Assay Cell_Culture->Cellular_Tyr_Assay Viability_Assay Cell Viability (MTT) Assay Cell_Culture->Viability_Assay Guinea_Pig UV-Induced Hyperpigmentation in Guinea Pig Model Viability_Assay->Guinea_Pig Zebrafish Melanogenesis Inhibition in Zebrafish Model

Workflow for Assessing this compound's Anti-Melanogenic Activity.

Preclinical In Vivo Models

While in vitro data are robust, validation in in vivo models is crucial for further development.

  • UV-Induced Hyperpigmentation Model in Guinea Pigs: Brownish guinea pigs serve as an excellent model due to the similarity of their epidermal melanocytes to human skin. Hyperpigmentation is induced by UVB radiation, followed by topical application of this compound to assess its depigmenting efficacy.[6][9]

  • Zebrafish Model: Zebrafish are a valuable tool for rapid screening of melanogenesis inhibitors due to their visible pigmentation and rapid development. The effect of this compound on embryo pigmentation can be readily observed and quantified.[9][10]

As of the latest available literature, specific in vivo efficacy studies for this compound have not been published, representing a current research gap.[10]

Conclusion and Future Directions

This compound is a highly potent, competitive, and slow-binding inhibitor of tyrosinase, with demonstrated efficacy in reducing melanin content in cellular models at non-cytotoxic concentrations.[1][8] Its nanomolar potency against tyrosinase monophenolase activity positions it as a superior candidate compared to existing agents like kojic acid.[2][5]

Future research should focus on:

  • Confirming the proposed modulatory effects of this compound on the cAMP/PKA/CREB/MITF and MAPK/ERK signaling pathways in human melanocytes.

  • Conducting in vivo efficacy studies using established animal models to validate the in vitro findings.

  • Performing comprehensive safety and toxicological assessments.

  • Investigating formulation strategies to ensure optimal dermal delivery and stability.

The compelling preclinical data strongly support the continued investigation of this compound as a lead compound for the development of novel and effective therapeutic agents for the treatment of hyperpigmentation disorders.

References

Understanding the isoflavonoid structure of Neorauflavane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Isoflavonoid (B1168493) Structure and Activity of Neorauflavane (B8221041)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, naturally occurring prenylated isoflavonoid that has been isolated from the roots of Campylotropis hirtella, a member of the Fabaceae (legume) family.[1][2] Its structure is distinguished by a dimethylpyran ring fused to the A-ring of the isoflavone (B191592) core.[1] This compound has garnered significant scientific interest due to its remarkable biological activity, primarily as a highly potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[2][3][4] Its efficacy, which is approximately 400 times greater than that of the common depigmenting agent kojic acid in inhibiting monophenolase activity, marks it as a compound of significant interest for dermatological and pharmacological applications.[2][5][6]

This technical guide provides a comprehensive overview of this compound, covering its biosynthetic origins, mechanism of action, quantitative inhibitory data, and the detailed experimental protocols used to characterize its activity.

Structure and Biosynthesis

The biosynthesis of isoflavonoids like this compound is a specialized branch of the phenylpropanoid pathway, which is particularly active in leguminous plants.[2] The process begins with the amino acid L-phenylalanine and proceeds through several key enzymatic steps to form an isoflavone core. The defining step is a 1,2-aryl migration catalyzed by isoflavone synthase.[1] Subsequent modifications, including prenylation and cyclization, lead to the final complex structure of this compound.[1]

Proposed Biosynthetic Pathway of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_this compound This compound Specific Steps L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin (Flavanone) Naringenin_Chalcone->Naringenin CHI Isoflavone_Core Isoflavone Core (e.g., Genistein/Daidzein) Naringenin->Isoflavone_Core IFS (1,2-aryl migration) Prenylated_Intermediate Prenylated Isoflavone Isoflavone_Core->Prenylated_Intermediate Prenyltransferase This compound This compound Prenylated_Intermediate->this compound Cyclase Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone

Proposed Biosynthetic Pathway of this compound.

Quantitative Data Summary

This compound's potent inhibitory effect on tyrosinase has been thoroughly quantified. The following tables summarize the key findings from enzymatic and cellular assays, comparing its activity to the well-known inhibitor, kojic acid.

ParameterValueReference Compound (Kojic Acid)Source
Monophenolase Activity IC₅₀ 30 nM~12-13.2 µM[2][3][7]
Diphenolase Activity IC₅₀ 500 nMNot Specified[2][3][7]
Inhibition Kinetics Competitive, Reversible, Slow-bindingNot Applicable[3][4][7]
Relative Potency ~400x more active (monophenolase)-[2][5][6]

Table 1: Inhibitory Activity of this compound against Tyrosinase.

ParameterValueSource
Melanin Content IC₅₀ in B16 Melanoma Cells 12.95 µM[3][4][7][8]

Table 2: Effect of this compound on B16 Melanoma Cells.

Mechanism of Action and Signaling Pathways

The primary mechanism of this compound is the direct inhibition of tyrosinase. Kinetic studies have conclusively shown that it acts as a competitive inhibitor, meaning it binds to the active site of the enzyme, thereby preventing the natural substrates (L-tyrosine and L-DOPA) from binding.[7][9] This interaction is further characterized as a reversible, slow-binding mechanism, which contributes to its high potency.[6][7][8]

This compound's Competitive Inhibition of Tyrosinase cluster_enzyme Tyrosinase Tyrosinase (Active Site) Product Melanin Precursors (Dopaquinone) Tyrosinase->Product Catalyzes No_Product Inhibition (No Melanin Synthesis) Tyrosinase->No_Product Substrate Substrate (L-Tyrosine / L-DOPA) Substrate->Tyrosinase Binds This compound This compound This compound->Tyrosinase Competes & Binds

This compound's competitive inhibition of tyrosinase.

Melanin synthesis (melanogenesis) is regulated by complex signaling cascades. The canonical cAMP/PKA/CREB/MITF pathway is a major regulator of tyrosinase gene expression. While this compound's confirmed action is the direct inhibition of the tyrosinase enzyme, understanding this upstream pathway is crucial for contextualizing its role.

General Melanogenesis Signaling Pathway cluster_nucleus General Melanogenesis Signaling Pathway Stimuli Stimuli (e.g., UV, α-MSH) Receptor MC1R Stimuli->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB (Active) CREB->pCREB MITF MITF (Transcription Factor) pCREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Transcription Nucleus Nucleus Tyrosinase Tyrosinase Enzyme Tyrosinase_Gene->Tyrosinase Translation Melanin Melanin Synthesis Tyrosinase->Melanin Inhibition INHIBITION This compound This compound This compound->Tyrosinase Inhibition->Melanin

Site of this compound intervention in the melanogenesis pathway.

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound as a tyrosinase inhibitor.

Protocol 1: In Vitro Tyrosinase Inhibition Assay (Diphenolase Activity)

This assay quantifies the inhibitory effect of a compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.[7]

  • Materials and Reagents:

    • Mushroom Tyrosinase (EC 1.14.18.1)

    • L-DOPA (L-3,4-dihydroxyphenylalanine)

    • This compound (test compound) and Kojic Acid (positive control)

    • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)

    • DMSO (for dissolving compounds)

    • 96-well microplate and microplate spectrophotometer

  • Procedure:

    • Prepare Solutions: Dissolve tyrosinase and L-DOPA in phosphate buffer to working concentrations. Prepare stock solutions of this compound and kojic acid in DMSO and create serial dilutions.[7]

    • Assay Setup: In a 96-well plate, add the inhibitor solution (or vehicle for control) and phosphate buffer.[7]

    • Enzyme Addition: Add tyrosinase solution to all wells and pre-incubate for 10 minutes at a controlled temperature (e.g., 37°C).[7]

    • Initiate Reaction: Add the L-DOPA substrate solution to all wells to start the reaction.[7]

    • Measurement: Immediately measure the absorbance at 475 nm in kinetic mode. The absorbance is proportional to the formation of dopachrome (B613829).[3][9]

    • Calculation: Calculate the percentage of tyrosinase inhibition for each concentration relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[9]

Protocol 2: Cellular Assays in B16F10 Melanoma Cells

This workflow assesses the effects of this compound on tyrosinase activity and melanin content within a cellular context.

Workflow for Cellular Assessment of this compound Culture 1. Cell Culture (B16F10 Mouse Melanoma Cells) Treatment 2. Treatment (Varying concentrations of This compound for 48-72h) Culture->Treatment Harvest 3. Cell Harvesting and Lysis Treatment->Harvest Assays 4. Parallel Assays Harvest->Assays Tyrosinase_Assay Cellular Tyrosinase Activity Assay Melanin_Assay Melanin Content Assay Viability_Assay Cell Viability (MTT) Assay

Experimental workflow for assessing this compound's effects.
  • 1. Cell Culture: B16F10 mouse melanoma cells are cultured in DMEM supplemented with 10% FBS and maintained in a humidified incubator at 37°C with 5% CO₂.[3][4]

  • 2. Cellular Tyrosinase Activity Assay: After treatment, cells are washed and lysed. The protein concentration of the lysate is determined. The lysate is then incubated with L-DOPA, and the formation of dopachrome is measured at 475 nm to determine intracellular tyrosinase activity.[3][4]

  • 3. Melanin Content Assay: Following treatment, cell pellets are harvested and dissolved in 1N NaOH with 10% DMSO at 80°C. The absorbance of the solubilized melanin is measured at 405 nm. Melanin content is normalized to total protein concentration.[3][4]

  • 4. Cell Viability (MTT) Assay: To assess cytotoxicity, treated cells are incubated with MTT solution. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized with DMSO. The absorbance is measured at 570 nm.[3][4]

Protocol 3: In Vivo Model - UV-Induced Hyperpigmentation in Guinea Pigs

This is a standard preclinical model to evaluate the efficacy of topical depigmenting agents.[10]

Workflow for Guinea Pig Hyperpigmentation Model Acclimatization 1. Acclimatization (Brownish Guinea Pigs, 1 week) Induction 2. Hyperpigmentation Induction (Dorsal skin exposure to UVB) Acclimatization->Induction Development 3. Pigmentation Development (Allow 7-14 days to stabilize) Induction->Development Treatment 4. Topical Treatment (Daily application of this compound formulation for 4-8 weeks) Development->Treatment Evaluation 5. Efficacy Evaluation (Weekly visual and colorimetric (Lab*) measurements) Treatment->Evaluation

Experimental workflow for the guinea pig hyperpigmentation model.
  • 1. Animal Model: Brownish guinea pigs (e.g., Hartley strain) are acclimated for at least one week.[10]

  • 2. Induction of Hyperpigmentation: The dorsal skin is depilated and exposed to a controlled dose of UVB radiation to induce hyperpigmentation. This process is typically repeated for several exposures.[10]

  • 3. Treatment: After pigmentation has stabilized, defined areas are treated daily with a topical formulation of this compound at various concentrations. Vehicle and positive controls (e.g., kojic acid) are included.[10]

  • 4. Efficacy Evaluation: The treatment sites are evaluated weekly. This includes photographic documentation and colorimetric measurements using a chromameter, where the L* value (lightness) is the primary indicator of depigmentation.[10]

Conclusion

This compound stands out as a highly potent, naturally derived isoflavonoid with a well-characterized mechanism of action centered on the competitive inhibition of tyrosinase. Its nanomolar efficacy in enzymatic assays and demonstrated activity in reducing melanin in cellular models underscore its significant potential as a lead compound for the development of novel skin-lightening agents and therapeutics for hyperpigmentation disorders. The robust quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation into its applications.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Neorauflavane in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neorauflavane (B8221041) is a potent, naturally occurring isoflavonoid (B1168493) primarily isolated from the roots of Campylotropis hirtella, a plant from the Fabaceae family.[1][2] It has garnered significant scientific interest due to its remarkable biological activities, most notably as a highly potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis.[3][4][5] this compound's inhibitory effect on both the monophenolase and diphenolase activities of tyrosinase makes it a compound of interest for applications in dermatology, cosmetology, and for addressing hyperpigmentation disorders.[2][6]

The development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate and precise quantification of this compound in plant extracts.[7] Such a method is essential for quality control of raw materials, standardization of herbal products, pharmacokinetic studies, and formulation development in the pharmaceutical and cosmetic industries.[7] This document provides a detailed protocol for the extraction and subsequent quantification of this compound using a reversed-phase HPLC system with Diode Array Detection (DAD).

Quantitative Data Summary

This compound's biological efficacy has been well-documented in vitro. Its potency as a tyrosinase inhibitor significantly surpasses that of other commonly used agents, such as kojic acid. The following tables summarize key quantitative findings.

Table 1: Comparative Tyrosinase Inhibition and Cellular Activity of this compound

Parameter This compound Kojic Acid (Reference) Source
IC₅₀ (Monophenolase Activity) 30 nM ~12 µM (~400-fold less active) [3][4][6]
IC₅₀ (Diphenolase Activity) 500 nM Not Reported [3][4][6]
IC₅₀ (Melanin Content in B16 Cells) 12.95 µM Not Reported [3][4][6]

| Inhibition Type | Competitive, Slow-Binding | Not Applicable |[3][6] |

Table 2: Kinetic Parameters of this compound against Tyrosinase (Monophenolase Activity)

Parameter Value Source
Ki(app) 1.48 nM [6]
k₃ 0.0033 nM⁻¹ min⁻¹ [6]

| k₄ | 0.0049 min⁻¹ |[6] |

Experimental Protocols

Protocol 1: Extraction and Sample Preparation from Campylotropis hirtella

This protocol details a standard laboratory procedure for extracting and enriching this compound from plant material for HPLC analysis.

1. Plant Material Preparation:

  • Collect fresh roots of Campylotropis hirtella.

  • Wash the roots thoroughly with water to remove soil and other debris.

  • Dry the roots in a shaded, well-ventilated area or in an oven at a temperature not exceeding 50°C.

  • Grind the dried roots into a coarse powder to increase the surface area for extraction.[1][2]

2. Maceration Extraction:

  • Weigh 100 g of the powdered root material and place it in a suitable container.

  • Add 1 L of 80% aqueous methanol (B129727) (a 1:10 solid-to-liquid ratio, w/v).[8]

  • Agitate the mixture on a shaker or use a sonicator bath for 24 hours at room temperature to facilitate efficient extraction.[8]

  • Filter the extract through Whatman No. 1 filter paper to separate the solid plant residue.[8]

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude methanol extract.[8]

3. Solvent Partitioning for Enrichment:

  • Resuspend the crude methanol extract in deionized water.

  • Perform sequential liquid-liquid partitioning with n-hexane followed by ethyl acetate (B1210297).[8] this compound and other flavonoids will preferentially partition into the ethyl acetate fraction.

  • Collect the ethyl acetate fraction and evaporate the solvent under reduced pressure to yield a flavonoid-rich extract.[8]

4. Final Sample Preparation for HPLC:

  • Accurately weigh a portion of the dried ethyl acetate extract.

  • Dissolve the extract in the HPLC mobile phase (or methanol) to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[7]

G cluster_workflow Experimental Workflow for this compound Quantification A Plant Material (C. hirtella roots) B Drying & Grinding A->B Preparation C Maceration (80% Methanol) B->C Extraction D Filtration & Concentration C->D Isolation E Solvent Partitioning (Ethyl Acetate Fraction) D->E Enrichment F Final Sample Prep (Dissolve & Filter) E->F Preparation G HPLC-DAD Analysis F->G Quantification

Caption: Workflow for extraction and quantification of this compound.

Protocol 2: HPLC-DAD Quantification Method

This protocol outlines the instrumental conditions for the quantification of this compound.

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is recommended.[7]

2. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of purified this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.[7]

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[7]

3. Chromatographic Conditions:

Table 3: Proposed HPLC-DAD Chromatographic Conditions | Parameter | Recommended Condition | | :--- | :--- | | Stationary Phase | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[7] | | Mobile Phase A | 0.1% Formic Acid in Water[7] | | Mobile Phase B | Acetonitrile[7] | | Flow Rate | 1.0 mL/min[7] | | Injection Volume | 10 µL[7] | | Column Temperature | 30°C[7] | | Detection Wavelength | 280 nm (or optimized λmax from DAD scan)[7] | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 10 | | | 25 | 90 | | | 30 | 90 | | | 31 | 10 | | | 40 | 10 |

Protocol 3: Method Validation Overview

To ensure the analytical method is suitable for its intended purpose, validation should be performed according to ICH guidelines.[9][10]

Table 4: Key Method Validation Parameters and Typical Acceptance Criteria

Parameter Description Typical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). Peak purity analysis, resolution > 1.5.
Linearity Ability to obtain test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) > 0.999.[11]
Accuracy Closeness of the test results to the true value, often assessed by spike recovery. Recovery between 98-102%.
Precision Closeness of agreement among a series of measurements (repeatability and intermediate precision). Relative Standard Deviation (RSD) ≤ 2%.[11]
LOD Lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-Noise ratio of 3:1.
LOQ Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of 10:1.

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH, column temp).[12] | RSD ≤ 2% for varied conditions. |

Mechanism of Action Visualization

This compound's primary application is linked to its ability to inhibit melanin production. The diagram below illustrates its mechanism of action at the enzymatic level.

G cluster_pathway This compound's Inhibition of the Melanogenesis Pathway cluster_reactions Enzymatic Reactions This compound This compound Tyrosinase Tyrosinase Enzyme This compound->Tyrosinase Competitive Inhibition LTyrosine L-Tyrosine LDOPA L-DOPA LTyrosine->LDOPA Monophenolase Activity Dopaquinone Dopaquinone LDOPA->Dopaquinone Diphenolase Activity Melanin Melanin Synthesis Dopaquinone->Melanin

References

Application Notes: Neorauflavane as a Potent Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neorauflavane (B8221041), a naturally occurring isoflavonoid (B1168493) isolated from Campylotropis hirtella, has been identified as a highly potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[1][2][3] Its efficacy, significantly surpassing that of common inhibitors like kojic acid, makes it a compound of great interest for applications in dermatology for treating hyperpigmentation and in cosmetic skin-lightening formulations.[3][4] Kinetic studies have demonstrated that this compound acts as a competitive, reversible, and slow-binding inhibitor of both the monophenolase and diphenolase activities of tyrosinase.[2][3] This document provides detailed protocols for assessing the tyrosinase inhibitory activity of this compound both in enzymatic and cellular assays.

Data Presentation

The inhibitory potency of this compound has been quantified through various enzymatic and cellular assays. The key parameters are summarized below for easy comparison.

Table 1: In Vitro Inhibitory Potency of this compound against Mushroom Tyrosinase

InhibitorEnzyme ActivityIC₅₀ ValueInhibition TypeReference
This compound Monophenolase30 nMCompetitive, Reversible, Slow-binding[2][3]
Diphenolase500 nMCompetitive[2][3]
Kojic Acid Monophenolase~12 µMCompetitive[2][4]

Note: this compound is approximately 400-fold more active than kojic acid in inhibiting the monophenolase activity of tyrosinase.[3][4]

Table 2: Kinetic Parameters of this compound (Monophenolase Activity)

ParameterValueDescriptionReference
Kᵢ (app) 1.48 nMApparent inhibition constant[2][3]
k₃ 0.0033 nM⁻¹ min⁻¹Second-order rate constant for the formation of the initial enzyme-inhibitor complex (EI)[3]
k₄ 0.0049 min⁻¹First-order rate constant for the isomerization to the final, more stable complex (EI*)[3]

Table 3: Cellular Efficacy of this compound in B16 Melanoma Cells

ParameterIC₅₀ ValueReference
Melanin Content Reduction 12.95 µM[1][3]

Experimental Protocols

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)

This protocol quantifies the inhibitory effect of this compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as the substrate.[1]

A. Materials and Reagents

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic Acid (Positive Control)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate spectrophotometer

B. Preparation of Solutions

  • Enzyme Solution : Dissolve mushroom tyrosinase in phosphate buffer to a working concentration of 100-500 U/mL.[1]

  • Substrate Solution : Dissolve L-DOPA in phosphate buffer to a working concentration of 2.5 mM.[1]

  • Inhibitor Stock Solutions : Prepare stock solutions of this compound and Kojic Acid in DMSO.

  • Working Solutions : Create a series of dilutions of the inhibitors in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the well should be kept low (e.g., <1%) to avoid affecting enzyme activity.

C. Assay Procedure

  • In a 96-well plate, add the following to the respective wells:

    • Test Wells : 40 µL of this compound solution + 50 µL of phosphate buffer.

    • Control Wells (No Inhibitor) : 40 µL of buffer/DMSO vehicle + 50 µL of phosphate buffer.

    • Positive Control Wells : 40 µL of Kojic Acid solution + 50 µL of phosphate buffer.[1]

  • Enzyme Addition : Add 20 µL of the tyrosinase enzyme solution to all wells.[1]

  • Pre-incubation : Incubate the plate at a controlled temperature (e.g., 25-37°C) for 10 minutes.[1]

  • Reaction Initiation : Add 40 µL of the L-DOPA substrate solution to all wells to start the reaction.[1]

  • Measurement : Immediately measure the absorbance at 475-490 nm in kinetic mode for 15-30 minutes.[1]

D. Data Analysis

  • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100.[1][2]

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]

Protocol 2: Kinetic Analysis of Tyrosinase Inhibition

This protocol determines the type of inhibition (e.g., competitive) and the kinetic constant Kᵢ.

A. Procedure

  • Perform the tyrosinase inhibition assay as described in Protocol 1.

  • Use a matrix of concentrations, including several fixed concentrations of this compound and, for each, a range of L-DOPA concentrations.[1][2]

  • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor.[1]

B. Data Analysis

  • Analyze the data using graphical methods such as the Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) or the Dixon plot (1/V₀ vs. [Inhibitor]).[2]

  • For competitive inhibition, the lines on the Lineweaver-Burk plot for different inhibitor concentrations will intersect on the y-axis.[2]

  • The inhibition constant (Kᵢ) can be determined from a secondary plot of the slopes from the Lineweaver-Burk plot versus the inhibitor concentration.[2]

Protocol 3: Cellular Tyrosinase Activity and Melanin Content Assay

This protocol measures the effect of this compound on intracellular tyrosinase activity and melanin production in B16F10 melanoma cells.[5]

A. Cell Culture and Treatment

  • Cell Line : Use B16F10 mouse melanoma cells.

  • Culture Conditions : Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C with 5% CO₂.[5]

  • Seeding : Seed cells in 6-well plates (2 x 10⁵ cells/well) or 96-well plates (1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[5]

  • Treatment : Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (Kojic Acid). Incubate for 48-72 hours.[5]

B. Cellular Tyrosinase Activity Assay

  • Cell Lysis : After treatment, wash cells twice with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., M-PER).[5]

  • Lysate Preparation : Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification : Determine the protein concentration of each lysate (e.g., using a BCA assay) for normalization.

  • Enzyme Reaction : In a 96-well plate, mix an equal amount of protein from each sample with phosphate buffer.

  • Substrate Addition : Add 20 µL of 5 mM L-DOPA to each well to initiate the reaction.[5]

  • Incubation & Measurement : Incubate at 37°C for 1 hour and measure the absorbance at 475 nm.[5]

C. Melanin Content Assay

  • Cell Harvesting : After treatment, wash cells with PBS and harvest by trypsinization.[5]

  • Melanin Solubilization : Pellet the cells and dissolve the melanin by incubating the pellet in 1 N NaOH with 10% DMSO at 80°C for 1 hour.

  • Quantification : Measure the absorbance of the solubilized melanin at 405 nm.[5]

  • Normalization : Normalize the melanin content to the total protein concentration determined from a parallel plate.[5]

Visualizations

G cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-Well Plate) cluster_analysis 3. Data Acquisition & Analysis prep_sols Prepare Solutions (Enzyme, Substrate, Inhibitor) add_reagents Add Buffer & Inhibitor (this compound) prep_sols->add_reagents add_enzyme Add Tyrosinase Enzyme add_reagents->add_enzyme pre_incubate Pre-incubate (10 min) add_enzyme->pre_incubate add_substrate Initiate with L-DOPA pre_incubate->add_substrate measure_abs Measure Absorbance (475 nm) in Kinetic Mode add_substrate->measure_abs calc_rate Calculate Reaction Rate (V) measure_abs->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

References

Application Notes and Protocols for Testing Neorauflavane Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neorauflavane, a flavonoid compound, has demonstrated notable biological activities, including potent tyrosinase inhibition.[1] To further characterize its therapeutic potential, particularly in oncology, a thorough evaluation of its cytotoxic effects against various cell lines is essential. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using established cell-based assays. The described methods will enable researchers to determine the compound's potency, selectivity, and potential mechanisms of cell death induction.

Data Presentation: Quantifying this compound's Cytotoxic Effects

The cytotoxic activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability after a specific exposure time.[2] Determining IC50 values across a panel of cancer cell lines is crucial for assessing the compound's potency and spectrum of activity. For comparative purposes, IC50 values of other common flavonoids against various cancer cell lines are provided below.

Table 1: Comparative Cytotoxicity of Common Flavonoids in Various Human Cancer Cell Lines.

FlavonoidCancer Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
ApigeninSCC-25Oral Squamous CarcinomaMTT/NRU4843.3
LuteolinSCC-25Oral Squamous CarcinomaMTT/NRU4835.7
GenisteinHeLaCervical CancerCytotoxicity72~52
QuercetinHCT116Colorectal CancerCrystal VioletNot Specified22.4
KaempferolOVCAR-3Ovarian CancerNot SpecifiedNot SpecifiedInduces Apoptosis

Note: The data for flavonoids other than this compound are for comparative purposes.[3][4][5][6]

Table 2: Template for Summarizing Experimental Cytotoxicity Data for this compound.

Cell LineCancer TypeAssayIncubation Time (hours)This compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
B16 MelanomaMelanomaMelanin (B1238610) Content ReductionNot Specified12.95[Insert Value]
A549Lung CarcinomaMTT/NRU24, 48, 72[Insert Value][Insert Value]
MCF-7Breast AdenocarcinomaMTT/NRU24, 48, 72[Insert Value][Insert Value]
HeLaCervical CarcinomaMTT/NRU24, 48, 72[Insert Value][Insert Value]
HCT116Colorectal CarcinomaMTT/NRU24, 48, 72[Insert Value][Insert Value]
PC-3Prostate CancerMTT/NRU24, 48, 72[Insert Value][Insert Value]
HepG2Hepatocellular CarcinomaMTT/NRU24, 48, 72[Insert Value][Insert Value]
Normal Fibroblasts (e.g., NIH3T3)Non-cancerousMTT/NRU24, 48, 72[Insert Value][Insert Value]

Note: The IC50 value for this compound in B16 melanoma cells is based on melanin content reduction and may not directly reflect general cytotoxicity.[3] All other values for this compound in this table are placeholders to be filled with experimentally determined data.

Experimental Workflow for Cytotoxicity Testing

The overall workflow for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture to data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Line_Selection Select Cancer and Normal Cell Lines Compound_Preparation Prepare this compound Stock Solution (DMSO) Serial_Dilution Perform Serial Dilutions in Culture Medium Cell_Seeding Seed Cells in 96-well Plates Compound_Treatment Treat Cells with This compound Dilutions Cell_Seeding->Compound_Treatment Incubation Incubate for 24, 48, 72 hours Compound_Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (MTT, NRU, or Apoptosis) Incubation->Cytotoxicity_Assay Data_Acquisition Measure Absorbance or Fluorescence Data_Processing Calculate % Cell Viability vs. Control Data_Acquisition->Data_Processing IC50_Determination Generate Dose-Response Curve and Determine IC50 Data_Processing->IC50_Determination

Experimental workflow for this compound cytotoxicity assessment.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[3]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer and normal cell lines

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[7]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture selected cell lines to ~80% confluency.

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.[3]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Doxorubicin).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.

    • Incubate the plate for desired time points (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition and Formazan (B1609692) Solubilization:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[3][8]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][7]

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot a dose-response curve (percentage viability vs. log concentration) to determine the IC50 value.

Protocol 2: Neutral Red Uptake (NRU) Cytotoxicity Assay

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[9]

Materials:

  • Neutral Red solution (e.g., 0.33 g/L in ultra-pure water)[10]

  • Destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[10]

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • All other materials as listed for the MTT assay.

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Neutral Red Staining:

    • After the treatment incubation, remove the medium from all wells.

    • Add 100 µL of pre-warmed Neutral Red solution to each well.[10]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2-3 hours.[10][11]

  • Dye Extraction:

    • Discard the Neutral Red solution and rinse the cells with 150 µL of DPBS.[10]

    • Add 150 µL of the destain solution to each well.[10]

    • Shake the plate on a shaker for at least 10 minutes until the Neutral Red is extracted and forms a homogenous solution.[10]

  • Absorbance Measurement and Data Analysis:

    • Measure the optical density (OD) at 540 nm in a microplate reader.[10]

    • Calculate the percentage of viability and determine the IC50 value as described for the MTT assay.

Protocol 3: Apoptosis Detection using Annexin V Staining

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic, late apoptotic, and necrotic cells.[13]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates or T25 flasks

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask or appropriate vessel and allow them to attach overnight.[13]

    • Treat the cells with this compound at concentrations around the predetermined IC50 value for an appropriate duration (e.g., 24 hours). Include untreated and positive controls.

  • Cell Harvesting and Staining:

    • After incubation, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[13]

    • Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[13]

    • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[14]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[15]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

    • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[14]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry as soon as possible.

    • Differentiate cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]

Potential Signaling Pathways in this compound-Induced Cytotoxicity

Flavonoids can induce cytotoxicity and apoptosis through various signaling pathways. Based on the known mechanisms of similar compounds, this compound may trigger apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathways.[17][18]

Flavonoid-Induced Apoptosis Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Neorauflavane_ext This compound DeathReceptor Death Receptors (e.g., Fas, TNFR) Neorauflavane_ext->DeathReceptor May influence receptor expression/ligation DISC DISC Formation (FADD) DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Recruitment Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Neorauflavane_int This compound ROS Increased ROS Neorauflavane_int->ROS Bcl2 Bcl-2 (Anti-apoptotic) Neorauflavane_int->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Neorauflavane_int->Bax Activation Mito Mitochondria ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Bax->Mito Apoptosome Apoptosome (Apaf-1) CytoC->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Recruitment Casp9 Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activation PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Potential apoptosis signaling pathways modulated by this compound.

These protocols and conceptual frameworks provide a solid foundation for the systematic evaluation of this compound's cytotoxic properties. Rigorous and consistent application of these methods will yield reliable data crucial for the preclinical assessment of this promising natural compound.

References

Application Notes & Protocols: Experimental Design for Assessing the In Vivo Efficacy of Neorauflavane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neorauflavane (B8221041), a flavonoid isolated from Campylotropis hirtella, has been identified as a highly potent in vitro inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[1][2] Its inhibitory activity, particularly on the monophenolase function of tyrosinase, is reported to be approximately 400-fold more potent than kojic acid, a widely used depigmenting agent.[1][2] Kinetic studies have confirmed that this compound acts as a competitive inhibitor, binding directly to the enzyme's active site.[3][4] While these in vitro and cellular data are promising, specific in vivo efficacy studies for this compound have not yet been published.[1]

This document provides a detailed framework for researchers, scientists, and drug development professionals to design and execute in vivo experiments to assess the therapeutic potential of this compound. Based on its confirmed mechanism as a tyrosinase inhibitor and the known biological activities of flavonoids, we propose experimental designs targeting three key areas:

  • Dermatological Applications: Evaluating its efficacy as a topical agent for hyperpigmentation.

  • Neuroprotective Effects: Assessing its potential to mitigate neuroinflammation.

  • Systemic Efficacy: Investigating its anti-inflammatory and antioxidant properties.

Hypothesized Mechanisms and Signaling Pathways

This compound's primary established mechanism is the direct inhibition of tyrosinase. However, as a flavonoid, it may also modulate key signaling pathways involved in inflammation and oxidative stress.

1.1. Primary Mechanism: Inhibition of Melanogenesis

This compound directly competes with substrates (L-tyrosine and L-DOPA) for the active site of tyrosinase, blocking the initial and rate-limiting steps of melanin production.[2][4] This action is expected to reduce the synthesis of both eumelanin (B1172464) and pheomelanin, leading to a visible depigmenting effect.

cluster_pathway Melanogenesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Monophenolase Activity Dopaquinone Dopaquinone DOPA->Dopaquinone Diphenolase Activity Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone This compound This compound This compound->Tyrosinase Competitive Inhibition

Caption: this compound's inhibition of the melanogenesis pathway.

1.2. Plausible Secondary Mechanisms: Anti-inflammatory & Antioxidant Pathways

Flavonoids are well-documented modulators of cellular signaling pathways involved in inflammation and oxidative stress.[5][6] this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory pathways like NF-κB and STAT, and antioxidant effects by activating the Nrf2 pathway, which upregulates endogenous antioxidant enzymes.[7][8]

cluster_inflammation Inflammatory Signaling (e.g., NF-κB) cluster_antioxidant Antioxidant Response (e.g., Nrf2) Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) IKK IKK Activation Stimulus->IKK NFkB NF-κB Activation & Nuclear Translocation IKK->NFkB Gene Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) NFkB->Gene OxidativeStress Oxidative Stress (ROS/RNS) Nrf2 Nrf2 Activation & Nuclear Translocation OxidativeStress->Nrf2 ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE Enzymes Antioxidant Enzyme Expression (SOD, CAT, GPx) ARE->Enzymes This compound This compound (as a Flavonoid) This compound->IKK Inhibition? This compound->Nrf2 Activation?

Caption: Plausible signaling pathways modulated by this compound.

Experimental Protocols for In Vivo Efficacy

The following protocols provide a foundation for assessing this compound's efficacy in preclinical animal models.

2.1. Model 1: Topical Efficacy for Hyperpigmentation

This protocol uses a well-established guinea pig model to evaluate the depigmenting efficacy of topically applied this compound on UV-induced skin pigmentation.[9]

Workflow Diagram

cluster_workflow Guinea Pig Hyperpigmentation Model Workflow Acclimatize 1. Acclimatization (Brownish Guinea Pigs, 1 week) Depilate 2. Depilate Dorsal Skin Acclimatize->Depilate Irradiate 3. UVB Irradiation (e.g., 300-900 mJ/cm²) Depilate->Irradiate Develop 4. Pigmentation Development (7-14 days) Irradiate->Develop Group 5. Grouping & Baseline Measurement (Melanin Index) Develop->Group Treat 6. Daily Topical Application (4-8 weeks) Group->Treat Measure 7. Weekly Measurement (Melanin Index) Treat->Measure Treat->Measure Analyze 8. Final Analysis (Histology, Fontana-Masson Stain) Measure->Analyze

Caption: Workflow for the guinea pig hyperpigmentation model.

Protocol: UV-Induced Hyperpigmentation in Guinea Pigs

  • Animal Model: Use brownish guinea pigs (e.g., Hartley strain), 6-8 weeks old. Acclimatize animals for at least one week.[9]

  • Induction of Hyperpigmentation:

    • Anesthetize the animals and depilate a section of the dorsal skin.

    • Expose the depilated skin to a controlled dose of UVB radiation (e.g., 300-900 mJ/cm²), typically every other day for 3-4 exposures.[9]

    • Allow 7-14 days for stable hyperpigmentation to develop.[9]

  • Treatment Groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., cream base).

    • Group 2: this compound (e.g., 0.5% in vehicle).

    • Group 3: this compound (e.g., 1% in vehicle).

    • Group 4: this compound (e.g., 2% in vehicle).

    • Group 5: Positive Control (e.g., 2% Kojic Acid in vehicle).

  • Drug Administration:

    • Divide the pigmented areas on the back of each animal into test sites.

    • Apply a standardized amount (e.g., 50 mg) of the assigned formulation to the designated sites once daily for 4-8 weeks.

  • Efficacy Assessment:

    • Primary Endpoint: Measure skin pigmentation weekly using a mexameter or chromameter to determine the Melanin Index. Calculate the change from baseline.

    • Secondary Endpoint: At the end of the study, collect skin biopsies from the treated areas. Perform histological analysis using Fontana-Masson staining to visualize and quantify melanin deposits in the epidermis.

  • Data Analysis: Use ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.

Hypothetical Data Summary

Treatment GroupBaseline Melanin Index (Mean ± SD)Week 4 Melanin Index (Mean ± SD)Week 8 Melanin Index (Mean ± SD)% Reduction at Week 8
Vehicle Control350 ± 15348 ± 18345 ± 161.4%
This compound (0.5%)352 ± 14310 ± 12280 ± 1520.5%
This compound (1%)349 ± 16285 ± 11245 ± 1329.8%
This compound (2%)351 ± 13260 ± 14215 ± 1238.7%
Kojic Acid (2%)353 ± 15295 ± 13265 ± 1424.9%
p < 0.05 compared to Vehicle Control

2.2. Model 2: Neuroprotective Efficacy in Neuroinflammation

This protocol uses a lipopolysaccharide (LPS)-induced neuroinflammation model in mice to assess the potential of this compound to mitigate inflammatory responses in the central nervous system.[10][11]

Protocol: LPS-Induced Neuroinflammation in Mice

  • Animal Model: Use adult male C57BL/6 mice. Acclimatize for one week.

  • Treatment Groups (n=8-10 per group):

    • Group 1: Saline Control (Saline i.p. + Vehicle i.p.).

    • Group 2: LPS Control (LPS i.p. + Vehicle i.p.).

    • Group 3: this compound (LPS i.p. + this compound 10 mg/kg i.p.).

    • Group 4: this compound (LPS i.p. + this compound 25 mg/kg i.p.).

    • Group 5: Positive Control (LPS i.p. + Dexamethasone (B1670325) 1 mg/kg i.p.).

  • Experimental Procedure:

    • Administer this compound, vehicle, or dexamethasone 1 hour prior to the inflammatory challenge.

    • Induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

    • Collect samples 24 hours post-LPS injection.

  • Efficacy Assessment:

    • Primary Endpoint (Biochemical): Euthanize animals and collect brain tissue (hippocampus and cortex). Prepare tissue homogenates and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.

    • Secondary Endpoint (Histological): Perfuse a subset of animals and prepare brain sections. Perform immunohistochemistry (IHC) for Iba1 to assess microglial activation and morphology.

  • Data Analysis: Use ANOVA with a post-hoc test to compare treatment groups.

Hypothetical Data Summary

Treatment GroupHippocampal TNF-α (pg/mg protein)Hippocampal IL-1β (pg/mg protein)Iba1+ Activated Microglia (cells/mm²)
Saline Control55 ± 825 ± 515 ± 4
LPS Control450 ± 45280 ± 30150 ± 22
This compound (10 mg/kg)310 ± 35190 ± 2595 ± 18
This compound (25 mg/kg)220 ± 28115 ± 1960 ± 15
Dexamethasone (1 mg/kg)180 ± 2590 ± 1545 ± 11*
p < 0.05 compared to LPS Control

2.3. Model 3: Systemic Anti-inflammatory and Antioxidant Efficacy

These protocols assess the systemic effects of this compound on acute inflammation and oxidative stress.

Protocol A: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating acute anti-inflammatory activity.[12]

  • Animal Model: Use male Wistar rats (150-200g).

  • Treatment Groups (n=6-8 per group):

    • Group 1: Vehicle Control (Oral gavage).

    • Group 2: this compound (e.g., 25 mg/kg, p.o.).

    • Group 3: this compound (e.g., 50 mg/kg, p.o.).

    • Group 4: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.).

  • Experimental Procedure:

    • Administer treatments via oral gavage.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[12]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control at each time point.

Hypothetical Data Summary

Treatment GroupPaw Volume Increase at 3h (mL, Mean ± SD)% Inhibition of Edema at 3h
Vehicle Control0.85 ± 0.09-
This compound (25 mg/kg)0.58 ± 0.0731.8%
This compound (50 mg/kg)0.42 ± 0.0650.6%
Indomethacin (10 mg/kg)0.35 ± 0.05*58.8%
p < 0.05 compared to Vehicle Control

Protocol B: Assessment of In Vivo Antioxidant Activity

This protocol evaluates the ability of this compound to enhance the endogenous antioxidant defense system.

  • Animal Model: Use mice or rats. Induce a state of oxidative stress via chronic administration of D-galactose (e.g., 150 mg/kg/day, s.c.) for 6-8 weeks.

  • Treatment Groups (n=8-10 per group):

    • Group 1: Saline Control.

    • Group 2: D-galactose + Vehicle.

    • Group 3: D-galactose + this compound (25 mg/kg/day, p.o.).

    • Group 4: D-galactose + this compound (50 mg/kg/day, p.o.).

    • Group 5: D-galactose + Vitamin C (100 mg/kg/day, p.o.).

  • Experimental Procedure: Co-administer this compound or controls with D-galactose for the duration of the study.

  • Efficacy Assessment: At the end of the study, collect serum and liver tissue.

    • Measure the activity of antioxidant enzymes: Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[13]

    • Measure the levels of Malondialdehyde (MDA) as a marker of lipid peroxidation.[14]

  • Data Analysis: Use ANOVA with a post-hoc test to compare groups.

Hypothetical Data Summary

Treatment GroupLiver SOD (U/mg protein)Liver CAT (U/mg protein)Liver MDA (nmol/mg protein)
Saline Control125 ± 1155 ± 61.8 ± 0.3
D-galactose + Vehicle70 ± 930 ± 54.5 ± 0.6
D-galactose + this compound (25 mg/kg)95 ± 1042 ± 43.1 ± 0.4
D-galactose + this compound (50 mg/kg)115 ± 1251 ± 52.2 ± 0.3
D-galactose + Vitamin C (100 mg/kg)118 ± 1053 ± 62.1 ± 0.4*
p < 0.05 compared to D-galactose + Vehicle

References

Measuring Neorauflavane's Impact on Melanin Content: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of Neorauflavane (B8221041) on melanin (B1238610) content. This compound, a natural isoflavone (B191592) isolated from Campylotropis hirtella, has demonstrated significant potential as a modulator of melanogenesis.[1][2][3] These guidelines offer a comprehensive framework for in vitro evaluation of this compound's bioactivity.

Executive Summary

This compound is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][3][4] It has been shown to be significantly more active than kojic acid, a commonly used tyrosinase inhibitor.[2][3][5][6] This document outlines the necessary protocols to quantify this compound's effect on melanin production in B16F10 mouse melanoma cells, a standard model for studying melanogenesis.[1][7] Furthermore, it explores the potential signaling pathways involved in this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's inhibitory effects on tyrosinase activity and melanin content.

ParameterThis compoundKojic Acid (Reference)Source
Tyrosinase Inhibition (Mushroom)
IC₅₀ (Monophenolase Activity)30 nM~12 µM (400-fold less active)[1][2][3][5]
IC₅₀ (Diphenolase Activity)500 nMNot Reported[1][2][3]
Inhibition Kinetics (Monophenolase)Kᵢ(app) = 1.48 nM, k₃ = 0.0033 nM⁻¹ min⁻¹, k₄ = 0.0049 min⁻¹Not Reported[3]
Inhibition TypeCompetitive, Simple Reversible Slow-BindingCompetitive[1][3][4][5]
Cellular Effects (B16F10 Melanoma Cells)
IC₅₀ (Melanin Content)12.95 µMNot Reported[1][3][4][8]

Table 1: Comparative Inhibitory Potency of this compound. This table highlights the superior inhibitory activity of this compound against tyrosinase compared to the reference compound, kojic acid.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to assess the anti-melanogenic properties of this compound.

Protocol 1: Cell Culture and Treatment
  • Cell Line: B16F10 mouse melanoma cells are the recommended model for these studies.[1]

  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding:

    • For melanin content and cellular tyrosinase activity assays, seed 2 x 10⁵ cells per well in 6-well plates.[1][8]

    • For cell viability assays, seed 1 x 10⁴ cells per well in 96-well plates.[8]

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilute with culture medium to achieve the desired concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to prevent cytotoxicity.[8]

  • Treatment: After allowing the cells to adhere for 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Kojic Acid). Incubate the cells for 48-72 hours.[7][8]

Protocol 2: Melanin Content Assay

This assay quantifies the intracellular melanin content in B16F10 cells following treatment with this compound.[1][8]

  • Cell Lysis: After the 72-hour treatment period, wash the cells with phosphate-buffered saline (PBS). Lyse the cells by adding 1N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.[1][8]

  • Absorbance Measurement: Measure the absorbance of the lysate at 405 nm using a microplate reader.[1][8]

  • Normalization: To account for differences in cell number, normalize the melanin content to the total protein concentration of the cell lysate, which can be determined using a BCA protein assay kit.[1]

Protocol 3: Cellular Tyrosinase Activity Assay

This assay measures the activity of tyrosinase within the treated cells.[8]

  • Cell Lysis: Following treatment, wash the cells with PBS and lyse them in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a Bradford or BCA protein assay.[8]

  • Enzyme Reaction: In a 96-well plate, incubate a standardized amount of cell lysate protein with L-DOPA (2 mg/mL) at 37°C for 1 hour.[1]

  • Absorbance Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.[1][8]

  • Normalization: Normalize the tyrosinase activity to the total protein content.[1]

Protocol 4: Western Blot Analysis for Signaling Pathway Proteins

To investigate the molecular mechanism of this compound, Western blotting can be employed to assess the expression levels of key proteins in melanogenesis-related signaling pathways.[8][9]

  • Protein Extraction: After treatment with this compound, lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key signaling proteins such as MITF, p-CREB, p-ERK, and their total protein counterparts. Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Proposed Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways that may be affected by this compound and a general experimental workflow for its evaluation.

G cluster_0 Proposed Inhibition of the cAMP/PKA/CREB/MITF Pathway This compound This compound cAMP cAMP This compound->cAMP Inhibits? PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase (Gene Expression) MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin G cluster_1 Potential Modulation of the MAPK/ERK Pathway This compound This compound MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Modulates? MITF_deg MITF Degradation MAPK_ERK->MITF_deg Melanin_red Reduced Melanin Synthesis MITF_deg->Melanin_red G cluster_2 Experimental Workflow for Assessing this compound's Anti-Melanogenic Activity start Start cell_culture B16F10 Cell Culture start->cell_culture treatment This compound Treatment cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability melanin_assay Melanin Content Assay treatment->melanin_assay tyrosinase_assay Cellular Tyrosinase Activity Assay treatment->tyrosinase_assay western_blot Western Blot Analysis (MITF, p-CREB, p-ERK) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis melanin_assay->data_analysis tyrosinase_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

Neorauflavane: Application Notes and Protocols for Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neorauflavane, a naturally occurring isoflavonoid (B1168493) isolated from Campylotropis hirtella, has emerged as a compound of significant interest in dermatological research.[1][2] Its primary and most well-documented application lies in the field of skin pigmentation, where it has demonstrated exceptional potency as a tyrosinase inhibitor.[3][4] Tyrosinase is the key enzyme responsible for melanin (B1238610) synthesis, and its inhibition is a principal strategy for addressing hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[5][6] Beyond its profound effects on melanogenesis, the broader therapeutic potential of this compound in other dermatological areas, such as inflammation and aging, remains an active area of investigation.

These application notes provide a comprehensive overview of the current understanding of this compound's utility in dermatological research. This document includes a summary of its inhibitory activity, detailed protocols for key in vitro and in vivo experiments, and visualizations of the pertinent signaling pathways and experimental workflows.

Data Presentation

The inhibitory efficacy of this compound has been quantified in various studies, highlighting its superiority over other known tyrosinase inhibitors like kojic acid.

ParameterValueReference Compound (Kojic Acid)Source
Tyrosinase Monophenolase Activity IC₅₀ 30 nM~12 µM (approx. 400-fold less active)[3][7][8]
Tyrosinase Diphenolase Activity IC₅₀ 500 nMNot Specified[3][7][8]
Melanin Content Reduction in B16 Melanoma Cells IC₅₀ 12.95 µMNot Specified[1][3]
Inhibition Type Competitive, Reversible, Slow-bindingCompetitive[1][3]
Kinetic Parameter (Ki(app)) for Monophenolase 1.48 nMNot Applicable[7]
Kinetic Parameter (k3) for Monophenolase 0.0033 nM⁻¹ min⁻¹Not Applicable[7]
Kinetic Parameter (k4) for Monophenolase 0.0049 min⁻¹Not Applicable[7]

Signaling Pathways in Melanogenesis and this compound's Mechanism of Action

This compound's primary mechanism of action is the direct competitive inhibition of tyrosinase, binding to the enzyme's active site and preventing the substrate from binding.[1] However, the regulation of melanogenesis is a complex process involving multiple signaling cascades. While direct studies on this compound's modulation of these pathways are limited, research on structurally similar isoflavones suggests potential interference with upstream signaling.

The cAMP/PKA/CREB/MITF pathway is a central regulator of melanin production.[1] Activation of this pathway leads to the phosphorylation of CREB (cAMP response element-binding protein), which in turn upregulates the expression of MITF (microphthalmia-associated transcription factor).[9][10] MITF is the master regulator of melanogenic genes, including tyrosinase.[6][9] It is hypothesized that this compound may indirectly modulate this pathway.

The MAPK/ERK pathway also plays a crucial role.[11] Phosphorylation of ERK can lead to the degradation of MITF, thereby reducing melanogenesis.[1] Some flavonoids have been shown to influence this pathway.

Below are diagrams illustrating the established melanogenesis signaling pathway and the proposed points of intervention for this compound.

Melanogenesis Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Melanosome UV Radiation UV Radiation α-MSH α-MSH UV Radiation->α-MSH MC1R MC1R α-MSH->MC1R AC AC MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB ERK ERK p-ERK p-ERK ERK->p-ERK MITF MITF p-ERK->MITF Degradation p-CREB p-CREB CREB->p-CREB p-CREB->MITF Tyrosinase Gene Tyrosinase Gene MITF->Tyrosinase Gene Tyrosinase Tyrosinase Tyrosinase Gene->Tyrosinase Transcription & Translation L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin This compound This compound This compound->Tyrosinase Inhibition

Melanogenesis signaling pathway and this compound's point of action.

Experimental Protocols

In Vitro Assays

Protocol 1: Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)

This assay quantifies the inhibitory effect of this compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.[7][12]

  • Materials and Reagents:

    • Mushroom Tyrosinase (EC 1.14.18.1)

    • L-DOPA (L-3,4-dihydroxyphenylalanine)

    • This compound

    • Kojic acid (positive control)

    • Phosphate (B84403) buffer (50 mM, pH 6.8)

    • DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of this compound and kojic acid in DMSO and create serial dilutions.

    • In a 96-well plate, add phosphate buffer, the this compound solution (or vehicle for control), and the tyrosinase solution.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome (B613829).[3][12]

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Protocol 2: Cellular Melanin Content Assay

This protocol details the measurement of melanin content in B16F10 mouse melanoma cells following treatment with this compound.[1][3]

  • Materials and Reagents:

    • B16F10 mouse melanoma cells

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • This compound

    • 1N NaOH with 10% DMSO

    • PBS

    • 6-well plates

    • Microplate reader

  • Procedure:

    • Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 72 hours.[1]

    • Wash the cells with PBS and harvest them.

    • Lyse the cell pellet in 1N NaOH containing 10% DMSO at 80°C for 1 hour.[1][3]

    • Measure the absorbance of the lysate at 405 nm.[1][3]

    • Normalize the melanin content to the total protein concentration of the cell lysate, determined by a BCA or similar protein assay.

Protocol 3: Cellular Tyrosinase Activity Assay

This assay measures the intracellular tyrosinase activity in B16F10 cells.[3]

  • Materials and Reagents:

    • B16F10 cells

    • Lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent)

    • L-DOPA

    • This compound

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Culture and treat B16F10 cells with this compound as described in the melanin content assay.

    • Lyse the cells and collect the supernatant after centrifugation.

    • Determine the protein concentration of the lysate.

    • In a 96-well plate, add a standardized amount of total protein to each well.

    • Initiate the reaction by adding L-DOPA.

    • Incubate at 37°C for 1 hour.[3]

    • Measure the absorbance at 475 nm to quantify dopachrome formation.[3]

    • Calculate the percentage of tyrosinase inhibition relative to the control.

In Vivo Model

Protocol 4: UV-Induced Hyperpigmentation Model in Guinea Pigs

This model is used to evaluate the in vivo efficacy of topical this compound in reducing UV-induced skin pigmentation.[12][13]

  • Animal Model:

    • Brownish guinea pigs (e.g., Hartley strain)[13]

  • Procedure:

    • Acclimatize animals for at least one week.

    • Anesthetize the guinea pigs and shave a defined area on the dorsal flank.

    • Expose the shaved area to a controlled dose of UVB radiation (e.g., 300 mJ/cm²) for 3-5 consecutive days to induce hyperpigmentation.[12][14]

    • Allow 7-14 days for the pigmentation to develop.[13]

    • Divide the animals into groups (vehicle control, this compound treatment groups with varying concentrations).

    • Topically apply the formulations to the hyperpigmented areas daily for 2-4 weeks.[12]

    • Assess pigmentation weekly through visual scoring and colorimetric measurements (Lab* values).

    • At the end of the study, skin biopsies can be collected for histological analysis (e.g., Fontana-Masson staining for melanin).

In_Vitro_Experimental_Workflow B16F10 Cell Culture B16F10 Cell Culture This compound Treatment This compound Treatment B16F10 Cell Culture->this compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) Cellular Tyrosinase Activity Assay Cellular Tyrosinase Activity Assay This compound Treatment->Cellular Tyrosinase Activity Assay Melanin Content Assay Melanin Content Assay This compound Treatment->Melanin Content Assay Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Cellular Tyrosinase Activity Assay->Data Analysis Melanin Content Assay->Data Analysis

Workflow for in vitro assessment of this compound's anti-melanogenic effects.

In_Vivo_Experimental_Workflow Animal Acclimatization Animal Acclimatization UVB-Induced Hyperpigmentation UVB-Induced Hyperpigmentation Animal Acclimatization->UVB-Induced Hyperpigmentation Topical this compound Treatment Topical this compound Treatment UVB-Induced Hyperpigmentation->Topical this compound Treatment Weekly Assessment Weekly Assessment Topical this compound Treatment->Weekly Assessment Endpoint Analysis Endpoint Analysis Topical this compound Treatment->Endpoint Analysis Visual Scoring Visual Scoring Weekly Assessment->Visual Scoring Colorimetric Measurement Colorimetric Measurement Weekly Assessment->Colorimetric Measurement Histology (Fontana-Masson) Histology (Fontana-Masson) Endpoint Analysis->Histology (Fontana-Masson)

Workflow for in vivo evaluation in a guinea pig hyperpigmentation model.

Broader Dermatological Applications and Future Directions

While the primary focus of this compound research has been on its anti-pigmentation properties, its classification as a flavonoid suggests potential for broader applications in dermatology. Flavonoids are known to possess antioxidant and anti-inflammatory properties, which are relevant to various skin conditions.[15][16][17]

  • Anti-inflammatory Effects: Chronic inflammation is a hallmark of many skin diseases, including atopic dermatitis and psoriasis.[18] Flavonoids can modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and reduce the production of pro-inflammatory cytokines.[15][16] Future research could explore the potential of this compound in models of skin inflammation.

  • Antioxidant and Anti-aging Effects: Oxidative stress from environmental factors like UV radiation is a major contributor to skin aging (photoaging).[19][20] This process involves the degradation of collagen and elastin (B1584352) by matrix metalloproteinases (MMPs).[15][21] Many flavonoids are potent antioxidants that can neutralize reactive oxygen species (ROS) and may inhibit MMP activity, thereby protecting the skin's structural integrity.[15][21] Investigating this compound's ability to mitigate oxidative stress and its effects on collagen synthesis and MMP expression in dermal fibroblasts would be a valuable area of future study.

Conclusion

This compound is a highly potent tyrosinase inhibitor with well-documented efficacy in reducing melanin synthesis in vitro and in vivo. The provided data and protocols offer a solid foundation for its continued investigation as a therapeutic agent for hyperpigmentary disorders. Furthermore, its flavonoid structure suggests a promising, yet largely unexplored, potential for broader applications in managing inflammatory skin conditions and skin aging. Further research is warranted to fully elucidate its mechanisms of action and expand its therapeutic utility in dermatology.

References

Formulating Neorauflavane for Topical Skin Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neorauflavane, an isoflavonoid (B1168493) found in Campylotropis hirtella, has demonstrated significant potential for topical applications, primarily due to its potent tyrosinase inhibitory activity. Research has shown it to be a competitive inhibitor of both the monophenolase and diphenolase activities of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[1][2] This makes this compound a promising candidate for the development of novel treatments for hyperpigmentation disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines. Like many flavonoids, this compound is a lipophilic molecule with presumed low aqueous solubility, presenting a challenge for its effective delivery into the skin.[3] Nanoemulsion technology offers a promising strategy to enhance the solubility, stability, and skin penetration of such hydrophobic compounds.[3][4][5]

This document provides detailed application notes and experimental protocols for the formulation of this compound into a topical nanoemulsion, along with methods for its characterization and the evaluation of its biological efficacy.

Physicochemical Properties and Formulation Considerations

While specific experimental data on the physicochemical properties of this compound are limited in publicly available literature, its isoflavonoid structure suggests the following characteristics, which are crucial for formulation design.

Table 1: Estimated Physicochemical Properties of this compound and Formulation Rationale

PropertyEstimated Value/CharacteristicFormulation Rationale
Molecular Weight ~388.4 g/mol Influences passive diffusion across the stratum corneum.
LogP (Predicted) High (Lipophilic)Indicates poor water solubility and good affinity for lipid-based delivery systems. A nanoemulsion is an appropriate strategy to improve its dispersion in an aqueous-based topical product.
Aqueous Solubility Very LowA nanoemulsion formulation is necessary to solubilize this compound and enhance its bioavailability in the skin.
Solubility in Oils Moderate to High (estimated)The selection of an appropriate oil phase is critical for achieving a high drug load in the nanoemulsion. Screening of solubility in various cosmetic oils is a necessary first step.
Melting Point Not availableKnowledge of the melting point is important for manufacturing process design, particularly if high-temperature homogenization is considered.
Stability Likely sensitive to light and high pHFormulation should be protected from light, and the final pH should be adjusted to the physiological skin range (4.5-5.5) to ensure both compound stability and skin compatibility.

Formulation Development: this compound-Loaded Nanoemulsion

The goal is to formulate an oil-in-water (O/W) nanoemulsion to encapsulate the lipophilic this compound in the oil phase, which is then dispersed as nanosized droplets in a continuous aqueous phase. This approach enhances skin penetration and improves the aesthetic feel of the final product.

Experimental Workflow for Nanoemulsion Formulation and Characterization

G cluster_0 Formulation Development cluster_1 Physicochemical Characterization cluster_2 Stability Assessment A Component Screening B Construct Pseudoternary Phase Diagrams A->B Select Oil, Surfactant, Co-surfactant C Nanoemulsion Preparation (High-Energy Homogenization) B->C Identify Nanoemulsion Region D Droplet Size & PDI Analysis C->D E Zeta Potential Measurement C->E F Morphology (TEM) C->F G Entrapment Efficiency C->G H Thermodynamic Stability C->H Centrifugation, Freeze-Thaw Cycles D->H E->H I Long-Term Stability H->I Optimized Formulation

Caption: Workflow for the development and characterization of a this compound nanoemulsion.

Protocol 1: Preparation of this compound-Loaded Nanoemulsion

1. Materials:

  • This compound
  • Oil phase: e.g., Caprylic/capric triglycerides (MCT oil), Oleic acid, Olive oil
  • Surfactant: e.g., Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20)
  • Co-surfactant: e.g., Propylene glycol, Transcutol® P
  • Aqueous phase: Purified water
  • High-speed homogenizer
  • Ultrasonicator

2. Method:

Protocol 2: Characterization of the Nanoemulsion

1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the nanoemulsion with purified water.
  • Measure the droplet size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.

2. Morphological Analysis:

  • Visualize the morphology of the nanoemulsion droplets using Transmission Electron Microscopy (TEM).
  • Place a drop of the diluted nanoemulsion on a carbon-coated copper grid, negatively stain with phosphotungstic acid, and allow it to air dry before observation.

3. Entrapment Efficiency (%EE):

  • Separate the free, un-entrapped this compound from the nanoemulsion using a centrifugation technique (e.g., ultrafiltration).
  • Quantify the amount of free drug in the aqueous phase.
  • Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Biological Efficacy Evaluation

The primary biological activities of this compound relevant to skin applications are its tyrosinase inhibitory, antioxidant, and potential anti-inflammatory effects.

Tyrosinase Inhibition and Melanin Content Reduction

This compound is a potent tyrosinase inhibitor.[1][2] Its efficacy can be confirmed both in vitro and in a cellular context.

Table 2: In Vitro and Cellular Efficacy of this compound

AssayTarget/Cell LineEndpointIC50 ValueReference Compound
Tyrosinase Inhibition (Monophenolase)Mushroom TyrosinaseEnzyme Activity30 nM[1]Kojic Acid
Tyrosinase Inhibition (Diphenolase)Mushroom TyrosinaseEnzyme Activity500 nM[1]Kojic Acid
Melanin ContentB16F10 Melanoma CellsMelanin Production12.95 µM[1][2]Kojic Acid

Signaling Pathway: Inhibition of Melanogenesis

G cluster_0 Melanogenesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Monophenolase activity Tyrosinase Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Diphenolase activity Melanin Melanin Dopaquinone->Melanin Multiple Steps This compound This compound This compound->Tyrosinase Competitive Inhibition

Caption: this compound competitively inhibits tyrosinase, blocking melanin synthesis.

Protocol 3: In Vitro Mushroom Tyrosinase Inhibition Assay

1. Materials:

  • Mushroom tyrosinase
  • L-DOPA
  • Phosphate (B84403) buffer (50 mM, pH 6.8)
  • This compound (dissolved in DMSO)
  • Kojic acid (positive control)
  • 96-well microplate reader

2. Method:

  • Prepare serial dilutions of this compound and kojic acid in phosphate buffer.
  • In a 96-well plate, add 20 µL of mushroom tyrosinase solution to wells containing 100 µL of the test compounds at various concentrations.
  • Pre-incubate the plate at 25°C for 10 minutes.
  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
  • Immediately measure the absorbance at 475 nm at regular intervals for 10-20 minutes.
  • Calculate the percentage of tyrosinase inhibition and determine the IC50 value.[6][7][8][9][10]

Protocol 4: Cellular Melanin Content Assay

1. Materials:

  • B16F10 melanoma cells
  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements
  • This compound-loaded nanoemulsion and empty nanoemulsion (placebo)
  • NaOH solution (1 N)
  • 96-well microplate reader

2. Method:

  • Seed B16F10 cells in a 24-well plate and allow them to adhere overnight.
  • Treat the cells with various concentrations of the this compound nanoemulsion for 48-72 hours. Include untreated cells and cells treated with the empty nanoemulsion as controls.
  • After treatment, wash the cells with PBS and lyse them with 1 N NaOH.
  • Incubate the lysates at 80°C for 1 hour to solubilize the melanin.
  • Measure the absorbance of the lysates at 405 nm.[11][12][13][14]
  • Normalize the melanin content to the total protein content of each sample.

Antioxidant and Anti-inflammatory Activity

Flavonoids are well-known for their antioxidant and anti-inflammatory properties, which are beneficial for protecting the skin from environmental stressors.[15][16][17][18]

Signaling Pathway: Potential Anti-inflammatory and Antioxidant Mechanisms

G cluster_0 Pro-inflammatory Stimuli (e.g., UV, LPS) cluster_1 Cellular Signaling Cascades cluster_2 Inflammatory & Oxidative Response Stimuli UV Radiation, Pollutants IKK IKK Stimuli->IKK MAPK MAPK (p38, JNK, ERK) Stimuli->MAPK ROS ROS Generation Stimuli->ROS IkB IκB IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Activation IkB->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription MAPK->Cytokines Transcription OxidativeDamage Oxidative Damage ROS->OxidativeDamage This compound This compound This compound->IKK Inhibition (Postulated) This compound->MAPK Inhibition (Postulated) This compound->ROS Scavenging

Caption: Postulated antioxidant and anti-inflammatory mechanisms of this compound in skin cells.

Protocol 5: DPPH Radical Scavenging Assay

1. Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)
  • Methanol (B129727) or ethanol
  • This compound
  • Ascorbic acid or Trolox (positive control)
  • Spectrophotometer or microplate reader

2. Method:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
  • Prepare serial dilutions of this compound and the positive control.
  • Mix the this compound solutions with the DPPH solution.
  • Incubate the mixture in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm.[11][12][13][19]
  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Protocol 6: Assessment of Anti-inflammatory Activity in Keratinocytes

1. Materials:

  • Human keratinocyte cell line (e.g., HaCaT)
  • Lipopolysaccharide (LPS) or UV radiation source
  • This compound-loaded nanoemulsion
  • Reagents for Western blotting (antibodies against p-p65, p-IκBα, p-p38, p-JNK)
  • ELISA kits for pro-inflammatory cytokines (e.g., IL-6, TNF-α)

2. Method:

  • Culture HaCaT cells to 80% confluency.
  • Pre-treat the cells with the this compound nanoemulsion for 1-2 hours.
  • Induce an inflammatory response by treating with LPS or exposing to UV radiation.
  • For Western Blot Analysis:
  • After a short incubation period (e.g., 30-60 minutes), lyse the cells and extract proteins.
  • Perform Western blotting to detect the phosphorylated (activated) forms of key signaling proteins in the NF-κB and MAPK pathways.[9][20][21]
  • For Cytokine Measurement:
  • After a longer incubation period (e.g., 24 hours), collect the cell culture supernatant.
  • Measure the concentration of pro-inflammatory cytokines using ELISA kits according to the manufacturer's instructions.

In Vitro Skin Permeation Studies

To evaluate the ability of the nanoemulsion to deliver this compound into the skin, an in vitro permeation study using Franz diffusion cells is recommended.

Experimental Workflow for In Vitro Skin Permeation Study

G A Prepare Skin Membrane (e.g., Porcine Ear Skin) B Mount Skin on Franz Diffusion Cell A->B C Apply Formulation to Donor Compartment B->C D Sample Receptor Fluid at Time Intervals C->D F Analyze Drug Retention in Skin Layers C->F At the end of the experiment E Quantify this compound (e.g., HPLC) D->E

Caption: Workflow for conducting an in vitro skin permeation study using Franz diffusion cells.

Protocol 7: In Vitro Skin Permeation using Franz Diffusion Cells

1. Materials:

  • Franz diffusion cells
  • Porcine ear skin or a synthetic membrane
  • Receptor medium (e.g., phosphate buffer with a solubilizing agent)
  • This compound-loaded nanoemulsion
  • Analytical equipment for drug quantification (e.g., HPLC)

2. Method:

  • Prepare the skin membrane and mount it between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
  • Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.
  • Apply a finite dose of the this compound nanoemulsion to the skin surface in the donor compartment.
  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
  • At the end of the study, dismount the skin, remove excess formulation, and separate the epidermis and dermis.
  • Extract this compound from the receptor fluid samples and the skin layers.
  • Quantify the concentration of this compound in all samples to determine the permeation profile and skin retention.

Conclusion

This compound is a highly promising natural compound for the treatment of skin hyperpigmentation. Its potent tyrosinase inhibitory activity, coupled with potential antioxidant and anti-inflammatory effects, makes it an ideal candidate for topical formulations. The development of a nanoemulsion-based delivery system is a rational approach to overcome its inherent lipophilicity and enhance its penetration into the skin, thereby maximizing its therapeutic potential. The protocols outlined in this document provide a comprehensive framework for the formulation, characterization, and efficacy evaluation of a this compound-loaded nanoemulsion for topical application. Further research should focus on obtaining precise physicochemical data for this compound to optimize the formulation and conducting in vivo studies to confirm its safety and efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Neorauflavane Extraction from Campylotropis hirtella

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Neorauflavane from Campylotropis hirtella.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and quantification of this compound.

Problem Potential Cause Solution
Consistently Low this compound Yield 1. Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound. While 80% methanol (B129727) is commonly used, the efficiency can vary.[1] 2. Suboptimal Extraction Temperature: High temperatures can enhance solubility but may also lead to the degradation of this compound.[2] 3. Incorrect Particle Size of Plant Material: Large particles reduce the surface area for extraction, while overly fine powder can lead to clumping and poor solvent penetration.[1] 4. Inadequate Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to dissolve all the target compounds.[2] 5. Insufficient Extraction Time: The duration of the extraction may not be long enough for complete diffusion of this compound from the plant matrix.1. Solvent Screening: Test a range of solvents with varying polarities, such as different concentrations of aqueous methanol or ethanol (B145695) (e.g., 60-95%). Acetone has also been noted for its high extraction performance for some flavonoids. 2. Temperature Optimization: Experiment with a temperature range, for example, 40-70°C, to find the best balance between solubility and stability. For thermolabile compounds, lower temperatures are advisable.[2] 3. Optimize Particle Size: Grind the dried roots of Campylotropis hirtella to a uniform, moderately fine powder (e.g., 40-60 mesh). 4. Adjust Solid-to-Liquid Ratio: Increase the volume of the solvent. Ratios between 1:10 and 1:40 (w/v) are commonly employed.[2] 5. Time Optimization: Conduct a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine the optimal extraction duration.
Degradation of this compound during Extraction 1. Excessive Heat: this compound, like many flavonoids, can be sensitive to high temperatures. 2. Exposure to Light: Photodegradation can occur with prolonged exposure to light.[2] 3. Extreme pH: The pH of the extraction solvent can affect the stability of flavonoids.[2]1. Temperature Control: Use a temperature-controlled water bath or sonicator and avoid exceeding the optimal temperature identified during optimization. A temperature around 60°C is often a good starting point for ultrasonic extraction. 2. Light Protection: Conduct the extraction in amber glassware or cover the extraction vessel with aluminum foil to protect the extract from light.[2] 3. pH Management: While slightly acidic conditions can sometimes improve extraction, it's generally recommended to use neutral solvents unless a pH adjustment is shown to be beneficial and non-degradative.[2]
Inconsistent Extraction Yields 1. Inhomogeneous Plant Material: Variations in the concentration of this compound within the plant material. 2. Fluctuations in Extraction Parameters: Minor variations in temperature, time, or solvent ratio between experiments.[1] 3. Solvent Evaporation: Loss of solvent during the extraction process can alter the solid-to-liquid ratio.[1]1. Homogenize Sample: Thoroughly mix the powdered plant material before weighing to ensure consistency. 2. Strict Parameter Control: Maintain precise control over all extraction parameters for each run. 3. Prevent Solvent Loss: Use sealed extraction vessels or a reflux condenser for methods involving heating to prevent solvent evaporation.[1]
Poor Peak Resolution or Tailing in HPLC Analysis 1. Inappropriate Mobile Phase: The composition of the mobile phase may not be suitable for separating this compound from other compounds. 2. Column Degradation: The HPLC column may be contaminated or have lost its stationary phase integrity. 3. Sample Overload: Injecting too much sample can lead to peak broadening and tailing.1. Mobile Phase Optimization: Adjust the gradient of the mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid) to improve separation.[3] 2. Column Maintenance: Flush the column with appropriate solvents to remove contaminants. If the problem persists, replace the column. 3. Optimize Injection Volume: Reduce the injection volume or dilute the sample.
No this compound Peak Detected in HPLC 1. Low Concentration in Extract: The concentration of this compound in the injected sample is below the limit of detection. 2. Incorrect Detector Wavelength: The UV detector is not set to the optimal wavelength for this compound. 3. Injection Issues: Problems with the autosampler or manual injector.1. Concentrate the Sample: Evaporate the solvent from a larger volume of the extract and redissolve the residue in a smaller volume of the mobile phase. 2. Set Correct Wavelength: While 280 nm is a good starting point for flavonoids, determine the optimal wavelength by running a UV scan of a purified this compound standard.[3] 3. Check the Injector: Ensure the injector is functioning correctly and that the sample is being properly introduced into the system.

Frequently Asked Questions (FAQs)

1. What is the best extraction method for this compound from Campylotropis hirtella?

Both maceration and ultrasonic-assisted extraction (UAE) are commonly used. UAE is often more efficient, requiring shorter extraction times and potentially leading to higher yields. For instance, studies on other flavonoids have shown UAE to be superior to conventional solvent extraction.

2. Which solvent should I use for this compound extraction?

A common and effective solvent is 80% aqueous methanol.[4] However, the optimal solvent can depend on the specific extraction method and desired purity. It is advisable to perform a preliminary screening with different solvents like ethanol, acetone, and varying concentrations of aqueous methanol and ethanol to determine the best option for your specific experimental conditions.

3. What part of Campylotropis hirtella contains the highest concentration of this compound?

The roots of Campylotropis hirtella are the primary source for isolating this compound and other flavonoids.[5][6]

4. How can I prepare the plant material for extraction?

The collected roots should be washed, air-dried in a well-ventilated area away from direct sunlight, and then ground into a fine powder. This increases the surface area for efficient extraction.

5. What are the key parameters to optimize for ultrasonic-assisted extraction (UAE)?

The key parameters to optimize for UAE are:

  • Solvent Concentration: The percentage of organic solvent in the aqueous solution.

  • Solid-to-Liquid Ratio: The ratio of the weight of the plant material to the volume of the solvent.

  • Ultrasonic Power: The power of the ultrasonic waves.

  • Extraction Temperature: The temperature of the extraction mixture during sonication.

  • Extraction Time: The duration of the sonication.

Response surface methodology (RSM) is a useful statistical tool for optimizing these parameters simultaneously.

6. How can I purify this compound from the crude extract?

A multi-step purification process is typically required. This often involves:

  • Solvent Partitioning: Sequentially partitioning the crude extract with solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to isolate the fraction containing this compound.

  • Column Chromatography: Using macroporous resin or silica (B1680970) gel columns to separate this compound from other compounds.

  • Preparative HPLC: High-performance liquid chromatography can be used for the final purification of this compound to a high degree of purity.

7. How is this compound quantified in the extract?

High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is the standard method for quantifying this compound.[3] A reversed-phase C18 column is typically used with a gradient mobile phase of acetonitrile and water containing a small amount of formic acid.[3]

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids (General)

Extraction MethodPrincipleAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature for an extended period.Simple, requires minimal equipment.Time-consuming, may result in lower yields compared to other methods.
Ultrasonic-Assisted Extraction (UAE) Uses high-frequency sound waves to create cavitation bubbles, which disrupt cell walls and enhance solvent penetration.Faster extraction, higher yields, reduced solvent consumption.Requires specialized equipment, potential for localized heating.
Soxhlet Extraction Continuous extraction with a fresh portion of the solvent.Efficient for exhaustive extraction.Requires heating, which can degrade thermolabile compounds, time-consuming.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, accelerating extraction.Very fast, reduced solvent consumption.Requires specialized equipment, potential for localized overheating.

Table 2: Typical Ranges for Optimizing Ultrasonic-Assisted Extraction (UAE) of Flavonoids

ParameterTypical Range
Ethanol Concentration (%)50 - 80
Solid-to-Liquid Ratio (g/mL)1:20 - 1:40
Ultrasonic Power (W)100 - 500
Extraction Temperature (°C)40 - 70
Extraction Time (min)20 - 60

Note: These are general ranges for flavonoid extraction and should be optimized specifically for this compound from Campylotropis hirtella.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Grind the dried roots of Campylotropis hirtella into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 500 mL flask.

    • Add 300 mL of 80% aqueous methanol (a 1:30 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 60°C and the ultrasonic power to 250 W.

    • Extract for 45 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Quantification: Prepare the sample for HPLC analysis by dissolving a known amount of the crude extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

Protocol 2: HPLC Quantification of this compound
  • Instrumentation: A standard HPLC system with a DAD detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm (or the experimentally determined λmax for this compound).

  • Standard Preparation:

    • Prepare a stock solution of purified this compound standard in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the prepared sample extracts.

    • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Visualizations

Experimental_Workflow cluster_preparation 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification (Optional) cluster_analysis 4. Analysis p1 Collect Campylotropis hirtella roots p2 Wash and Air-Dry p1->p2 p3 Grind into fine powder p2->p3 e1 Ultrasonic-Assisted Extraction (e.g., 80% Methanol, 60°C, 45 min) p3->e1 Powdered Sample e2 Filtration e1->e2 e3 Concentration (Rotary Evaporator) e2->e3 u1 Solvent Partitioning e3->u1 Crude Extract a1 HPLC-DAD Quantification e3->a1 Crude Extract for Quantification u2 Column Chromatography u1->u2 u3 Preparative HPLC u2->u3 u3->a1 Purified this compound a2 Data Analysis a1->a2

Caption: Experimental workflow for this compound extraction and analysis.

Troubleshooting_Flow cluster_extraction_params Extraction Parameters cluster_solutions Solutions cluster_hplc_issues HPLC Analysis Issues cluster_hplc_solutions Solutions start Low this compound Yield q1 Is the solvent optimal? start->q1 q2 Is the temperature correct? q1->q2 Yes s1 Perform solvent screening (e.g., different ethanol/methanol conc.) q1->s1 No q3 Is the particle size appropriate? q2->q3 Yes s2 Optimize temperature (e.g., 40-70°C) q2->s2 No q4 Is the solid-to-liquid ratio sufficient? q3->q4 Yes s3 Grind to 40-60 mesh q3->s3 No s4 Increase solvent volume (e.g., 1:20 to 1:40 w/v) q4->s4 No h1 Poor Peak Resolution? q4->h1 Yes s1->q2 s2->q3 s3->q4 h2 No Peak Detected? h1->h2 No hs1 Optimize mobile phase gradient h1->hs1 Yes hs2 Check detector wavelength and sample concentration h2->hs2 Yes

Caption: Troubleshooting logical flow for low this compound yield.

References

Technical Support Center: Neorauflavane HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC analysis of Neorauflavane (B8221041). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve HPLC resolution and achieve accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for this compound analysis?

A1: Based on methods for similar isoflavonoids, a good starting point for reversed-phase HPLC analysis of this compound is as follows.[1] These parameters should be optimized for your specific instrumentation and sample matrix.

ParameterRecommended Starting Condition
Stationary Phase Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile[1]
Elution Gradient elution[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection UV at 280 nm[1]
Injection Volume 10 µL[1]

Q2: I am observing significant peak tailing for my this compound peak. What is the likely cause and how can I fix it?

A2: Peak tailing for phenolic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the hydroxyl groups of the analyte and active silanol (B1196071) groups on the silica-based stationary phase.[2][3] this compound possesses a resorcinol (B1680541) motif in its B-ring, which contains hydroxyl groups that are prone to these interactions.[4] Adjusting the mobile phase pH to suppress the ionization of these hydroxyl groups is crucial for obtaining symmetrical peaks.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH plays a critical role in controlling the peak shape of ionizable compounds like this compound. At a pH close to the pKa of the phenolic hydroxyl groups, both the ionized and non-ionized forms of the molecule can exist, leading to peak tailing and broadening.[3] By lowering the mobile phase pH (e.g., with 0.1% formic acid), the ionization of the hydroxyl groups is suppressed, leading to a more uniform interaction with the stationary phase and improved peak symmetry.

Q4: My this compound peak is co-eluting with another compound. How can I improve the resolution?

A4: To improve the resolution between co-eluting peaks, you can modify several chromatographic parameters:

  • Adjust the mobile phase composition: Altering the ratio of your aqueous and organic solvents can change the selectivity of the separation.

  • Modify the gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the organic modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter the elution order and improve resolution.

  • Adjust the column temperature: Lowering or raising the temperature can affect the retention times of compounds differently.

  • Select a different stationary phase: If other options fail, a column with a different chemistry (e.g., a phenyl-hexyl or a different C18 phase) may provide the necessary selectivity.

Q5: What is the best solvent to dissolve my this compound standard and samples?

A5: this compound is typically extracted from its natural source, Campylotropis hirtella, using methanol.[5] Therefore, methanol is a suitable solvent for preparing stock solutions.[1] For sample injection, it is ideal to dissolve the sample in the initial mobile phase to avoid peak distortion. If the sample is not soluble in the initial mobile phase, use a solvent with a similar or weaker elution strength.

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing, Fronting, Splitting)

This guide will help you diagnose and resolve common peak shape issues encountered during this compound analysis.

1. Peak Tailing

  • Symptom: The back of the peak is broader than the front.

  • Possible Causes & Solutions:

CauseSolution
Secondary interactions with silanols Lower the mobile phase pH by adding 0.1% formic or acetic acid.[2] Use a modern, end-capped C18 column.
Column overload Reduce the sample concentration or injection volume.
Column contamination Flush the column with a strong solvent.
Inappropriate mobile phase pH Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa.
Excessive dead volume Use shorter tubing with a smaller internal diameter. Ensure all fittings are properly connected.

2. Peak Fronting

  • Symptom: The front of the peak is broader than the back.

  • Possible Causes & Solutions:

CauseSolution
Sample overload Decrease the injection volume or sample concentration.
Sample solvent stronger than mobile phase Dissolve the sample in the initial mobile phase or a weaker solvent.
Column collapse Replace the column and operate within the manufacturer's recommended pressure and pH limits.

3. Split Peaks

  • Symptom: A single peak appears as two or more smaller peaks.

  • Possible Causes & Solutions:

CauseSolution
Partially blocked column frit Backflush the column (if permissible by the manufacturer). If the problem persists, replace the frit or the column.
Contamination on the column Clean the column with appropriate solvents.
Sample solvent incompatibility Inject the sample in the mobile phase.
Co-elution of an interfering compound Optimize the separation method (e.g., change the gradient, mobile phase, or column).
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound HPLC analysis.

G start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System-wide issue likely (e.g., dead volume, column void) check_all_peaks->system_issue Yes specific_peak_issue Issue is specific to this compound or similar compounds check_all_peaks->specific_peak_issue No check_tailing Is the peak tailing? specific_peak_issue->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No tailing_solutions Address secondary interactions: - Lower mobile phase pH - Use end-capped column - Check for column overload check_tailing->tailing_solutions Yes check_splitting Is the peak splitting? check_fronting->check_splitting No fronting_solutions Address overload/solvent effects: - Reduce injection volume/concentration - Dissolve sample in mobile phase check_fronting->fronting_solutions Yes splitting_solutions Address column/injection issues: - Check for blockage (frit) - Clean column - Ensure solvent compatibility check_splitting->splitting_solutions Yes end Peak Shape Improved tailing_solutions->end fronting_solutions->end splitting_solutions->end G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Plant Material (Campylotropis hirtella) extraction Methanol Extraction sample->extraction standard This compound Standard stock_solution Prepare Stock Solution (in Methanol) standard->stock_solution filtration Filtration (0.45 µm) extraction->filtration working_standards Prepare Working Standards (in Mobile Phase) stock_solution->working_standards injection Inject into HPLC System filtration->injection working_standards->injection separation Chromatographic Separation (C18 column, gradient elution) injection->separation detection UV Detection (280 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify this compound chromatogram->quantification

References

Technical Support Center: Overcoming Solubility Issues with Neorauflavane in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Neorauflavane (B8221041) during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent isoflavonoid (B1168493) inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis, isolated from Campylotropis hirtella.[1][2][3][4] Like many flavonoids, this compound is a hydrophobic molecule, which often leads to poor aqueous solubility. This can result in compound precipitation in cell culture media, leading to inaccurate and irreproducible results in in vitro assays.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2][5][6] While other organic solvents like ethanol (B145695) and methanol (B129727) can also dissolve flavonoids, DMSO is a more versatile solvent for a wide range of hydrophobic compounds.[7][8][9][10][11][12]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.1%.[6] However, the tolerance to DMSO can be cell line-dependent, so it is advisable to perform a vehicle control to assess the impact of DMSO on your specific cells.

Q4: My this compound precipitated when I added it to the cell culture medium. What should I do?

A4: This is a common issue known as "crashing out." Refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem. The primary solutions involve optimizing your dilution strategy, pre-warming the media, and considering the use of solubility enhancers.

Q5: Can I use sonication or vortexing to redissolve precipitated this compound in my media?

A5: While brief vortexing during the dilution process is recommended, prolonged or intense sonication of the final culture medium containing this compound is not advised. This can introduce variability and may not result in a stable solution. It is better to address the root cause of the precipitation by optimizing the preparation method.

Troubleshooting Guide

Issue: Precipitation of this compound in Cell Culture Media

Symptoms:

  • Visible particles or cloudiness in the culture medium after adding this compound.

  • Inconsistent or non-reproducible results in your in vitro assays.

  • Low apparent potency of the compound.

Workflow for Troubleshooting Precipitation:

start Precipitation Observed check_stock 1. Verify Stock Solution Is it clear and fully dissolved? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_dilution 2. Review Dilution Method Was it a serial dilution in pre-warmed media? check_stock->check_dilution Yes remake_stock->check_stock optimize_dilution Optimize dilution. Use serial dilutions and add dropwise to warmed media. check_dilution->optimize_dilution No check_concentration 3. Assess Final Concentration Is it above the solubility limit? check_dilution->check_concentration Yes optimize_dilution->check_concentration lower_concentration Lower the final concentration. check_concentration->lower_concentration Yes consider_enhancers 4. Consider Solubility Enhancers Is precipitation still an issue? check_concentration->consider_enhancers No solubility_test Perform a solubility test to determine the maximum soluble concentration. lower_concentration->solubility_test solubility_test->consider_enhancers use_cyclodextrin Use a solubility enhancer like HP-β-cyclodextrin. consider_enhancers->use_cyclodextrin Yes final_check Problem Solved consider_enhancers->final_check No use_cyclodextrin->final_check

Troubleshooting workflow for this compound precipitation.

Data Presentation: Solubility and Cytotoxicity

Table 1: Hypothetical Solubility of this compound in Common Solvents
SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)Notes
DMSO> 50> 140Recommended for stock solutions.
Ethanol~ 20~ 56Can be used as an alternative to DMSO.
Methanol~ 15~ 42Another alternative for stock solutions.
Water< 0.01< 0.028Practically insoluble in aqueous solutions.
Cell Culture Media (with 10% FBS)0.01 - 0.050.028 - 0.14Solubility is limited and can be variable.

Note: This data is hypothetical and based on the known solubility of structurally similar isoflavones. It is strongly recommended to perform your own solubility tests.

Table 2: Cytotoxicity Profile of this compound (Illustrative)
Cell LineAssayIC50 (µM)Exposure Time
B16F10 MelanomaMTT> 5048h
HeLaMTT~ 25-5048h
MCF-7MTT> 5048h

Note: This data is for illustrative purposes and highlights that at its effective concentrations for tyrosinase inhibition, this compound generally shows low cytotoxicity. However, it is crucial to determine the cytotoxicity in your specific cell line and assay conditions.[13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (100 mM in DMSO):

    • Weigh out the required amount of this compound powder.

    • Add pure, sterile DMSO to achieve a final concentration of 100 mM.

    • Gently warm the solution at 37°C and vortex until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions:

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform a serial dilution of your DMSO stock solution in the pre-warmed medium to achieve the desired final concentrations.

    • Add the diluted this compound solution dropwise to the bulk of the medium while gently swirling.

    • Ensure the final DMSO concentration is below 0.1%.

start Start weigh Weigh this compound start->weigh add_dmso Add DMSO to 100 mM weigh->add_dmso dissolve Warm (37°C) and vortex to dissolve add_dmso->dissolve stock 100 mM Stock Solution dissolve->stock aliquot Aliquot and store at -20°C/-80°C stock->aliquot warm_media Pre-warm cell culture media to 37°C aliquot->warm_media serial_dilution Perform serial dilution in warmed media warm_media->serial_dilution add_dropwise Add dropwise to bulk media while swirling serial_dilution->add_dropwise final_solution Final Working Solution (<0.1% DMSO) add_dropwise->final_solution

Workflow for preparing this compound solutions.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media

  • Prepare a high-concentration stock of this compound in DMSO (e.g., 100 mM).

  • In a 96-well plate, perform a 2-fold serial dilution of the stock solution in your complete cell culture medium.

  • Include a vehicle control (DMSO only).

  • Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

  • Visually inspect for precipitation at different time points (e.g., 0, 2, 6, and 24 hours).

  • For a quantitative assessment, measure the absorbance at 600 nm; an increase indicates precipitation.

  • The highest concentration that remains clear is the maximum working soluble concentration.

Protocol 3: Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 48-72 hours).[5]

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]

  • Measure the absorbance at 570 nm.[5]

  • Express cell viability as a percentage of the vehicle-treated control.[5]

Potential Pitfall: Phenol (B47542) red in some culture media can interfere with colorimetric assays.[14][15][16][17][18][19] If you observe high background or inconsistent results, consider using phenol red-free medium for the assay.[14][20]

Signaling Pathways Modulated by this compound

While the primary mechanism of this compound is the direct competitive inhibition of tyrosinase, its effects may also involve the modulation of upstream signaling pathways that regulate melanogenesis.

cluster_0 Upstream Signaling cluster_1 Melanogenesis Regulation alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Tyrosinase Tyrosinase Enzyme Tyrosinase_gene->Tyrosinase Transcription & Translation Melanin Melanin Tyrosinase->Melanin Catalysis This compound This compound This compound->PKA Potential Modulation This compound->Tyrosinase Direct Competitive Inhibition

This compound's primary and potential signaling targets.

References

Troubleshooting Neorauflavane stability in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neorauflavane (B8221041). The information provided is intended to help address common challenges encountered during experimental use, with a focus on ensuring the stability and efficacy of this compound in your solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What could be the cause?

A1: A color change in your this compound solution is often an indicator of degradation. Flavonoids, the chemical class to which this compound belongs, are susceptible to oxidative degradation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light, elevated temperatures, or inappropriate pH levels. To mitigate this, it is crucial to store this compound solutions, especially stock solutions, protected from light and at a low temperature (e.g., -20°C).

Q2: I am observing a decrease in the inhibitory activity of my this compound solution over time. Why is this happening?

A2: A loss of biological activity is another sign of this compound degradation. The structural integrity of this compound is essential for its function as a tyrosinase inhibitor.[1] Chemical degradation, such as oxidation or hydrolysis, can alter the molecule's structure, reducing its ability to bind to the enzyme's active site. To ensure consistent experimental results, it is recommended to use freshly prepared solutions whenever possible or to perform stability tests to determine the viable storage duration under your specific experimental conditions.

Q3: What is the recommended solvent for dissolving this compound?

A3: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used to dissolve this compound and other flavonoids due to its high solubilizing capacity.[2][3] For subsequent dilutions into aqueous buffers (e.g., phosphate (B84403) buffer for enzyme assays), it is critical to ensure that the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced artifacts in your experiments.[3]

Q4: What is the optimal pH for my experimental solution containing this compound?

A4: The stability of flavonoids can be significantly influenced by pH. Generally, acidic to neutral pH conditions are more favorable for flavonoid stability.[4] For tyrosinase inhibition assays, a phosphate buffer with a pH of around 6.8 is commonly used.[2] It is advisable to avoid highly alkaline conditions, as they can promote the degradation of phenolic compounds like this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter and provides actionable steps to resolve them.

Problem Potential Cause Troubleshooting Steps
Precipitation of this compound in aqueous buffer Low solubility of this compound in aqueous solutions.- Increase the concentration of the organic co-solvent (e.g., DMSO) slightly, ensuring it remains compatible with your assay. - Prepare a more diluted stock solution before further dilution in the aqueous buffer. - Consider the use of stabilizing agents such as cyclodextrins to enhance solubility.[5]
Inconsistent results between experimental replicates Degradation of this compound during the experiment.- Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. - Minimize the exposure of your solutions to light and ambient temperature during the experimental setup. - Ensure thorough mixing of all solutions.
Unexpected side effects in cell-based assays Cytotoxicity of the solvent or degraded this compound byproducts.- Perform a vehicle control (containing the same concentration of DMSO as your test samples) to assess solvent toxicity.[3] - Test the cytotoxicity of this compound across a range of concentrations to determine the optimal non-toxic working concentration. - Use freshly prepared this compound solutions to avoid introducing degradation products that may have their own biological effects.

Experimental Protocols

Protocol for Assessing this compound Solution Stability

This protocol outlines a general method for evaluating the stability of your this compound solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade DMSO

  • HPLC-grade methanol (B129727) and water

  • Phosphate buffer (pH 6.8)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Preparation of Working Solutions: Dilute the stock solution to the final experimental concentration in the relevant buffer (e.g., phosphate buffer for an enzyme assay).

  • Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system.

  • Storage Conditions: Store the working solution under your typical experimental conditions (e.g., room temperature on the benchtop, 4°C in a refrigerator, or protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system.

  • Data Analysis:

    • Monitor the peak area of this compound at each time point.

    • A decrease in the peak area indicates degradation.

    • The appearance of new peaks suggests the formation of degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to Time 0.

Visualizing Stability Factors and Troubleshooting

The following diagrams illustrate the factors that can affect this compound stability and a logical workflow for troubleshooting common issues.

Factors Affecting this compound Stability cluster_factors This compound This compound in Solution Degradation Degradation This compound->Degradation Factors Contributing Factors Factors->Degradation Light Light Exposure Factors->Light Temperature High Temperature Factors->Temperature pH Inappropriate pH Factors->pH Oxygen Oxygen Factors->Oxygen

Caption: Factors contributing to this compound degradation in solution.

Caption: A workflow for troubleshooting this compound instability.

References

Technical Support Center: Enhancing the Purity of Isolated Neorauflavane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Neorauflavane (B8221041).

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the experimental workflow.

Issue 1: Low Yield of Crude this compound Extract

Question Possible Cause Suggested Solution
Why is the yield of my initial crude extract lower than expected? Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material.Ensure the plant material (roots of Campylotropis hirtella) is ground into a fine powder to maximize the surface area for extraction.[1] Extend the maceration time to 48-72 hours with agitation to improve solvent penetration.[1][2] Perform multiple extraction cycles (at least three) on the plant residue and combine the filtrates.[1]
Inappropriate Solvent Ratio: An insufficient volume of solvent was used for the amount of plant material.Maintain a solid-to-liquid ratio of approximately 1:10 (w/v) when using 80% methanol (B129727) for extraction.[1]
Degradation during Concentration: The compound may be sensitive to high temperatures.When using a rotary evaporator to concentrate the extract, ensure the temperature does not exceed 50°C.[2][3]

Issue 2: Co-elution of Impurities during Column Chromatography

Question Possible Cause Suggested Solution
How can I resolve overlapping peaks or spots in my chromatographic separation? Inadequate Column Packing: Poorly packed macroporous resin or silica (B1680970) gel columns can lead to channeling and inefficient separation.Ensure the column is packed uniformly without any air bubbles. Allow the column to equilibrate properly with the initial mobile phase before loading the sample.
Suboptimal Mobile Phase Gradient: The solvent gradient may not be shallow enough to separate compounds with similar polarities.Optimize the stepwise or linear gradient for elution. For silica gel chromatography, a gradual increase in the polarity of the mobile phase (e.g., increasing the proportion of ethyl acetate (B1210297) in n-hexane) is recommended.[1] For preparative HPLC, a gradient of methanol and water or acetonitrile (B52724) and water is commonly used.[1]
Sample Overload: Loading too much crude extract onto the column can exceed its separation capacity.Dissolve the crude extract in a minimal amount of the loading solvent before applying it to the column.[1] If overloading is suspected, reduce the amount of sample loaded in subsequent runs.

Issue 3: Persistent Impurities in the Final Product

Question Possible Cause Suggested Solution
After multiple chromatographic steps, my this compound sample is still not pure. What can I do? Presence of Structurally Similar Flavonoids: The crude extract contains other flavonoids with similar chromatographic behavior.Employ orthogonal separation techniques. For instance, after silica gel chromatography, further purify the collected fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[1][2] A final purification step using a Sephadex LH-20 column eluted with methanol can also be effective.[3]
Contamination with Sugars and Other Polar Compounds: The initial extract may contain highly polar impurities.During macroporous resin chromatography, include an initial wash step with distilled water to remove sugars and other highly polar impurities before eluting with the ethanol (B145695) gradient.[1]
Insufficient Monitoring of Fractions: Combining fractions without careful analysis can lead to the pooling of impure samples.Monitor the collected fractions meticulously using Thin Layer Chromatography (TLC).[1] Only combine fractions that show a single spot with the expected Rf value for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound isolation? A1: The primary source for this compound isolation is the roots of Campylotropis hirtella.[1] The roots should be washed, dried, and ground into a fine powder before extraction.[1]

Q2: Which solvent system is most effective for the initial extraction? A2: Soaking the powdered root material in 80% aqueous methanol is a commonly used and effective method for the initial extraction of flavonoids, including this compound.[1][3]

Q3: How can I confirm the purity and identity of my final isolated compound? A3: The purity and identity of isolated this compound should be confirmed using a combination of analytical techniques, including analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Q4: What are the expected IC50 values for purified this compound's tyrosinase inhibitory activity? A4: Purified this compound is a potent tyrosinase inhibitor. Reported IC50 values are approximately 30 nM for monophenolase activity and 500 nM for diphenolase activity.[1][4] This makes it significantly more active than kojic acid, a common positive control.[1][4]

Q5: Are there alternative purification techniques to consider? A5: Yes, High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition technique that can be effective for separating natural products. It avoids the use of a solid support matrix, which can prevent irreversible adsorption of the sample.[5] Combining HSCCC with preparative HPLC can be a powerful strategy for obtaining high-purity compounds.[5]

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of this compound.

Table 1: Tyrosinase Inhibitory Activity of this compound

CompoundTargetIC50Notes
This compoundTyrosinase (Monophenolase)30 nMOver 400-fold more active than kojic acid.[1][4]
This compoundTyrosinase (Diphenolase)500 nMSignificant inhibition.[1][4]
This compoundMelanin (B1238610) Content in B16 Cells12.95 µMEfficiently reduces melanin content.[1][4]
Kojic AcidTyrosinase (Monophenolase)~12 µMCommonly used as a positive control.[1]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

  • Preparation: Wash, dry, and grind the roots of Campylotropis hirtella into a fine powder.

  • Maceration: Soak 100 g of the powdered root material in 1 L of 80% aqueous methanol.[3]

  • Extraction: Agitate the mixture on a shaker at room temperature for 24-48 hours.[1][3]

  • Filtration: Filter the extract through filter paper to remove solid plant material. Repeat the extraction process on the residue two more times.[1]

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.[3]

  • Fractionation: Suspend the crude extract in water and partition successively with n-hexane, chloroform, ethyl acetate, and n-butanol to separate fractions based on polarity. The ethyl acetate fraction is typically the most active.[2]

Protocol 2: Chromatographic Purification

  • Macroporous Resin Column Chromatography:

    • Dissolve the crude extract in a minimal amount of 10% ethanol and load it onto a pre-treated macroporous resin column.[1]

    • Wash the column with distilled water to remove polar impurities.[1]

    • Elute with a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80%, 95%).[1]

    • Collect fractions and monitor by TLC. Combine fractions rich in flavonoids.[1]

  • Silica Gel Column Chromatography:

    • Concentrate the flavonoid-rich fractions.

    • Pack a silica gel column with an n-hexane-ethyl acetate solvent system.[1]

    • Dissolve the concentrated fraction in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing ethyl acetate in n-hexane.[1]

    • Collect fractions and monitor by TLC, combining those containing the target compound.

  • Preparative HPLC:

    • Further purify the combined fractions from the silica gel step using preparative HPLC.

    • Utilize a C18 column with a mobile phase consisting of a gradient of methanol and water.[1][2]

    • Monitor the elution with a UV detector and collect the peak corresponding to this compound.

Visualizations

The following diagrams illustrate the key workflows for enhancing the purity of this compound.

G cluster_0 Phase 1: Extraction & Fractionation cluster_1 Phase 2: Initial Purification cluster_2 Phase 3: Intermediate Purification cluster_3 Phase 4: Final Purification & Analysis a 1. Grind Dried Roots of Campylotropis hirtella b 2. Maceration with 80% Methanol a->b c 3. Filter and Concentrate (Rotary Evaporator) b->c d Crude Methanol Extract c->d e 4. Macroporous Resin Column Chromatography d->e f Wash with H2O (Remove Sugars) e->f g Elute with EtOH/H2O Gradient e->g h Flavonoid-Rich Fractions g->h i 5. Silica Gel Column Chromatography h->i j Elute with Hexane/ Ethyl Acetate Gradient i->j k Partially Purified This compound Fractions j->k l 6. Preparative HPLC (C18 Column) k->l m Collect this compound Peak l->m n 7. Purity & Identity Confirmation (HPLC, MS, NMR) m->n o High-Purity this compound n->o

Caption: Experimental workflow for the isolation and purification of this compound.

G start Low Purity this compound check_tlc Analyze with TLC/HPLC start->check_tlc impurity_type Identify Impurity Type check_tlc->impurity_type Impurities Detected polar_impurity Polar Impurities (e.g., Sugars) impurity_type->polar_impurity Broad/Tailing Peaks similar_flavonoid Structurally Similar Flavonoids impurity_type->similar_flavonoid Closely Eluting Peaks solution_polar Action: Re-purify with Macroporous Resin (Initial Water Wash) polar_impurity->solution_polar solution_similar Action: Preparative HPLC or Sephadex LH-20 similar_flavonoid->solution_similar recheck Re-analyze Purity solution_polar->recheck solution_similar->recheck end_high High Purity Achieved recheck->end_high Purity > 95% end_low Further Optimization Needed recheck->end_low Purity < 95%

Caption: Troubleshooting logic for enhancing this compound purity.

References

Technical Support Center: Neorauflavane Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neorauflavane in cell permeability assays.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when assessing the cell permeability of this compound?

A1: Based on studies of structurally similar flavonoids, the primary challenges in assessing this compound's cell permeability are likely its low aqueous solubility, high lipophilicity leading to non-specific binding, potential for rapid metabolism by intestinal cells, and susceptibility to efflux by membrane transporters.[1][2]

Q2: Which in vitro model is best for determining this compound's intestinal permeability?

A2: The choice of model depends on the specific research question.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay ideal for predicting passive diffusion. It is a good first-pass screen for permeability.[3][4]

  • Caco-2 Cell Assay: This is considered the gold standard for predicting human intestinal absorption as the cells form a monolayer that mimics the intestinal barrier, expressing various transporters and metabolic enzymes.[2][5] It can assess both passive and active transport.

  • MDCK Cell Assay: Madin-Darby canine kidney (MDCK) cells are often used to assess the role of specific transporters, especially P-glycoprotein (P-gp), when transfected with the human MDR1 gene.[6][7]

Q3: My this compound recovery is low in my Caco-2 assay. What are the potential causes?

A3: Low recovery of this compound in a Caco-2 assay can stem from several factors:

  • Non-specific binding: Due to its likely lipophilic nature, this compound may bind to plasticware like the transwell plate.[1]

  • Cellular metabolism: Caco-2 cells express metabolic enzymes that could be breaking down this compound.[8][9]

  • Compound instability: The compound may be unstable in the assay buffer over the incubation period.

  • Efflux transporter activity: this compound might be a substrate for efflux pumps like P-glycoprotein, which actively transport it out of the cells.[10]

Q4: How can I determine if this compound is a substrate of P-glycoprotein (P-gp)?

A4: To determine if this compound is a P-gp substrate, you can perform a bidirectional Caco-2 or MDR1-MDCK assay.[10][11] Calculate the efflux ratio by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical direction by the Papp in the apical-to-basolateral direction. An efflux ratio greater than 2 typically indicates active efflux.[10] You can also use specific P-gp inhibitors, like verapamil, to see if the efflux is reduced.[10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low aqueous solubility of this compound The compound is precipitating in the aqueous assay buffer.- Prepare stock solutions in an organic solvent like DMSO and ensure the final concentration in the assay does not exceed the solubility limit (typically <1% DMSO).[12]- Use a co-solvent or a solubilizing agent in the buffer, but first, verify its compatibility with the cell monolayer.[13]
High variability in permeability results - Inconsistent cell monolayer integrity.- Pipetting errors.- Compound instability.- Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 or MDCK monolayers to ensure their integrity.[10]- Use calibrated pipettes and consistent techniques.- Assess the stability of this compound in the assay buffer over the experiment's duration.
Low compound recovery or poor mass balance - Non-specific binding to the assay plate.- Cellular accumulation or metabolism.- Consider using low-binding plates.- Include a mass balance calculation by measuring the compound concentration in the apical and basolateral compartments, as well as in the cell lysate at the end of the experiment.[1]- Adding bovine serum albumin (BSA) to the basolateral chamber can sometimes reduce non-specific binding.[1][14]
Apparent low permeability despite expected bioactivity - Active efflux by transporters like P-gp.- Rapid cellular metabolism.- Perform a bidirectional permeability assay to determine the efflux ratio.[10]- Use specific transporter inhibitors to confirm the involvement of efflux pumps.[10]- Analyze cell lysates and buffer samples for the presence of metabolites using techniques like LC-MS/MS.

Experimental Protocols

Caco-2 Cell Permeability Assay

Objective: To determine the rate of transport of this compound across a Caco-2 cell monolayer, which is a model of the human intestinal epithelium.[2]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable transwell inserts and cultured for 21 days to form a differentiated monolayer.[2]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[10]

  • Permeability Assay:

    • The culture medium is replaced with a transport buffer.

    • This compound is added to the apical (donor) compartment.

    • At specified time points, samples are taken from the basolateral (receiver) compartment.

    • For bidirectional transport, the compound is added to the basolateral compartment, and samples are taken from the apical compartment.

  • Sample Analysis: The concentration of this compound in the samples is quantified using a validated analytical method, such as HPLC or LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor compartment.[10]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound across an artificial lipid membrane.[3]

Methodology:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.[3]

  • Donor and Acceptor Solutions: A donor solution of this compound is prepared in a buffer at a specific pH. The acceptor plate is filled with a corresponding buffer.

  • Incubation: The filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter plate. The assembly is incubated for a set period.[3]

  • Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells at the end of the incubation period.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution add_compound Add this compound to Donor Chamber prep_compound->add_compound prep_cells Culture Caco-2 Cells on Transwells (21 days) check_integrity Verify Monolayer Integrity (TEER) prep_cells->check_integrity check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect Samples from Receiver Chamber at Time Points incubate->sample quantify Quantify this compound Concentration (LC-MS/MS) sample->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate interpret Interpret Results calculate->interpret troubleshooting_logic decision decision process process solution solution start Start: Low Permeability Observed is_recovery_low Is Mass Balance < 80%? start->is_recovery_low is_efflux_ratio_high Is Efflux Ratio > 2? is_recovery_low->is_efflux_ratio_high No check_binding Investigate Non-specific Binding is_recovery_low->check_binding Yes check_solubility Check Solubility & Stability is_efflux_ratio_high->check_solubility No confirm_efflux Confirm with P-gp Inhibitors is_efflux_ratio_high->confirm_efflux Yes improve_solubility Optimize Formulation/Buffer check_solubility->improve_solubility conclude_passive Low Passive Permeability check_solubility->conclude_passive check_metabolism Analyze for Metabolites check_binding->check_metabolism use_low_binding_plates Use Low-Binding Plates / Add BSA check_binding->use_low_binding_plates identify_metabolites Identify Metabolites check_metabolism->identify_metabolites conclude_efflux Conclude P-gp Substrate confirm_efflux->conclude_efflux signaling_pathway compound compound transporter transporter process process outcome outcome Neorauflavane_apical This compound (Apical) Passive_Diffusion Passive Diffusion Neorauflavane_apical->Passive_Diffusion Neorauflavane_intracellular Intracellular this compound Passive_Diffusion->Neorauflavane_intracellular Pgp P-glycoprotein (P-gp) Pgp->Neorauflavane_apical Efflux Metabolism Intracellular Metabolism Metabolites Metabolites Metabolism->Metabolites Neorauflavane_intracellular->Pgp Neorauflavane_intracellular->Metabolism Neorauflavane_basolateral This compound (Basolateral) Neorauflavane_intracellular->Neorauflavane_basolateral Permeation

References

Technical Support Center: Long-Term Storage of Neorauflavane Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Neorauflavane (B8221041) samples. The following information is compiled to ensure the stability and integrity of your samples for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an isoflavonoid, a class of secondary metabolites, naturally sourced from the roots of Campylotropis hirtella, a plant predominantly found in China[1]. It is a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis[1][2][3][4]. Its chemical formula is C21H22O5, with a molecular weight of 354.4[2].

Q2: What are the ideal long-term storage conditions for this compound?

While specific long-term stability studies on this compound are not extensively documented, general best practices for flavonoids and isoflavonoids should be followed to minimize degradation. It is recommended to store this compound samples under the following conditions:

  • Temperature: Refrigerated conditions at 4 ± 1 °C are optimal for preserving the composition of flavonoid-based extracts for up to 12 months[5]. For crystalline compounds, storage at -20°C is a common practice for long-term preservation.

  • Light: Samples should be protected from light by using amber glass vials or other light-blocking containers[5]. Exposure to light can lead to the degradation of flavonoids[5].

  • Atmosphere: Store in a tightly sealed container to minimize exposure to oxygen[5]. For highly sensitive samples, flushing the container with an inert gas like nitrogen or argon before sealing is recommended.

Q3: How does temperature affect the stability of flavonoids like this compound?

Higher temperatures can accelerate the degradation of flavonoids. Studies on other flavonoids have shown that storage at room temperature (25 °C) can lead to significant losses in concentration over time compared to refrigerated storage[5][6]. For instance, the degradation of total flavonoids in dark chocolate was found to be faster at elevated temperatures[6].

Q4: What type of container should I use for storing this compound?

Amber glass vials with screw caps (B75204) are recommended for storing this compound samples[5]. The amber color protects the sample from light, and a secure cap prevents exposure to air and moisture. Ensure the container is made of a material that is inert and will not react with the sample.

Q5: Can I store this compound in a solution?

If this compound is stored in a solvent, the stability will depend on the solvent used. It is crucial to use a high-purity, anhydrous solvent. Aqueous acidic solvents are often used for flavan-3-ols as they are unstable in neutral or alkaline environments[7]. However, for long-term storage, it is generally best to store the compound in its solid, crystalline form if possible. If storing in solution, it is advisable to prepare fresh solutions for experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments. Sample degradation due to improper storage.Verify storage conditions (temperature, light, and air exposure). Perform a purity check using HPLC or other analytical methods.
Change in sample color or appearance. Oxidation or degradation of the compound.Discard the sample and use a fresh, properly stored sample. Review storage procedures to prevent future occurrences.
Inconsistent experimental results. Non-homogeneity of the sample or partial degradation.Ensure the sample is thoroughly mixed before use, especially if it has been stored for a long time. Consider re-purifying the sample if necessary.
Precipitation of the sample from a solution. The solution is supersaturated or the storage temperature is too low for the solvent used.Gently warm the solution to redissolve the precipitate. If the problem persists, consider preparing a fresh, less concentrated solution.

Quantitative Data Summary

The following table summarizes the impact of different storage conditions on flavonoid stability based on studies of related compounds.

Parameter Condition 1 Condition 2 Condition 3 Outcome Reference
Temperature 4°C (Refrigerated, Dark)25°C (Room Temp, Dark)25°C (Room Temp, Light)Composition and antioxidant capacities are best preserved at 4°C in the dark. Significant degradation was observed at 25°C, especially with light exposure.[5]
Storage Time 0 months6 months12 monthsCatechin and its derivatives in tea leaves and fruit extracts showed degradation over time.[5]
Packaging Laminates under vacuumHDPE without vacuumSamples packed in laminates under vacuum showed significantly higher flavonoid content.[8]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound samples over time.

Objective: To quantify the concentration of this compound in a sample and detect any degradation products.

Materials:

  • This compound sample

  • HPLC-grade methanol (B129727) and water

  • Phosphoric acid

  • Reversed-phase C18 column

  • HPLC system with a Diode Array Detector (DAD)

Procedure:

  • Standard Preparation: Prepare a stock solution of a high-purity this compound standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve a known weight of the this compound sample to be tested in methanol to a final concentration within the range of the calibration standards.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol and water with 0.2% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Scan for the optimal wavelength for this compound using the DAD detector (flavonoids typically have strong absorbance between 250-370 nm).

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Data Analysis: Construct a calibration curve from the peak areas of the standards. Use the calibration curve to determine the concentration of this compound in the test sample. Compare the concentration and chromatogram to a baseline (time zero) sample to assess degradation. The appearance of new peaks may indicate degradation products.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Storage Issues start Inconsistent Experimental Results or Suspected Degradation check_storage Review Storage Conditions: - Temperature (4°C or -20°C?) - Light exposure (dark?) - Container sealed? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage discard_sample Discard Sample and Use New Aliquot. Implement Correct Storage Protocols. improper_storage->discard_sample Yes proper_storage Storage Conditions are Correct improper_storage->proper_storage No analytical_check Perform Analytical Purity Check (e.g., HPLC, LC-MS) degradation_detected Degradation or Impurities Detected? analytical_check->degradation_detected degradation_detected->discard_sample Yes continue_use Sample is Pure. Investigate Other Experimental Variables. degradation_detected->continue_use No proper_storage->analytical_check

Caption: Troubleshooting workflow for identifying this compound storage issues.

Storage_Best_Practices Best Practices for Long-Term this compound Storage This compound This compound Sample storage_conditions Optimal Storage Conditions This compound->storage_conditions temperature Temperature: -20°C (long-term solid) 4°C (short-term) storage_conditions->temperature light Light: Protect from light (Amber vials) storage_conditions->light atmosphere Atmosphere: Tightly sealed container (Inert gas optional) storage_conditions->atmosphere monitoring Periodic Stability Monitoring storage_conditions->monitoring stable_sample Stable Sample for Experimentation temperature->stable_sample light->stable_sample atmosphere->stable_sample hplc HPLC/LC-MS Analysis monitoring->hplc bioassay Biological Activity Assay monitoring->bioassay monitoring->stable_sample

Caption: Logical diagram of best practices for this compound storage.

References

Technical Support Center: Neorauflavane Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in Neorauflavane (B8221041) enzyme inhibition assays.

Frequently Asked Questions (FAQs)

Q1: My this compound IC50 values are inconsistent between experiments. What are the common causes?

A1: Inconsistent IC50 values for this compound in tyrosinase inhibition assays can stem from several factors:

  • Compound Aggregation: this compound, like other flavonoids, can form aggregates at higher concentrations, leading to non-specific inhibition and steep, variable dose-response curves.

  • Pan-Assay Interference Compounds (PAINS) Behavior: Flavonoids can sometimes act as PAINS, interfering with the assay through mechanisms like redox cycling or protein reactivity, which are not related to specific binding to the enzyme's active site.[1][2]

  • DMSO Concentration: The final concentration of DMSO in the assay can affect enzyme activity and compound solubility.[3] It's crucial to maintain a consistent and low DMSO concentration (typically ≤1%) across all wells.

  • Enzyme Quality and Concentration: The activity of the tyrosinase enzyme can vary between batches and can decrease with improper storage or handling. The enzyme concentration can also influence the IC50 value of certain types of inhibitors.

  • Assay Conditions: Variations in pH, temperature, and incubation times can significantly impact enzyme kinetics and inhibitor potency.

Q2: What is compound aggregation and how can it affect my results?

A2: Compound aggregation is a phenomenon where small molecules self-associate in solution to form colloidal particles, particularly at higher concentrations. These aggregates can non-specifically sequester and denature proteins, leading to apparent enzyme inhibition that is not due to specific binding to the active site. This is a common artifact in high-throughput screening and can lead to false positive results.[4] The dose-response curves of aggregating inhibitors are often unusually steep.

Q3: What are Pan-Assay Interference Compounds (PAINS) and is this compound a potential PAIN?

A3: PAINS are chemical compounds that give false positive results in high-throughput screens by interfering with the assay technology rather than specifically inhibiting the target.[1] They often contain reactive chemical groups. This compound is an isoflavonoid.[5] While flavonoids are a known class of compounds that can exhibit PAINS behavior, a substructure analysis of this compound is necessary to determine if it contains specific PAINS-associated motifs. Common PAINS include catechols, quinones, and other reactive moieties.[1]

Q4: How does the enzyme concentration affect the IC50 value?

A4: For competitive inhibitors like this compound, the IC50 value is dependent on the substrate concentration but should not be significantly affected by the enzyme concentration, provided that the enzyme concentration is much lower than the inhibitor concentration. However, for aggregating inhibitors, the IC50 value can be highly dependent on the enzyme concentration. As the enzyme concentration increases, more inhibitor is required to sequester the enzyme, leading to an apparent increase in the IC50 value.[6]

Troubleshooting Guide

Issue 1: High variability in IC50 values or steep dose-response curve.

This may indicate compound aggregation.

Troubleshooting Workflow:

start High IC50 Variability or Steep Dose-Response Curve detergent_assay Perform assay with and without non-ionic detergent (e.g., 0.01% Triton X-100) start->detergent_assay result1 IC50 increases significantly with detergent? detergent_assay->result1 enzyme_conc Vary enzyme concentration (e.g., 1x and 5x) result2 IC50 increases with higher enzyme concentration? enzyme_conc->result2 dls_analysis Perform Dynamic Light Scattering (DLS) a confirmatory test result3 DLS shows particle formation at assay concentrations? dls_analysis->result3 result1->enzyme_conc Yes conclusion_no_agg Conclusion: Aggregation is unlikely. Investigate other sources of variability. result1->conclusion_no_agg No result2->dls_analysis Yes result2->conclusion_no_agg No conclusion_agg Conclusion: Aggregation is likely the cause of the artifact. result3->conclusion_agg Yes result3->conclusion_no_agg No

Troubleshooting workflow for suspected compound aggregation.

Experimental Protocols:

  • Tyrosinase Inhibition Assay with Detergent:

    • Follow your standard tyrosinase inhibition assay protocol.

    • Prepare a parallel set of assay plates where the assay buffer is supplemented with 0.01% (v/v) Triton X-100.

    • Compare the dose-response curves and IC50 values obtained with and without the detergent. A significant rightward shift in the IC50 curve in the presence of detergent suggests aggregation-based inhibition.

  • Varying Enzyme Concentration Assay:

    • Perform the tyrosinase inhibition assay using your standard enzyme concentration.

    • Repeat the assay using a 5- to 10-fold higher enzyme concentration, keeping all other parameters the same.

    • If this compound is a true competitive inhibitor, the IC50 should not change significantly. If it is an aggregating inhibitor, the IC50 will likely increase with higher enzyme concentration.[6]

  • Dynamic Light Scattering (DLS) for Aggregation:

    • Prepare this compound at various concentrations in the assay buffer, spanning the range used in your inhibition assay.

    • Use a plate-based DLS instrument to measure the size distribution of particles in each well.

    • The appearance of larger particles (typically >100 nm) at higher concentrations is indicative of aggregation.[7][8]

Data Presentation: Effect of Detergent on Flavonoid Inhibitor IC50

Flavonoid InhibitorIC50 without Triton X-100 (µM)IC50 with 0.01% Triton X-100 (µM)Fold Shift in IC50
Quercetin5.8> 100> 17
Myricetin2.38537
Fisetin12.1> 100> 8

This table is a representative example based on data for common flavonoid inhibitors of other enzymes and illustrates the expected trend.

Issue 2: Suspected Pan-Assay Interference (PAINS).

If you suspect this compound might be acting as a PAIN, consider the following steps.

Troubleshooting Workflow:

start Suspected PAINS Behavior substructure_check Analyze this compound structure for known PAINS motifs start->substructure_check result1 PAINS substructure present? substructure_check->result1 redox_assay Perform a redox potential assay (e.g., with a redox-sensitive dye) result2 Compound shows redox activity? redox_assay->result2 orthogonal_assay Test in an orthogonal assay (e.g., different detection method) result3 Inhibition observed in orthogonal assay? orthogonal_assay->result3 result1->redox_assay Yes result1->orthogonal_assay No result2->orthogonal_assay No conclusion_pains Conclusion: PAINS behavior is likely. Consider structural modifications. result2->conclusion_pains Yes result3->conclusion_pains No conclusion_no_pains Conclusion: PAINS behavior is unlikely. Proceed with target validation. result3->conclusion_no_pains Yes

Troubleshooting workflow for suspected PAINS behavior.

Experimental Protocols:

  • Substructure Analysis:

    • Examine the chemical structure of this compound for moieties commonly associated with PAINS, such as catechols, quinones, or Michael acceptors.[1] Online tools and databases can assist in this analysis.

    • This compound Structure:

      • The structure of this compound should be obtained from a reliable source for this analysis.[5]

  • Redox Activity Assay:

    • To test for redox cycling, incubate this compound with a reducing agent (e.g., DTT) and a redox-sensitive dye (e.g., resazurin). A change in the dye's color or fluorescence in the absence of the enzyme indicates redox activity.

  • Orthogonal Assay:

    • If your primary assay is absorbance-based, try a fluorescence-based assay for tyrosinase activity, or vice-versa. True inhibitors should show activity across different assay formats, while PAINS may be technology-specific.

Signaling Pathway Context

Understanding the biological context of tyrosinase is crucial. This compound inhibits tyrosinase, a key enzyme in the melanogenesis pathway.

cluster_0 Melanocyte Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA (monophenolase activity) Tyrosinase Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone (diphenolas activity) Melanin Melanin Dopaquinone->Melanin multiple steps This compound This compound This compound->Tyrosinase

References

Technical Support Center: Optimizing Neorauflavane Molecular Docking Simulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing molecular docking simulations of Neorauflavane (B8221041) with its primary target, tyrosinase.

Frequently Asked Questions (FAQs)

Q1: Which tyrosinase protein structure should I use for docking this compound?

A1: For initial docking studies, the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) is a well-established starting point and has been used in published this compound docking studies.[1] For studies focusing on human tyrosinase, a homologous protein structure such as human tyrosinase-related protein 1 (TYRP1) can be utilized (e.g., PDB IDs: 5M8L, 5M8O).[2] It is crucial to use a high-resolution crystal structure and properly prepare it by removing water molecules, adding polar hydrogens, and assigning correct charges.

Q2: My docking results show a high binding affinity, but the pose doesn't make sense biologically. What could be wrong?

A2: High binding affinity scores alone can be misleading.[3] Several factors could contribute to this issue:

  • Incorrect Grid Box Definition: The search space for docking might be too large or not centered correctly on the active site. For tyrosinase, the grid box should encompass the binuclear copper active site.[4][5]

  • Ligand Conformation: this compound, like other flavonoids, has rotatable bonds. The docking algorithm may have found a high-scoring but energetically unfavorable conformation. It is advisable to generate multiple docking poses and analyze them for consistency and interaction with key active site residues.

  • Protein Flexibility: Most standard docking protocols treat the protein as rigid.[6] Induced fit docking (if available in your software) or running molecular dynamics simulations after docking can provide a more accurate representation of the binding interaction.

Q3: I am having trouble with the protonation state of this compound's hydroxyl groups. How does this affect docking?

A3: The protonation state of the hydroxyl groups on the resorcinol (B1680541) motif of this compound's B-ring is critical for its interaction with tyrosinase.[7][8] Incorrect protonation can lead to inaccurate prediction of hydrogen bonds and electrostatic interactions within the active site. It is recommended to use software that can predict pKa values to determine the most likely protonation state at physiological pH. Alternatively, you can test different protonation states to see which one yields the most stable and biologically relevant interactions.

Q4: My docking simulation fails to converge or gives an error. What are some common causes?

A4: Technical errors can arise from several sources:

  • File Format Errors: Ensure your protein and ligand files are in the correct format (e.g., PDBQT for AutoDock Vina) and that all necessary information (e.g., atom types, charges) is present and correctly assigned.

  • Incorrect Parameters: Double-check all docking parameters, such as the grid box dimensions, exhaustiveness of the search, and the chosen scoring function.

  • Software-Specific Issues: Consult the documentation for your specific docking software (e.g., AutoDock, GOLD, MOE) for common error messages and their solutions. For instance, in AutoDock Vina, errors can arise from incorrect file paths or permissions.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your this compound docking experiments.

Guide 1: Poor or Inconsistent Docking Poses
Symptom Possible Cause Troubleshooting Steps
Docked poses are outside the active site.Incorrect grid box definition.1. Visualize the protein and identify the active site residues, including the copper ions. 2. Recalculate the grid box center to be at the geometric center of the active site. 3. Ensure the grid box size is sufficient to accommodate the entire this compound molecule with some buffer (e.g., 25x25x25 Å).
High variability in docked poses.Insufficient sampling of conformational space.1. Increase the exhaustiveness parameter in your docking software (e.g., in AutoDock Vina). 2. Perform multiple independent docking runs with different random seeds. 3. Cluster the resulting poses to identify the most populated and energetically favorable binding modes.
Unrealistic bond lengths or angles in the docked ligand.Issues with the input ligand structure.1. Perform energy minimization of the this compound structure before docking using a suitable force field. 2. Verify the correctness of the input ligand file format and atom types.
Guide 2: Low Binding Affinity or No Significant Interactions
Symptom Possible Cause Troubleshooting Steps
Positive or near-zero binding affinity scores.Incorrect protein or ligand preparation.1. Ensure polar hydrogens have been added to the protein. 2. Verify that appropriate charges (e.g., Gasteiger charges) have been assigned to both the protein and ligand. 3. Check the protonation state of this compound's hydroxyl groups.
Lack of hydrogen bonds or other key interactions.Suboptimal docking pose or incorrect scoring function.1. Visualize the docked pose and manually inspect for potential hydrogen bond donors and acceptors. 2. Experiment with different scoring functions available in your docking software. 3. Consider that this compound's binding is also influenced by its methoxy (B1213986) group and resorcinol motif, which may involve hydrophobic and pi-pi interactions.[7][8]

Experimental Protocols

Protocol 1: Standard Molecular Docking of this compound with Tyrosinase using AutoDock Vina

This protocol outlines the general steps for performing a molecular docking simulation.

1. Preparation of the Receptor (Tyrosinase):

  • Download the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) from the Protein Data Bank.
  • Remove water molecules and any co-crystallized ligands from the PDB file.
  • Add polar hydrogens to the protein structure.
  • Assign Gasteiger charges to the protein atoms.
  • Save the prepared protein in PDBQT format.

2. Preparation of the Ligand (this compound):

  • Obtain the 3D structure of this compound (e.g., from PubChem or by sketching it in a molecular editor).
  • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
  • Define the rotatable bonds in the ligand.
  • Assign Gasteiger charges to the ligand atoms.
  • Save the prepared ligand in PDBQT format.

3. Grid Box Definition:

  • Identify the active site of tyrosinase, which includes the two copper ions.
  • Define the center of the grid box at the geometric center of the active site.
  • Set the dimensions of the grid box to encompass the entire active site with sufficient space for the ligand to move and rotate (e.g., 25 x 25 x 25 angstroms).

4. Docking Simulation:

  • Create a configuration file specifying the paths to the prepared receptor and ligand files, the grid box parameters, and the desired exhaustiveness level (a value of 8 is a good starting point).
  • Run the AutoDock Vina simulation from the command line.

5. Analysis of Results:

  • AutoDock Vina will output a log file with the binding affinities and RMSD values for the top predicted binding poses.
  • Visualize the docked poses in a molecular visualization software (e.g., PyMOL, Chimera) to analyze the interactions between this compound and the tyrosinase active site residues. Pay close attention to hydrogen bonds and hydrophobic interactions involving the resorcinol and methoxy motifs.

Quantitative Data Summary

Parameter Recommended Value/Range Software/Tool
Grid Box Center Centered on the binuclear copper active site of tyrosinase.AutoDock Tools, PyMOL
Grid Box Size 25 x 25 x 25 Å (can be adjusted based on visual inspection)AutoDock Tools
Exhaustiveness 8 - 32 (higher values increase accuracy but also computation time)AutoDock Vina
Number of Modes 9 - 20 (to generate multiple binding poses)AutoDock Vina

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Receptor_Prep Receptor Preparation (Tyrosinase) Grid_Setup Grid Box Setup Receptor_Prep->Grid_Setup Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Grid_Setup Docking_Run Run Docking Simulation Grid_Setup->Docking_Run Results_Analysis Analyze Binding Affinity and Poses Docking_Run->Results_Analysis Visualization Visualize Interactions Results_Analysis->Visualization

Caption: A general workflow for molecular docking simulations of this compound.

Troubleshooting_Logic rect_node rect_node Start Docking Problem? Check_Pose Biologically Irrelevant Pose? Start->Check_Pose Check_Affinity Poor Binding Affinity? Start->Check_Affinity Check_Errors Simulation Error? Start->Check_Errors Pose_Grid Verify Grid Box Parameters Check_Pose->Pose_Grid Yes Pose_Conformation Increase Search Exhaustiveness Check_Pose->Pose_Conformation Yes Affinity_Prep Review Protein/Ligand Preparation Check_Affinity->Affinity_Prep Yes Affinity_Protonation Check Ligand Protonation State Check_Affinity->Affinity_Protonation Yes Error_Files Check File Formats and Paths Check_Errors->Error_Files Yes Error_Params Validate Docking Parameters Check_Errors->Error_Params Yes

Caption: A troubleshooting flowchart for common this compound docking issues.

References

Validation & Comparative

Neorauflavane Eclipses Kojic Acid in Tyrosinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of dermatological and therapeutic research, the quest for potent tyrosinase inhibitors is paramount for the development of novel treatments for hyperpigmentation and other melanin-related disorders. This guide presents a detailed comparison of the tyrosinase inhibition activity of neorauflavane (B8221041), a naturally occurring isoflavonoid, and kojic acid, a widely used inhibitor. The data unequivocally demonstrates the superior potency of this compound.

Quantitative Comparison of Tyrosinase Inhibition

The inhibitory efficacy of a compound is quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. This compound exhibits significantly lower IC50 values against both the monophenolase and diphenolase activities of tyrosinase compared to kojic acid.

CompoundTyrosinase ActivityIC50 ValueReference(s)
This compoundMonophenolase30 nM[1][2]
Diphenolase500 nM[1][2]
Kojic AcidMonophenolase~12 µM - 30.6 µM[3][4]
Diphenolase~121 µM[5]

Note: The IC50 values for kojic acid can vary depending on the experimental conditions. One study highlights that this compound is approximately 400-fold more active than kojic acid in inhibiting the monophenolase activity of tyrosinase.[2]

Mechanism of Action

Kinetic studies have revealed that this compound acts as a competitive inhibitor of both the monophenolase and diphenolase activities of tyrosinase.[2] This indicates that this compound binds to the active site of the enzyme, directly competing with the substrates, L-tyrosine and L-DOPA. Furthermore, its interaction with the monophenolase active site is characterized by a reversible, slow-binding mechanism, contributing to its high potency.[2][6] Kojic acid is also known to be a competitive inhibitor of tyrosinase.[4]

Experimental Protocols

The following is a generalized protocol for determining the tyrosinase inhibitory activity of compounds like this compound and kojic acid.

Mushroom Tyrosinase Inhibition Assay (In Vitro)

1. Materials and Reagents:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-Tyrosine (substrate for monophenolase activity)

  • L-DOPA (L-3,4-dihydroxyphenylalanine; substrate for diphenolase activity)

  • This compound and Kojic Acid (test inhibitors)

  • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving inhibitors

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare stock solutions of L-tyrosine and L-DOPA in phosphate buffer. Gentle heating may be required to dissolve L-tyrosine.

  • Prepare stock solutions of this compound and kojic acid in DMSO.

  • Create a series of dilutions of the inhibitors in phosphate buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

3. Assay Procedure (Diphenolase Activity):

  • In a 96-well plate, add the following to respective wells:

    • Test Wells: A specific volume of the inhibitor solution at various concentrations and phosphate buffer.

    • Control Wells (No Inhibitor): A corresponding volume of the buffer/DMSO vehicle and phosphate buffer.

    • Positive Control Wells: A specific volume of the kojic acid solution and phosphate buffer.

  • Add the tyrosinase enzyme solution to all wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA substrate solution to all wells.

  • Immediately measure the absorbance at a specific wavelength (typically 475-490 nm) in kinetic mode for a set duration (e.g., 15-30 minutes) to monitor the formation of dopachrome.

4. Data Analysis:

  • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (V_control - V_sample) / V_control ] x 100

    • Where V_control is the reaction rate without the inhibitor and V_sample is the reaction rate with the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Biological Pathway

To further elucidate the experimental process and the biological context of tyrosinase inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Solutions: - Tyrosinase Enzyme - Substrate (L-DOPA) - Inhibitors (this compound/Kojic Acid) - Buffer add_components Add to 96-well Plate: - Inhibitor/Vehicle - Buffer - Tyrosinase Enzyme prep_reagents->add_components pre_incubate Pre-incubate (e.g., 10 min at 25-37°C) add_components->pre_incubate add_substrate Initiate Reaction: Add L-DOPA pre_incubate->add_substrate measure Measure Absorbance (475-490 nm) in Kinetic Mode add_substrate->measure calc_rate Calculate Reaction Rate (V) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for Tyrosinase Inhibition Assay.

G cluster_pathway Melanogenesis Pathway cluster_inhibition Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin Further Reactions Inhibitor This compound Kojic Acid Inhibitor->Tyrosine Competitive Inhibition

Caption: Site of this compound and Kojic Acid action in the Melanogenesis Pathway.

Conclusion

The experimental data clearly indicates that this compound is a substantially more potent inhibitor of tyrosinase than kojic acid. Its nanomolar efficacy, particularly against the monophenolase activity of tyrosinase, positions it as a highly promising candidate for further research and development in the fields of dermatology and medicine for conditions related to hyperpigmentation. Researchers and drug development professionals are encouraged to consider this compound as a lead compound in the design of next-generation tyrosinase inhibitors.

References

A Comparative Analysis of Neorauflavane and Other Prominent Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Tyrosinase Inhibitor Efficacy

The quest for potent and safe tyrosinase inhibitors is a cornerstone of research in dermatology and cosmetology, aimed at addressing hyperpigmentation disorders. Tyrosinase is the rate-limiting enzyme in melanin (B1238610) biosynthesis, making it a prime target for therapeutic intervention. This guide provides a comprehensive comparative analysis of Neorauflavane, a highly potent isoflavonoid, against other well-established tyrosinase inhibitors such as Kojic Acid, Arbutin, Hydroquinone, 4-Butylresorcinol, and Thiamidol. The following sections present quantitative data on their inhibitory efficacy, detailed experimental protocols for reproducibility, and visualizations of the underlying biochemical pathways and experimental workflows.

Quantitative Comparison of Tyrosinase Inhibitor Potency

The inhibitory potential of these compounds is most commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is critical to note that IC50 values can vary significantly depending on the source of the tyrosinase enzyme (e.g., mushroom vs. human) and the experimental conditions. The following tables summarize the available data to provide a comparative overview.

Table 1: Inhibitory Activity against Mushroom Tyrosinase (monophenolase activity)

InhibitorIC50 (µM)Inhibition TypeReference(s)
This compound 0.03 Competitive, Slow-binding [1]
Kojic Acid~12-13.2Competitive[1]
Arbutin (β-arbutin)>100Competitive[2][3]
Hydroquinone~70Substrate[4]
4-Butylresorcinol11.27Competitive[5][6]
Thiamidol108-[7][8]

Table 2: Inhibitory Activity against Human Tyrosinase

InhibitorIC50 (µM)Inhibition TypeReference(s)
This compound Not Widely Reported-
Kojic Acid~500Competitive[9]
ArbutinWeak (>5000)Competitive[9]
HydroquinoneWeak (~1000-4400)Substrate[9][10]
4-Butylresorcinol21Competitive[9][10]
Thiamidol1.1-[7][8]

Table 3: Cellular Effects on Melanin Production in B16 Melanoma Cells

InhibitorIC50 (µM) for Melanin InhibitionCytotoxicityReference(s)
This compound 12.95Low[1]
Kojic Acid>400 (MelanoDerm model)Induces cell death at high concentrations[2][3][9]
Arbutin>5000 (MelanoDerm model)No cytotoxicity, may alter cell morphology[2][3][9]
Hydroquinone<40 (MelanoDerm model)Cytotoxic[9][11]
4-Butylresorcinol13.5 (MelanoDerm model)-[9][10]
Thiamidol0.9Reversible inhibition (non-cytotoxic)[8]

Mechanism of Action: A Comparative Overview

The efficacy of a tyrosinase inhibitor is not solely defined by its IC50 value but also by its mechanism of action.

  • This compound acts as a potent competitive and slow-binding inhibitor of both the monophenolase and diphenolase activities of tyrosinase.[1] This dual-action and slow, tight binding contribute to its high potency.

  • Kojic Acid is a well-known competitive inhibitor that chelates the copper ions in the active site of tyrosinase.[1]

  • Arbutin , a glycoside of hydroquinone, functions as a competitive inhibitor of tyrosinase.[2]

  • Hydroquinone is unique in that it acts as an alternative substrate for tyrosinase, thereby competitively inhibiting the oxidation of tyrosine.[4][11] However, its use is associated with cytotoxicity.[11]

  • 4-Butylresorcinol is a resorcinol (B1680541) derivative that acts as a competitive inhibitor of tyrosinase.[9][10]

  • Thiamidol is a resorcinyl-thiazole derivative that has been identified as a highly potent and specific inhibitor of human tyrosinase.[7][8]

Experimental Protocols

For the purpose of reproducibility and standardized comparison, detailed methodologies for key experiments are provided below.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase, Monophenolase Activity)

Objective: To determine the IC50 value of a test compound against the monophenolase activity of mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-Tyrosine

  • Test compound (e.g., this compound)

  • Positive control (e.g., Kojic acid)

  • Phosphate (B84403) buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of L-tyrosine, the test compound, and the positive control in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • In a 96-well plate, add 40 µL of the test compound at various concentrations.

  • Add 40 µL of mushroom tyrosinase solution (e.g., 300 U/mL) to each well and pre-incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding 40 µL of L-tyrosine solution (e.g., 2 mM).

  • Immediately measure the absorbance at 475 nm at regular intervals for 30 minutes to monitor the formation of dopachrome.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate without the inhibitor and V_inhibitor is the reaction rate with the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Melanin Content Assay

Objective: To quantify the effect of a test compound on melanin production in a cell-based model (e.g., B16F10 melanoma cells).

Materials:

  • B16F10 melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • Lysis buffer (e.g., 1N NaOH)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • After incubation, wash the cells with PBS and lyse them with 1N NaOH at 60°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • In a parallel plate, determine the cell viability using an appropriate assay (e.g., MTT assay) to normalize the melanin content to the number of viable cells.

  • The percentage of melanin inhibition is calculated relative to the untreated control cells.

  • The IC50 value for melanin inhibition is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Mechanisms and Pathways

To further elucidate the context of tyrosinase inhibition, the following diagrams, generated using the DOT language, illustrate the melanogenesis signaling pathway and a general experimental workflow.

Melanogenesis_Pathway UVB UVB/α-MSH MC1R MC1R UVB->MC1R activate AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Transcription Factor) CREB->MITF upregulates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates Tyrosinase_Enzyme Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase_Enzyme expresses L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA  Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone  Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitors Tyrosinase Inhibitors (e.g., this compound) Inhibitors->Tyrosinase_Enzyme inhibit

Caption: The melanogenesis signaling pathway and the site of action for tyrosinase inhibitors.

Experimental_Workflow Start Compound Library Screening In_Vitro_Assay In Vitro Tyrosinase Inhibition Assay Start->In_Vitro_Assay IC50_Determination IC50 Value Determination In_Vitro_Assay->IC50_Determination Kinetic_Analysis Kinetic Analysis (e.g., Lineweaver-Burk Plot) IC50_Determination->Kinetic_Analysis Cell_Based_Assay Cell-Based Melanin Content Assay IC50_Determination->Cell_Based_Assay Mechanism_Elucidation Mechanism of Action (Competitive, Non-competitive, etc.) Kinetic_Analysis->Mechanism_Elucidation Efficacy_Safety Evaluation of Efficacy and Safety Mechanism_Elucidation->Efficacy_Safety Cytotoxicity_Assay Cytotoxicity Assay Cell_Based_Assay->Cytotoxicity_Assay Cytotoxicity_Assay->Efficacy_Safety

References

Validating the In Vitro Efficacy of Neorauflavane in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Neorauflavane (B8221041), a flavonoid isolated from Campylotropis hirtella, which has demonstrated significant potential as a highly potent tyrosinase inhibitor.[1][2] Its applications are being explored in dermatology for treating hyperpigmentation and in neurodegenerative disease research.[1][3] This document outlines this compound's superior in vitro efficacy compared to established alternatives, details the experimental protocols for its evaluation, and presents standardized animal models for future in vivo validation.

In Vitro Efficacy: A Potent Tyrosinase Inhibitor

This compound exhibits exceptional inhibitory activity against tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[1][4] Its potency has been quantified in multiple studies, revealing a significant advantage over commonly used tyrosinase inhibitors such as kojic acid.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound compared to kojic acid. Lower IC50 values indicate greater potency.

CompoundTarget/AssayIC50 ValueReference
This compound Tyrosinase (Monophenolase)30 nM[1][3]
Tyrosinase (Diphenolase)500 nM[1][3]
Melanin Content (B16 Melanoma Cells)12.95 µM[1][3][4]
Kojic Acid Tyrosinase (Monophenolase)~12 µM[1][4]

As the data indicates, this compound is approximately 400-fold more potent than kojic acid in inhibiting the monophenolase activity of tyrosinase.[1][3]

Kinetic studies have demonstrated that this compound acts as a competitive inhibitor for both the monophenolase and diphenolase activities of tyrosinase.[1][2][3][4] This mechanism suggests that this compound binds to the active site of the enzyme, directly competing with the substrate.[1][2]

Signaling Pathway: Melanogenesis Inhibition

This compound's primary mechanism of action is the direct competitive inhibition of tyrosinase. This enzyme catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4][5] By blocking these steps, this compound effectively reduces the overall production of melanin.[5] The broader regulation of melanin synthesis involves the Microphthalmia-associated Transcription Factor (MITF), which is the master regulator of melanogenic gene expression, including the gene for tyrosinase.[1]

Melanogenesis Signaling Pathway and this compound's Point of Intervention cluster_0 L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase L-DOPA L-DOPA L-DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Tyrosinase->L-DOPA Monophenolase Activity Tyrosinase->Dopaquinone Diphenolase Activity This compound This compound This compound->Tyrosinase Competitive Inhibition

This compound competitively inhibits Tyrosinase, blocking melanin production.

Experimental Protocols for In Vitro Analysis

In Vitro Tyrosinase Inhibition Assay (Diphenolase Activity)

This protocol quantifies the inhibitory effect of a compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.[4]

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (test compound)

  • Kojic Acid (positive control)

  • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Solutions:

    • Dissolve this compound and Kojic Acid in DMSO to create stock solutions.

    • Prepare various dilutions of the test and control compounds in phosphate buffer.

    • Prepare solutions of L-DOPA and mushroom tyrosinase in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add the phosphate buffer, followed by the various concentrations of the inhibitor (this compound) or positive control (Kojic Acid).

    • Add the mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm at regular intervals for a specified period using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Proposed Animal Models for In Vivo Validation

While potent in vitro data for this compound exists, specific in vivo efficacy studies have not yet been published.[1] The following are established animal models that can be utilized to validate the in vitro findings.

1. UV-Induced Hyperpigmentation Model in Guinea Pigs

This model is a standard for evaluating the efficacy of topical agents in reducing skin pigmentation that mimics sun-induced hyperpigmentation in humans.[5]

Experimental Workflow: Guinea Pig Hyperpigmentation Model Acclimatization Acclimatization UVB Irradiation UVB Irradiation Acclimatization->UVB Irradiation 1 week Pigmentation Development Pigmentation Development UVB Irradiation->Pigmentation Development 3-4 exposures Topical Treatment Topical Treatment Pigmentation Development->Topical Treatment 7-14 days Efficacy Evaluation Efficacy Evaluation Topical Treatment->Efficacy Evaluation 4-8 weeks

Workflow for the guinea pig hyperpigmentation model.

Detailed Experimental Protocol:

  • Animal Model:

    • Species: Brownish guinea pigs (e.g., Hartley strain).[5]

    • Age: 6-8 weeks.[5]

    • Acclimatization: House animals for at least one week before the experiment with free access to food and water.[5]

  • Induction of Hyperpigmentation:

    • Anesthetize the guinea pigs.

    • Depilate the dorsal skin area.

    • Expose the depilated skin to a controlled dose of UVB radiation (e.g., 300-900 mJ/cm²), typically every other day for a total of 3-4 exposures.[5]

    • Allow 7-14 days for hyperpigmentation to develop and stabilize.[5]

  • Treatment with this compound:

    • Prepare different concentrations of this compound (e.g., 0.5%, 1%, 2%) in a suitable vehicle (e.g., cream, gel).

    • Divide the pigmented areas on the back of each guinea pig into several test sites.

    • Apply a standardized amount of the this compound formulation and vehicle control to the designated sites once daily for 4-8 weeks.

  • Efficacy Evaluation:

    • Colorimetric Measurement: Use a chromameter to measure the L* value (lightness) of the skin at regular intervals. An increase in the L* value indicates skin lightening.

    • Histological Analysis: At the end of the treatment period, obtain skin biopsies for Fontana-Masson staining to visualize and quantify melanin content in the epidermis.

2. Zebrafish Melanogenesis Inhibition Assay

The zebrafish model provides a rapid, high-throughput method for screening the effect of compounds on melanin synthesis in a whole-organism context, aided by the optical transparency of the embryos.[5]

Experimental Workflow: Zebrafish Melanogenesis Assay Embryo Collection Embryo Collection Treatment Treatment Embryo Collection->Treatment ~6 hpf Incubation Incubation Treatment->Incubation Phenotypic Observation Phenotypic Observation Incubation->Phenotypic Observation 48-72 hours at 28.5°C

References

A Comparative Guide to HPLC Methods for the Quantification of Neorauflavane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Neorauflavane, a flavonoid with significant biological activities, is paramount for pharmacokinetic studies, formulation development, and quality control.[1] High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) stands as a widely utilized technique for flavonoid analysis due to its inherent specificity, sensitivity, and reproducibility.[1] This guide provides a comprehensive comparison of a proposed HPLC method for this compound quantification, benchmarked against typical performance data for analogous flavonoid compounds.

Comparative Analysis of HPLC Method Validation Parameters

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. The following table summarizes the key validation parameters for a proposed this compound HPLC method and compares them with typical values obtained for other validated flavonoid HPLC methods.

Validation ParameterProposed Method for this compoundTypical Performance for Other Flavonoids
Linearity (r²) > 0.999> 0.99[2][3]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL0.01 - 1.0 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL0.03 - 3.0 µg/mL
Specificity No interference at the retention time of this compoundAnalyte peak is well-resolved from other components

Experimental Protocols

A detailed methodology for a proposed HPLC-DAD system for the quantification of this compound is provided below. This protocol is based on established methods for the analysis of flavonoids in plant extracts.[1]

Instrumentation

A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode array detector is suitable for this analysis.[1]

Chromatographic Conditions (Proposed Method)
ParameterCondition
Stationary Phase Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30°C[1]
Detection Wavelength 280 nm (Optimization based on this compound's UV spectrum is recommended)[1]
Standard and Sample Preparation

Standard Stock Solution: A stock solution of this compound is prepared by accurately weighing a known amount of purified standard and dissolving it in a suitable solvent, such as methanol (B129727), to a final concentration of, for example, 1 mg/mL.[1]

Calibration Standards: A series of calibration standards are prepared by serially diluting the stock solution with the mobile phase to encompass the expected concentration range of the samples.[1]

Sample Preparation: The extraction of this compound from its matrix (e.g., plant material, biological fluid) should be optimized for complete and reproducible recovery. A common procedure involves extraction with methanol or ethanol, followed by filtration through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

Workflow and Logical Relationships

The following diagrams illustrate the key workflows involved in the development, validation, and application of an HPLC method for this compound quantification.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Column_Selection Column Selection (C18) Mobile_Phase_Optimization Mobile Phase Optimization (Gradient) Column_Selection->Mobile_Phase_Optimization Detection_Wavelength Detection Wavelength (280 nm) Mobile_Phase_Optimization->Detection_Wavelength Flow_Rate_Temp Flow Rate & Temperature Detection_Wavelength->Flow_Rate_Temp Linearity Linearity Flow_Rate_Temp->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Specificity Specificity LOD_LOQ->Specificity Sample_Preparation Sample Preparation Specificity->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Quantification Data Quantification HPLC_Analysis->Data_Quantification

Workflow for HPLC Method Development and Validation.

Start Sample (Plant Material/Biological Fluid) Extraction Extraction with Solvent (e.g., Methanol) Start->Extraction Filtration Filtration (0.45 µm Syringe Filter) Extraction->Filtration Injection Injection into HPLC System Filtration->Injection

Sample Preparation Workflow for this compound Analysis.

References

Neorauflavane: A Potent Dual Inhibitor of Tyrosinase's Monophenolase and Diphenolase Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Neorauflavane (B8221041), a naturally occurring isoflavonoid, presents a compelling case as a highly potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis. This guide provides a comparative analysis of its inhibitory effects on both the monophenolase and diphenolase activities of tyrosinase, supported by quantitative data and detailed experimental protocols.

This compound, isolated from Campylotropis hirtella, demonstrates superior inhibitory efficacy against both catalytic functions of tyrosinase when compared to the well-established inhibitor, kojic acid.[1][2][3] Its mechanism of action has been identified as competitive, indicating that it binds to the active site of the enzyme, thereby preventing the binding of its natural substrates, L-tyrosine (monophenolase activity) and L-DOPA (diphenolase activity).[2][4]

Data Presentation: Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound has been quantified through extensive enzymatic assays, revealing a significant difference in its effect on the two catalytic functions of tyrosinase. The following table summarizes the key inhibitory parameters.

InhibitorTarget Enzyme ActivityIC50 ValueRelative Potency (vs. Kojic Acid)Inhibition TypeReference
This compound Monophenolase 30 nM ~400x more activeCompetitive, Reversible, Slow-binding[1][2][4]
Diphenolase 500 nM Not specifiedCompetitive[1][2][4]
Kojic AcidMonophenolase~12-13.2 µM-Competitive[1][4]

Kinetic studies have further elucidated the interaction between this compound and tyrosinase, particularly for its monophenolase activity, which exhibits a slow-binding inhibition mechanism.[2][5] This suggests a two-step process where an initial enzyme-inhibitor complex is formed rapidly, followed by a slower isomerization to a more stable complex.[1]

Kinetic ParameterValue
K_i(app)1.48 nM
k_30.0033 nM⁻¹ min⁻¹
k_40.0049 min⁻¹

In a cellular context, this compound has been shown to effectively reduce melanin content in B16 melanoma cells with an IC50 of 12.95 μM, demonstrating its cell permeability and potential for in vivo applications.[2][5]

Experimental Protocols

The determination of the inhibitory activity of this compound on tyrosinase's monophenolase and diphenolase functions involves specific enzymatic assays.

Tyrosinase Inhibition Assay (Monophenolase Activity)

This assay measures the inhibition of the hydroxylation of L-tyrosine to L-DOPA.

Materials:

  • Mushroom Tyrosinase

  • L-tyrosine (substrate)

  • This compound (test compound)

  • Kojic acid (positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of L-tyrosine, this compound, and kojic acid in an appropriate solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • In a 96-well plate, add a fixed volume of L-tyrosine solution and varying concentrations of the inhibitor.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding a fixed concentration of mushroom tyrosinase solution.

  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at approximately 475-490 nm at regular intervals.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

  • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(V_control - V_inhibitor) / V_control] * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Tyrosinase Inhibition Assay (Diphenolase Activity)

This assay quantifies the inhibition of the oxidation of L-DOPA to dopaquinone.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • This compound (test compound)

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of L-DOPA, this compound, and kojic acid in an appropriate solvent and prepare serial dilutions.

  • To a 96-well plate, add the phosphate buffer, inhibitor solution at various concentrations, and the tyrosinase solution.

  • Pre-incubate the mixture for a specified time at a controlled temperature.

  • Add the L-DOPA solution to initiate the reaction.

  • Immediately measure the absorbance at around 475 nm at regular time intervals.

  • Calculate the initial reaction velocity and the percentage of inhibition as described for the monophenolase assay.

  • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

Melanogenesis_Pathway L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase Monophenolase Activity L-DOPA L-DOPA L-DOPA->Tyrosinase Diphenolase Activity Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase->L-DOPA Tyrosinase->Dopaquinone This compound This compound This compound->Tyrosinase Inhibition

Caption: this compound's site of intervention in the melanogenesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis Stock_Solutions Prepare Stock Solutions (Substrate, Inhibitor) Serial_Dilutions Prepare Serial Dilutions Stock_Solutions->Serial_Dilutions Plate_Setup Plate Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate (L-Tyrosine or L-DOPA) Pre_incubation->Reaction_Initiation Absorbance_Measurement Measure Absorbance (475-490 nm) Kinetically Calculate_V0 Calculate Initial Velocity (V₀) Absorbance_Measurement->Calculate_V0 Calculate_Inhibition Calculate % Inhibition Calculate_V0->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: A generalized workflow for determining tyrosinase IC50 values.

Inhibition_Mechanism E Enzyme (Tyrosinase) ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex E->EI P Product (L-DOPA/Dopaquinone) S Substrate (L-Tyrosine/L-DOPA) S->ES I Inhibitor (this compound) I->EI ES->E ES->P

Caption: Competitive inhibition of tyrosinase by this compound.

References

In Vivo Validation of Neorauflavane for Skin Lightening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo validation of Neorauflavane for skin lightening applications. While this compound has demonstrated significant promise in vitro as a potent tyrosinase inhibitor, this document objectively compares its current standing with established skin lightening agents by presenting available experimental data and detailed protocols. The focus is on in vivo models, which are crucial for assessing the efficacy and safety of novel depigmenting compounds.

Executive Summary

This compound, a flavonoid isolated from Campylotropis hirtella, exhibits exceptional inhibitory activity against tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1] Its in vitro potency surpasses that of commonly used agents like kojic acid. However, as of late 2025, specific in vivo efficacy studies for this compound have not been published in peer-reviewed literature.[1] Therefore, this guide will detail the established in vivo models used for evaluating skin lightening agents and present the available in vivo data for well-known alternatives, namely hydroquinone, kojic acid, and arbutin (B1665170). This will provide a benchmark for the future in vivo assessment of this compound.

Mechanism of Action: Tyrosinase Inhibition

Melanogenesis, the process of melanin production, is primarily regulated by the enzyme tyrosinase. It catalyzes the initial and rate-limiting steps in the conversion of L-tyrosine to melanin. This compound acts as a competitive inhibitor of tyrosinase, effectively blocking the production of melanin.[1] Many established skin lightening agents, including hydroquinone, kojic acid, and arbutin, also target this key enzyme.

cluster_0 Melanocyte Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin multiple steps Tyrosinase Tyrosinase This compound This compound & Alternatives This compound->Tyrosinase Inhibition

Figure 1: Simplified diagram of the melanogenesis pathway and the inhibitory action of this compound and its alternatives on the key enzyme, tyrosinase.

Comparative In Vivo Efficacy Data

The following table summarizes the available in vivo data for common skin lightening agents. It is important to note the absence of published in vivo data for this compound.

CompoundAnimal ModelConcentrationDurationKey Findings
This compound Guinea Pig (UVB-induced hyperpigmentation)Proposed 0.5-2%Proposed 4-8 weeksIn vivo efficacy data not yet published.
Hydroquinone C57BL/6 Mouse2% creamNot specifiedEffectively reduced melanin production by 63.5%.[2]
C57BL/6 Mouse10% topical16 daysProfound reduction in epidermal melanin area.[3]
Kojic Acid Zebrafish10-50 µM48 hoursDose-dependent reduction in pigmentation.[4]
MelanoDerm™ Skin Model1% solution16 daysSignificant reduction in melanin content.[5]
Arbutin (β-arbutin) Zebrafish0.1-10 mM48 hoursLower depigmenting effect compared to other agents at similar concentrations.[4]
Arbutin (α-arbutin) Human Skin Model250 µ g/tissue Not specifiedReduced melanin content to 40% of the control.[6]

Established In Vivo Experimental Protocols

For the objective evaluation of this compound and its comparison with other agents, standardized in vivo models are essential. The following are detailed protocols for commonly used models in skin lightening research.

UVB-Induced Hyperpigmentation in Guinea Pigs

This model is a gold standard for assessing the efficacy of topical depigmenting agents as it closely mimics sun-induced hyperpigmentation in humans.

cluster_workflow Experimental Workflow Acclimatization Acclimatization (1 week) Depilation Depilation of Dorsal Skin Acclimatization->Depilation UVB_Irradiation UVB Irradiation (e.g., 300-900 mJ/cm²) Depilation->UVB_Irradiation Hyperpigmentation Hyperpigmentation Development (7-14 days) UVB_Irradiation->Hyperpigmentation Treatment Topical Treatment (4-8 weeks) Hyperpigmentation->Treatment Evaluation Efficacy Evaluation (Weekly) Treatment->Evaluation

Figure 2: Workflow for the UVB-induced hyperpigmentation model in guinea pigs.

Detailed Protocol:

  • Animal Model: Brownish guinea pigs (e.g., Hartley strain), 6-8 weeks old, are acclimatized for at least one week.

  • Induction of Hyperpigmentation: The dorsal skin is depilated. The depilated area is then exposed to a controlled dose of UVB radiation (e.g., 300-900 mJ/cm²) every other day for a total of 3-4 exposures. Hyperpigmentation is allowed to develop and stabilize over 7-14 days.

  • Treatment: The pigmented areas are divided into test sites. Formulations of this compound (e.g., 0.5%, 1%, 2%), a vehicle control, and a positive control (e.g., 2% kojic acid) are applied once daily for 4-8 weeks.

  • Efficacy Evaluation:

    • Visual Assessment: Weekly photographs of the treatment sites are taken.

    • Colorimetric Measurement: A chromameter is used to measure skin color (L, a, b* values) weekly. An increase in the L* value (lightness) indicates depigmentation.

    • Histological Analysis: At the end of the study, skin biopsies are taken and stained with Fontana-Masson to visualize and quantify melanin in the epidermis.

Melanogenesis Inhibition in Zebrafish

The zebrafish model offers a rapid and cost-effective method for in vivo screening of melanogenic inhibitors.

Detailed Protocol:

  • Animal Model: Zebrafish embryos are used.

  • Treatment: At 24 hours post-fertilization (hpf), embryos are placed in a 24-well plate and exposed to different concentrations of the test compound (e.g., this compound) and a positive control (e.g., arbutin or kojic acid).

  • Incubation: The plate is incubated at 28.5°C for 48 to 72 hours.

  • Efficacy Evaluation:

    • Phenotypic Observation: The pigmentation of the zebrafish larvae is observed under a stereomicroscope, and images are captured.

    • Melanin Quantification: A pool of larvae from each treatment group is homogenized. Melanin granules are pelleted by centrifugation and quantified spectrophotometrically.

Conclusion

This compound is a highly promising candidate for skin lightening, demonstrating potent in vitro tyrosinase inhibition. However, the lack of published in vivo efficacy data prevents a direct comparison with established agents like hydroquinone, kojic acid, and arbutin. The experimental models and protocols outlined in this guide provide a clear framework for the future in vivo validation of this compound. Such studies are imperative to substantiate its potential as a safe and effective skin lightening agent for dermatological and cosmetic applications. Researchers and drug development professionals are encouraged to utilize these standardized models to generate the necessary data for a comprehensive evaluation of this compound's in vivo performance.

References

The Potent Profile of Neorauflavane: A Comparative Guide to its Structure-Activity Relationship and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neorauflavane (B8221041), a naturally occurring isoflavonoid, has garnered significant attention within the scientific community for its potent biological activities, most notably its remarkable ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. This guide provides a comprehensive comparison of this compound and its analogs, delving into their structure-activity relationships (SAR) across various biological assays. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and drug development endeavors.

Tyrosinase Inhibition: A Deep Dive into the Structure-Activity Relationship

This compound has emerged as a highly potent inhibitor of tyrosinase, outperforming the commonly used inhibitor, Kojic acid, by a significant margin.[1][2][3] Its mechanism of action is characterized as competitive and slow-binding, indicating a strong affinity for the enzyme's active site.[1][2][3] Molecular docking studies have elucidated the structural features crucial for this potent inhibition, highlighting the importance of the resorcinol (B1680541) motif of the B-ring and the methoxy (B1213986) group in the A-ring for effective binding to the tyrosinase enzyme.[1]

Comparative Inhibitory Activity of this compound and Analogs

The following table summarizes the tyrosinase inhibitory activity of this compound and provides a comparative context with other flavonoids. The data underscores the exceptional potency of this compound.

CompoundTarget Enzyme ActivityIC50 ValueReference
This compound Tyrosinase (Monophenolase)30 nM[1]
This compound Tyrosinase (Diphenolase)500 nM[1]
Kojic AcidTyrosinase (Monophenolase)~12-13.2 µM[1]

Key Structure-Activity Relationship Insights for Tyrosinase Inhibition:

While specific data on a wide range of synthetic this compound analogs is limited, general SAR principles for flavonoids as tyrosinase inhibitors can be inferred:

  • Hydroxylation Pattern: The presence and position of hydroxyl groups on the A and B rings are critical. For many flavonoids, a 4-substituted resorcinol skeleton in the B-ring is a key feature for potent tyrosinase inhibition.

  • A-Ring Substituents: The methoxy group on the A-ring of this compound appears to contribute significantly to its binding affinity.[1] Modifications to this ring, such as the introduction of different substituents, could modulate inhibitory activity.

  • C-Ring modifications: The isoflavone (B191592) core structure is a key determinant of activity.

Beyond Tyrosinase Inhibition: Exploring Cytotoxicity and Antimicrobial Potential

While tyrosinase inhibition is the most well-documented activity of this compound, flavonoids as a class are known for their broad biological effects, including cytotoxic and antimicrobial activities. Data on this compound's activity in these areas is still emerging, but preliminary findings and comparisons with structurally related isoflavones provide valuable insights.

Comparative Cytotoxicity Data

Direct cytotoxic IC50 values for this compound against a wide range of cancer cell lines are not extensively published.[4] The table below presents the available data for this compound in melanoma cells and for the structurally similar isoflavone, Genistein, against various cancer cell lines for comparative purposes.

CompoundCell LineCancer TypeActivity TypeIC50 (µM)Reference
This compound B16 MelanomaMelanomaMelanin Content Reduction12.95[1]
GenisteinHeLaCervical CancerCytotoxicity~52 (72h)[4]
GenisteinMCF-7Breast AdenocarcinomaCytotoxicity>20 (inhibitory)[4]
GenisteinMDA-MB-231Breast AdenocarcinomaCytotoxicityInhibitory effect observed[4]
Antimicrobial Activity

Flavonoids are known to possess antibacterial and antifungal properties.[5][6] The antimicrobial activity of this compound and its specific analogs has not been widely reported. However, the general flavonoid scaffold is a promising starting point for the development of novel antimicrobial agents. Structure-activity relationship studies in other flavonoids suggest that factors such as the hydroxylation pattern and the presence of lipophilic substituents can significantly influence antimicrobial efficacy.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.

Tyrosinase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the activity of mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (substrate for diphenolase activity)

  • L-Tyrosine (substrate for monophenolase activity)

  • This compound or analog (test compound)

  • Kojic acid (positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound, positive control, and substrate in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the substrate.

  • Initiate the reaction by adding mushroom tyrosinase solution to each well.

  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound or analog (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound or analog (test compound)

  • Standard antibiotic/antifungal (positive control)

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a growth control (no compound) and a sterility control (no microorganism).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Melanogenesis_Signaling_Pathway cluster_0 Melanogenesis Signaling MC1R MC1R AC Adenylate Cyclase MC1R->AC α-MSH cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Activation Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Translation Melanin Melanin Tyrosinase->Melanin L-Tyrosine -> L-DOPA -> Dopaquinone This compound This compound This compound->Tyrosinase Inhibition

Caption: The Melanogenesis Signaling Pathway and the inhibitory action of this compound on Tyrosinase.

Tyrosinase_Inhibition_Workflow cluster_1 Experimental Workflow: Tyrosinase Inhibition Assay Preparation Prepare Reagents: - Tyrosinase - Substrate (L-DOPA/L-Tyrosine) - Test Compound - Buffer Reaction_Setup Set up reactions in 96-well plate: Buffer + Substrate + Test Compound Preparation->Reaction_Setup Initiation Initiate reaction by adding Tyrosinase Reaction_Setup->Initiation Measurement Measure Absorbance at 475 nm over time Initiation->Measurement Analysis Calculate % Inhibition and IC50 value Measurement->Analysis

Caption: A generalized workflow for determining tyrosinase inhibitory activity.

SAR_Logic cluster_2 Structure-Activity Relationship Logic Neorauflavane_Core This compound (Isoflavone Scaffold) A_Ring A-Ring Modification (e.g., Methoxy group) Neorauflavane_Core->A_Ring B_Ring B-Ring Modification (e.g., Resorcinol motif) Neorauflavane_Core->B_Ring Biological_Activity Biological Activity (e.g., Tyrosinase Inhibition) A_Ring->Biological_Activity Modulates B_Ring->Biological_Activity Crucial for

Caption: Key structural components of this compound influencing its biological activity.

References

Assessing the Safety and Toxicity Profile of Neorauflavane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neorauflavane, a prenylated flavonoid, has garnered interest for its potential therapeutic applications. This guide provides a comparative assessment of its safety and toxicity profile alongside two structurally related and functionally similar compounds: Glabridin (B1671572) and Sophoraflavanone G. The information presented is intended to support further research and development by providing available experimental data on cytotoxicity, genotoxicity, and acute toxicity, alongside detailed experimental protocols and an exploration of relevant signaling pathways.

Executive Summary

Comparative Toxicity Data

The following tables summarize the available quantitative data on the cytotoxicity, genotoxicity, and acute toxicity of this compound, Glabridin, and Sophoraflavanone G. It is important to note the significant gaps in the data for this compound and Sophoraflavanone G.

Table 1: Comparative Cytotoxicity Data (IC50 values)

CompoundCell LineAssayIC50 (µM)Citation
This compound B16 MelanomaMelanin Content Reduction12.95[1]
Various Cancer Cell LinesCytotoxicityNot Widely Published[2]
Glabridin A2780 (Ovarian Cancer)MTT10[3]
SKNMC (Neuroblastoma)MTT12[3]
H1299 (Lung Cancer)MTT38[3]
B16-F10 (Melanoma)MTT~16.82[4]
HeLa, MCF-7, Caco-2Cytotoxicity7.42 - 43.83[5]
Sophoraflavanone G A549 (Lung Cancer)Cytotoxicity0.78[6]
HeLa (Cervical Cancer)Cytotoxicity1.57[6]
K562 (Leukemia)Cytotoxicity2.14[6]
L1210 (Leukemia)Cytotoxicity8.59[6]
HCC (Hepatocellular Carcinoma)Cytotoxicity48.2 (HL-7702)[7]

Table 2: Comparative Genotoxicity Data

CompoundTest TypeResultCitation
This compound Ames TestData Not Available
Micronucleus TestData Not Available
Glabridin Ames Test (against MNU)Antimutagenic[8]
Genotoxicity Studies (Licorice Flavonoid Oil)Negative[1]
Sophoraflavanone G Ames TestData Not Available
Micronucleus TestData Not Available

Table 3: Comparative Acute Toxicity Data

CompoundTest TypeSpeciesLD50 / NOAELCitation
This compound Oral LD50-Data Not Available
Glabridin Oral LD50RatData Not Available for pure compound[9]
NOAEL (Licorice Flavonoid Oil)Rat400 mg/kg/day (male), 800 mg/kg/day (female)[1]
Sophoraflavanone G Oral LD50-Data Not Available

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. The following are generalized protocols for key assays used to assess the safety and toxicity of chemical compounds.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent like DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Genotoxicity Assays

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a compound's mutagenic potential using bacteria.

  • Strain Selection: Utilize several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon.

  • Exposure: Expose the bacterial strains to the test compound at various concentrations, with and without metabolic activation (S9 fraction).

  • Plating: Plate the treated bacteria on a histidine-deficient medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in revertant colonies compared to the control indicates mutagenicity.

In Vivo Micronucleus Test

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.

  • Animal Dosing: Administer the test substance to rodents (usually mice or rats) via an appropriate route.

  • Tissue Collection: At appropriate time points (e.g., 24 and 48 hours after dosing), collect bone marrow or peripheral blood.

  • Slide Preparation: Prepare slides and stain them to visualize micronuclei in polychromatic erythrocytes.

  • Microscopic Analysis: Score the frequency of micronucleated polychromatic erythrocytes. A significant, dose-dependent increase in micronuclei indicates genotoxicity.

Signaling Pathways and Mechanisms of Toxicity

Understanding the signaling pathways involved in a compound's toxicity is crucial for risk assessment. While specific toxicity-related pathways for this compound are not yet elucidated, information on related compounds and general mechanisms of flavonoid toxicity can provide insights.

Potential Hepatotoxicity of Sophoraflavanone G

Some studies suggest that the ethanol (B145695) extract of Sophora flavescens, which contains Sophoraflavanone G, may have hepatotoxic effects. The metabolism of Sophoraflavanone G by cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1, could lead to the formation of reactive metabolites that contribute to liver injury.

Hepatotoxicity_Pathway cluster_Hepatocyte Hepatocyte SFG Sophoraflavanone G CYP CYP1A2 / CYP2E1 SFG->CYP Metabolism Reactive_Metabolites Reactive Metabolites CYP->Reactive_Metabolites Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Death Hepatocyte Death Apoptosis->Cell_Death Glabridin_Signaling cluster_Inflammation Inflammatory Response cluster_Proliferation Cell Proliferation & Survival Glabridin Glabridin NFkB NF-κB Pathway Glabridin->NFkB Modulates MAPK MAPK Pathway Glabridin->MAPK Modulates Inflammatory_Mediators Inflammatory Mediators NFkB->Inflammatory_Mediators Transcription Cell_Cycle Cell Cycle Progression MAPK->Cell_Cycle Toxicity_Workflow Start New Compound (e.g., this compound) In_Vitro In Vitro Toxicity Assays Start->In_Vitro Cytotoxicity Cytotoxicity (e.g., MTT Assay) In_Vitro->Cytotoxicity Genotoxicity_In_Vitro Genotoxicity (e.g., Ames Test) In_Vitro->Genotoxicity_In_Vitro Decision1 Significant Toxicity? Cytotoxicity->Decision1 Genotoxicity_In_Vitro->Decision1 In_Vivo In Vivo Toxicity Studies (if necessary) Decision1->In_Vivo No Stop Stop Development Decision1->Stop Yes Acute_Toxicity Acute Toxicity (e.g., LD50) In_Vivo->Acute_Toxicity Genotoxicity_In_Vivo Genotoxicity (e.g., Micronucleus Test) In_Vivo->Genotoxicity_In_Vivo Risk_Assessment Safety & Risk Assessment Acute_Toxicity->Risk_Assessment Genotoxicity_In_Vivo->Risk_Assessment

References

A Head-to-Head Comparison of Neorauflavane and Hydroquinone for Hyperpigmentation Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Neorauflavane, a novel isoflavonoid, and hydroquinone (B1673460), the long-standing clinical standard for treating skin hyperpigmentation. The analysis focuses on their respective mechanisms of action, in vitro efficacy, cytotoxicity, and the underlying signaling pathways they influence. All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided for key assays.

Mechanism of Action: A Tale of Two Inhibitors

This compound and hydroquinone both target tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis, but their mechanisms of inhibition and cellular effects differ significantly.

This compound: Isolated from Campylotropis hirtella, this compound is a highly potent, naturally occurring isoflavonoid.[1] It functions as a direct, competitive inhibitor of tyrosinase, binding to the enzyme's active site to block the substrate (L-tyrosine or L-DOPA).[1][2] Kinetic studies have demonstrated that it exhibits a simple, reversible, slow-binding inhibition mechanism against the monophenolase activity of tyrosinase, contributing to its high potency.[3][4]

Hydroquinone: As the gold standard in depigmenting agents, hydroquinone has a more complex and multifaceted mechanism of action.[5] It inhibits tyrosinase, but can also act as an alternate, albeit poorer, substrate for the enzyme, thereby competing with tyrosine oxidation.[6][7] A significant part of its efficacy is attributed to its selective cytotoxicity towards melanocytes.[8][9] Hydroquinone is oxidized in melanocytes to produce highly toxic metabolites, such as quinones, which damage the cell, alter melanosome formation, and increase their degradation.[8][10]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and hydroquinone. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative In Vitro Efficacy

ParameterThis compoundHydroquinoneReference Compound
Tyrosinase Inhibition (Monophenolase IC50) 30 nM[3][4]~22.78 µM*Kojic Acid: ~12 µM[11]
Tyrosinase Inhibition (Diphenolase IC50) 500 nM[3][4]Data not available-
Melanin Content Reduction (B16 Cells IC50) 12.95 µM[3][4]Data not available-

*Note: The IC50 value for hydroquinone is from a study on a parent compound and may not be directly comparable to the conditions used for this compound.[12] this compound is reported to be approximately 400-fold more active than kojic acid in inhibiting the monophenolase activity of tyrosinase.[3][11][13][14]

Table 2: Comparative Cytotoxicity (IC50/EC50)

Cell LineThis compoundHydroquinone
B16 Melanoma Cells Data not availableDerivatives show IC50 in the 1.4 - 8.0 µM range[1]
Normal Human Epidermal Melanocytes (NHEM) Data not availableKnown to be selectively cytotoxic, but specific IC50 not found[9][15]
Human Dermal Fibroblasts Data not available16.5 µM (rat)[16], 329.2 µM (human)[3]
HaCaT Keratinocytes Data not availableData not available

*Note: Cytotoxicity data for this compound is not widely available in the public domain.[13] The available data for hydroquinone varies significantly between studies and cell types.

Signaling Pathways in Melanogenesis

The regulation of melanin production is controlled by complex intracellular signaling cascades. The two primary pathways are the cAMP/PKA/CREB pathway, which upregulates the master regulator of melanogenesis, MITF (Microphthalmia-associated Transcription Factor), and the MAPK/ERK pathway, which can lead to the phosphorylation and degradation of MITF.

While this compound's primary mechanism is direct tyrosinase inhibition, it is hypothesized that, like other isoflavones, it may also modulate these signaling pathways.[5] Hydroquinone and its derivatives have been shown to interfere with cAMP signaling and activate the ERK pathway, contributing to the downregulation of MITF.[7]

Melanogenesis_cAMP_Pathway alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase, TRP-1, TRP-2 Gene Expression MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin HQ_Inhibition Hydroquinone (Potential Interference) HQ_Inhibition->cAMP Neo_Inhibition_T This compound & Hydroquinone Neo_Inhibition_T->Tyrosinase

Fig. 1: The cAMP/PKA/CREB signaling pathway in melanogenesis.

Melanogenesis_MAPK_Pathway GrowthFactors Growth Factors / Stress Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MITF MITF ERK->MITF Degradation MITF Phosphorylation & Degradation MITF->Degradation HQ_Activation Hydroquinone (Potential Activation) HQ_Activation->ERK

Fig. 2: The MAPK/ERK pathway and its inhibitory role in melanogenesis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Tyrosinase Inhibition Assay (Monophenolase Activity)

This assay determines the inhibitory effect of a compound on the hydroxylation of L-tyrosine to L-DOPA, catalyzed by tyrosinase.

  • Reagent Preparation: Prepare stock solutions of L-tyrosine, this compound, hydroquinone, and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate (B84403) buffer (pH 6.8).

  • Assay Setup: In a 96-well plate, add a fixed volume of L-tyrosine solution and varying concentrations of the inhibitor.

  • Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for 10 minutes.

  • Enzyme Addition: Initiate the reaction by adding a solution of mushroom tyrosinase to each well.

  • Absorbance Reading: Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475-490 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(V₀_control - V₀_inhibitor) / V₀_control] * 100. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[2][15]

Cellular Melanin Content Assay

This assay quantifies the intracellular melanin content in B16F10 melanoma cells following treatment with a test compound.

  • Cell Culture: Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C with 5% CO₂.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., at 2 × 10⁵ cells/well) and, after 24 hours, treat with various concentrations of this compound or hydroquinone for 72 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Absorbance Measurement: Measure the absorbance of the lysate at 405 nm.

  • Normalization: Calculate the melanin content by normalizing the absorbance to the total protein content of the cells, determined using a BCA protein assay kit.[5]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., B16F10, HaCaT, or fibroblasts) in a 96-well plate (e.g., at 1 × 10⁴ cells/well) and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[5][13]

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_cellular Cell-Based Assays start Start: Prepare Compound Dilutions (this compound & Hydroquinone) tyrosinase_assay Tyrosinase Inhibition Assay start->tyrosinase_assay cell_culture Culture Cell Lines (B16F10, NHEM, HaCaT, Fibroblasts) start->cell_culture ic50_enzyme Determine Enzymatic IC50 tyrosinase_assay->ic50_enzyme end End: Compare Efficacy and Safety Profiles ic50_enzyme->end treatment Treat cells with compounds cell_culture->treatment melanin_assay Melanin Content Assay (B16F10 / NHEM) treatment->melanin_assay mtt_assay MTT Assay (All cell lines) treatment->mtt_assay ldh_assay LDH Assay (All cell lines) treatment->ldh_assay ic50_melanin Determine Melanin IC50 melanin_assay->ic50_melanin ic50_cyto Determine Cytotoxic IC50 mtt_assay->ic50_cyto ldh_assay->ic50_cyto ic50_melanin->end ic50_cyto->end

Fig. 3: Experimental workflow for comparing anti-melanogenic agents.

Conclusion

This comparative analysis reveals a clear distinction between this compound and hydroquinone.

This compound emerges as an exceptionally potent in vitro inhibitor of tyrosinase, with an efficacy that surpasses the reference compound kojic acid by several orders of magnitude. Its mechanism as a competitive, slow-binding inhibitor is well-characterized. However, a significant gap exists in the publicly available data regarding its cytotoxicity in relevant skin cells and its in vivo efficacy and safety profile.

Hydroquinone remains a clinically proven depigmenting agent, but its efficacy is intrinsically linked to its cytotoxicity in melanocytes. This dual action explains its effectiveness but also underlies its potential for side effects such as skin irritation, contact dermatitis, and the rare but disfiguring exogenous ochronosis.[5] Its use is often limited in duration to mitigate these risks.[7]

For drug development professionals, this compound represents a promising lead compound. Its high potency suggests that it could be effective at very low concentrations, potentially minimizing off-target effects. The critical next steps for this compound are comprehensive cytotoxicity studies across a panel of skin-relevant cell lines (melanocytes, keratinocytes, fibroblasts) and subsequent in vivo studies to establish its efficacy and safety profile in preclinical models. Should it prove to have a favorable safety window, this compound could represent a significant advancement over hydroquinone, offering a potent, non-cytotoxic alternative for the management of hyperpigmentation disorders.

References

Neorauflavane: A Comparative Analysis of In Vitro Efficacy and In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neorauflavane (B8221041), a naturally occurring isoflavonoid (B1168493) isolated from Campylotropis hirtella, has garnered significant interest as a highly potent tyrosinase inhibitor.[1][2][3] Its potential applications in dermatology for treating hyperpigmentation disorders and in cosmetology as a skin-lightening agent are underpinned by its remarkable in vitro activity.[3] This guide provides a comprehensive comparison of this compound's in vitro performance against the well-established tyrosinase inhibitor, kojic acid, and outlines the experimental framework for its potential in vivo evaluation.

In Vitro Efficacy: A Potent Tyrosinase Inhibitor

This compound demonstrates exceptional inhibitory activity against tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[2][3] Its potency significantly surpasses that of kojic acid, a commonly used inhibitor.[1][4]

Comparative Inhibitory Activity

The following table summarizes the key quantitative data on the inhibitory efficacy of this compound compared to kojic acid.

CompoundTarget Enzyme ActivityIC50 ValueRelative PotencyReference
This compound Tyrosinase (Monophenolase)30 nM ~400-fold more active than kojic acid[2][4][5]
Tyrosinase (Diphenolase)500 nM -[2][4][5]
Melanin Content (B16 Melanoma Cells)12.95 µM -[1][2][5]
Kojic Acid Tyrosinase (Monophenolase)~12 µM-[2][3]

Kinetic studies have revealed that this compound acts as a competitive, reversible, and slow-binding inhibitor of tyrosinase.[1][3][5] This indicates that this compound competes with the substrate for binding to the active site of the enzyme.[2] Molecular docking studies suggest that the resorcinol (B1680541) group of its B-ring and a methoxy (B1213986) group on its A-ring are crucial for its high-affinity binding to the enzyme's active site.[1][5]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of tyrosinase, which catalyzes the initial and rate-limiting steps in melanogenesis.[6] By blocking this enzyme, this compound effectively reduces the production of melanin.[6] The canonical cAMP/PKA/CREB/MITF signaling pathway is a major regulator of melanogenesis, and while this compound's direct enzymatic inhibition is established, further research could explore its potential modulation of these upstream signaling cascades.[3]

Melanogenesis_Pathway cluster_tyrosinase Tyrosinase L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Monophenolase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Diphenolase Melanin Melanin Dopaquinone->Melanin Series of reactions This compound This compound This compound->L-Tyrosine Inhibits This compound->L-DOPA

Caption: this compound's inhibition of the melanogenesis pathway.

In Vivo Evaluation: Current Status and Future Directions

As of the latest available literature, specific in vivo efficacy studies for this compound have not been published.[2] However, its potent in vitro activity strongly suggests its potential for in vivo applications.[2] Established animal models for assessing the efficacy of depigmenting agents, such as the UV-induced hyperpigmentation model in guinea pigs and the melanogenesis inhibition assay in zebrafish, provide a robust framework for future in vivo studies of this compound.[6]

Proposed In Vivo Experimental Workflow

The following diagram outlines a potential workflow for evaluating the in vivo efficacy of this compound.

In_Vivo_Workflow Animal Model Selection Animal Model Selection Hyperpigmentation Induction Hyperpigmentation Induction Animal Model Selection->Hyperpigmentation Induction Treatment Treatment Hyperpigmentation Induction->Treatment Efficacy Assessment Efficacy Assessment Treatment->Efficacy Assessment Data Analysis Data Analysis Efficacy Assessment->Data Analysis

Caption: A generalized workflow for in vivo efficacy testing.

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.[1]

  • Materials and Reagents: Mushroom Tyrosinase (EC 1.14.18.1), L-DOPA, this compound (test compound), Kojic Acid (positive control), Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8), DMSO, 96-well microplate, Microplate spectrophotometer.[1]

  • Procedure:

    • Prepare stock solutions of this compound and Kojic Acid in DMSO.

    • In a 96-well plate, add phosphate buffer, tyrosinase solution, and different concentrations of the test compounds.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding L-DOPA.

    • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cellular Melanin Content Assay

This assay measures the effect of this compound on melanin synthesis in a cellular context.[3]

  • Cell Line: B16F10 mouse melanoma cells.[3]

  • Procedure:

    • Culture B16F10 cells in DMEM supplemented with 10% FBS.[3]

    • Treat the cells with various concentrations of this compound for 48-72 hours.[3]

    • Harvest the cells and lyse them.

    • Dissolve the melanin pellet in NaOH at an elevated temperature.

    • Measure the absorbance of the solubilized melanin at 405 nm.[3]

    • Normalize the melanin content to the total protein concentration.[3]

In Vivo UV-Induced Hyperpigmentation Model in Guinea Pigs

This is a well-established model for evaluating the efficacy of topical agents in reducing skin pigmentation.[6]

  • Animal Model: Brownish guinea pigs (e.g., Hartley strain), 6-8 weeks old.[6]

  • Procedure:

    • Acclimatize the animals for at least one week.

    • Anesthetize the guinea pigs and depilate the dorsal skin.

    • Expose the depilated skin to a controlled dose of UVB radiation to induce hyperpigmentation.[6]

    • Allow 7-14 days for hyperpigmentation to develop.[6]

    • Prepare different concentrations of this compound in a suitable vehicle.

    • Apply the this compound formulation and a vehicle control to the designated pigmented areas daily for 4-8 weeks.[6]

    • Monitor the skin color using a chromameter and histological analysis (e.g., Fontana-Masson staining for melanin).

Conclusion

This compound exhibits exceptional in vitro inhibitory activity against tyrosinase, significantly outperforming kojic acid. This potent activity, combined with a well-understood mechanism of action, positions this compound as a promising candidate for further development as a topical agent for treating hyperpigmentation. While in vivo data is currently lacking, established animal models provide a clear path for future investigations to correlate its potent in vitro efficacy with in vivo performance. The detailed protocols provided herein offer a standardized framework for such studies.

References

Safety Operating Guide

Navigating the Disposal of Neorauflavane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the operational and disposal plans for Neorauflavane, a potent tyrosinase inhibitor. While specific disposal instructions are contingent upon the Safety Data Sheet (SDS) provided by the manufacturer and institutional protocols, this document outlines general best practices for handling and disposing of similar chemical waste.

Core Principles of Chemical Waste Disposal

The responsible disposal of laboratory chemicals is paramount to ensure the safety of personnel and the protection of the environment. The following principles form the basis of a robust chemical waste management program:

  • Hazard Identification: The first step in any disposal procedure is to understand the hazards associated with the chemical. This information is detailed in the manufacturer's Safety Data Sheet (SDS).

  • Segregation: Chemical waste must be segregated into compatible categories to prevent dangerous reactions.

  • Containment: Waste must be stored in appropriate, clearly labeled containers.

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.

Quantitative Data on this compound

While a specific Safety Data Sheet for this compound was not publicly available at the time of this writing, the following table summarizes key information gathered from various sources. Researchers must obtain the SDS from their supplier for comprehensive safety and disposal data.

PropertyValueSource
Molecular Formula C₂₁H₂₂O₅[1]
CAS Number 53734-74-0[1]
Storage Temperature -20°C[1]
Purity >98%[1]

Standard Operating Procedure for this compound Disposal

In the absence of a specific SDS for this compound, the following general procedure for the disposal of non-acutely hazardous chemical waste should be followed. This procedure is a guideline and must be adapted to the specific information provided in the compound's SDS and your institution's Environmental Health & Safety (EHS) guidelines.

Experimental Protocol: General Chemical Waste Disposal

  • Hazard Assessment & Personal Protective Equipment (PPE):

    • Before handling this compound waste, consult the Safety Data Sheet (SDS) for specific hazards.

    • At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

    • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.

  • Waste Collection and Labeling:

    • Liquid Waste:

      • Collect liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.

      • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.

    • Solid Waste:

      • Collect chemically contaminated solid waste in a designated, durable, and sealed container (e.g., a labeled plastic bag or a designated solid waste bin).

      • The container must be clearly labeled as "Hazardous Waste" with the name of the chemical contaminant.

  • Storage:

    • Store waste containers in a designated satellite accumulation area.

    • Ensure containers are closed at all times, except when adding waste.

    • Secondary containment should be used to prevent spills.

  • Disposal Request:

    • Once the waste container is full, or on a regular schedule, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

This compound Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound.

Neorauflavane_Disposal_Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal obtain_sds Obtain this compound Safety Data Sheet (SDS) consult_ehs Consult Institutional EHS Guidelines obtain_sds->consult_ehs assess_hazards Assess Hazards (Toxicity, Reactivity, etc.) consult_ehs->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate_waste Segregate Waste Streams don_ppe->segregate_waste solid_waste Solid Waste (Contaminated Labware) segregate_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) segregate_waste->liquid_waste Liquid label_containers Label Waste Containers (Contents, Hazards, Date) solid_waste->label_containers liquid_waste->label_containers store_waste Store in Designated Satellite Accumulation Area label_containers->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup ehs_disposal EHS Manages Final Disposal (Incineration, Landfill, etc.) request_pickup->ehs_disposal

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet for this compound and adhere to the waste disposal protocols established by your institution's Environmental Health and Safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.